LAG-3 cyclic peptide inhibitor C25
Description
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Properties
Molecular Formula |
C43H68N12O12S3 |
|---|---|
Molecular Weight |
1041.3 g/mol |
IUPAC Name |
(3S,6R,11R,14S,17S,20S,23S,26S,29S)-6-amino-17-[3-(diaminomethylideneamino)propyl]-23-[(1R)-1-hydroxyethyl]-20-[(4-hydroxyphenyl)methyl]-14-methyl-26-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28-octaoxo-3-propan-2-yl-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-11-carboxylic acid |
InChI |
InChI=1S/C43H68N12O12S3/c1-21(2)32-41(65)55-16-7-9-31(55)39(63)50-28(14-17-68-5)37(61)54-33(23(4)56)40(64)51-29(18-24-10-12-25(57)13-11-24)38(62)49-27(8-6-15-47-43(45)46)36(60)48-22(3)34(58)52-30(42(66)67)20-70-69-19-26(44)35(59)53-32/h10-13,21-23,26-33,56-57H,6-9,14-20,44H2,1-5H3,(H,48,60)(H,49,62)(H,50,63)(H,51,64)(H,52,58)(H,53,59)(H,54,61)(H,66,67)(H4,45,46,47)/t22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
XCIUTHXIIIHGSD-PBUZXMBLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of the LAG-3 Cyclic Peptide Inhibitor C25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, B cells, and plasmacytoid dendritic cells.[1] As a key negative regulator of T cell function, LAG-3 plays a crucial role in tumor immune evasion.[1] Its interaction with ligands, primarily Major Histocompatibility Complex (MHC) class II molecules, transduces inhibitory signals that dampen anti-tumor immune responses.[2] Consequently, blocking the LAG-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of C25, a novel cyclic peptide inhibitor of LAG-3.[2]
C25: A Potent LAG-3 Inhibitor
C25 is a cyclic peptide that was identified through Ph.D.-C7C phage display technology for its high affinity and specificity to human LAG-3.[2] Its discovery marks a significant advancement in the development of non-antibody-based immune checkpoint inhibitors.
Molecular and Biophysical Properties
The C25 peptide is a nine-amino-acid cyclic peptide with a disulfide bridge between the two cysteine residues.[4][5]
Table 1: Molecular and Biophysical Characteristics of C25
| Property | Value | Reference(s) |
| Amino Acid Sequence | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys (disulfide bridge: Cys1-Cys9) | [4][5] |
| Molecular Formula | C43H68N12O12S3 | [6] |
| Binding Affinity (Kd) | 0.66 μM (Microscale Thermophoresis) | [2] |
| 0.215 μmol/L (Surface Plasmon Resonance) | [2] |
Mechanism of Action
C25 exerts its anti-tumor effects by disrupting the interaction between LAG-3 and its primary ligand, MHC class II (specifically HLA-DR).[2] This blockade of the LAG-3/MHC-II axis reinvigorates the anti-tumor immune response, primarily through the activation of CD8+ T cells.[2]
LAG-3 Signaling Pathway and C25 Inhibition
The binding of LAG-3 to MHC class II on antigen-presenting cells (APCs) or tumor cells leads to the inhibition of T cell proliferation, cytokine production, and cytotoxic activity.[7][8] C25 competitively binds to LAG-3, preventing its engagement with MHC class II and thereby abrogating these inhibitory signals.[2]
Caption: LAG-3 signaling pathway and the inhibitory action of C25.
Discovery and Synthesis Workflow
The discovery of C25 involved a systematic process of phage display screening, followed by chemical synthesis and functional validation.
Caption: Workflow for the discovery and synthesis of C25.
In Vivo Efficacy
The anti-tumor activity of C25 has been demonstrated in multiple murine cancer models.[2]
Table 2: Summary of In Vivo Anti-Tumor Efficacy of C25
| Animal Model | Tumor Type | Key Findings | Reference(s) |
| CT26 | Colon Carcinoma | Significant inhibition of tumor growth, increased infiltration of CD8+ T cells, and decreased FOXP3+ Tregs. | [2] |
| B16 | Melanoma | Inhibition of tumor growth. | [2] |
| B16-OVA | Melanoma (Ovalbumin) | Inhibition of tumor growth, increased infiltration of CD8+ T cells, and decreased FOXP3+ Tregs. The anti-tumor effect is dependent on CD8+ T cells and is not due to direct tumor cell killing. | [2] |
Experimental Protocols
Phage Display Screening for LAG-3 Binding Peptides
-
Library and Target: A Ph.D.-C7C phage display library was used to screen for peptides that bind to recombinant human LAG-3 protein.
-
Biopanning:
-
Recombinant human LAG-3 protein was immobilized on microtiter plates.
-
The phage library was incubated with the immobilized LAG-3 protein.
-
Non-binding phages were removed by washing with PBST.
-
Bound phages were eluted.
-
Eluted phages were amplified in E. coli for subsequent rounds of panning.
-
-
Peptide Identification: After several rounds of biopanning, individual phage clones were isolated, and the DNA encoding the displayed peptides was sequenced to identify the peptide sequences with high affinity for LAG-3.
Solid-Phase Synthesis and Purification of C25
This is a representative protocol based on standard methods for cyclic peptide synthesis.
-
Linear Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS):
-
The linear peptide (Cys(Trt)-Val-Pro-Met-Thr(tBu)-Tyr(tBu)-Arg(Pbf)-Ala-Cys(Trt)) was synthesized on a rink amide resin using Fmoc/tBu chemistry.
-
Resin: Rink amide resin.
-
Amino Acid Protection: Fmoc for the N-terminus and Trt, tBu, and Pbf for the side chains of Cys, Thr, Tyr, and Arg, respectively.
-
Coupling Reagents: HBTU/HOBt and DIEA in DMF.
-
Fmoc Deprotection: 20% piperidine (B6355638) in DMF.
-
-
Cleavage from Resin: The linear peptide was cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cyclization (Disulfide Bond Formation):
-
The crude linear peptide was dissolved in a dilute aqueous solution (e.g., water/acetonitrile (B52724) mixture).
-
The pH was adjusted to ~8.5 with ammonium (B1175870) hydroxide.
-
The solution was stirred in the presence of air (air oxidation) to facilitate the formation of the disulfide bond between the two cysteine residues. The reaction was monitored by HPLC.
-
-
Purification:
-
The crude cyclic peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
A gradient of acetonitrile in water with 0.1% TFA was used as the mobile phase.
-
-
Characterization: The purified C25 peptide was characterized by mass spectrometry to confirm its molecular weight and purity.[1]
In Vitro LAG-3/HLA-DR Binding Inhibition Assay
-
Cell Lines: THP-1 cells, which can be induced to express HLA-DR, and a cell line stably expressing human LAG-3 were used.
-
HLA-DR Induction: THP-1 cells were treated with recombinant human IFN-γ to induce the expression of HLA-DR.
-
Binding Assay:
-
LAG-3 expressing cells were incubated with soluble recombinant HLA-DR in the presence of varying concentrations of the C25 peptide.
-
The binding of HLA-DR to the LAG-3 expressing cells was measured by flow cytometry using a fluorescently labeled anti-HLA-DR antibody.
-
A dose-dependent decrease in HLA-DR binding in the presence of C25 indicates its inhibitory activity.
-
In Vivo Anti-Tumor Studies in Mouse Models
-
Animal Models: BALB/c mice were used for the CT26 tumor model, and C57BL/6 mice were used for the B16 and B16-OVA tumor models.
-
Tumor Cell Implantation: Tumor cells (CT26, B16, or B16-OVA) were injected subcutaneously into the flanks of the mice.
-
Treatment Protocol:
-
When the tumors reached a palpable size, mice were randomly assigned to treatment and control groups.
-
C25 peptide (e.g., 2 mg/kg/day) or a vehicle control was administered intraperitoneally for a specified duration (e.g., 14 days).[6]
-
-
Efficacy Evaluation:
-
Tumor volumes were measured regularly.
-
At the end of the study, tumors, spleens, and draining lymph nodes were harvested.
-
-
Immunophenotyping:
-
The infiltration of immune cells (e.g., CD8+ T cells, CD4+ T cells, FOXP3+ Tregs) in the tumor microenvironment was analyzed by flow cytometry or immunohistochemistry.
-
The production of cytokines (e.g., IFN-γ) by T cells from the spleen, draining lymph nodes, and tumors was measured by intracellular cytokine staining and flow cytometry.[6]
-
Conclusion
The cyclic peptide C25 represents a promising new class of LAG-3 inhibitors for cancer immunotherapy. Its distinct mechanism of action, involving the blockade of the LAG-3/MHC-II interaction and subsequent activation of CD8+ T cells, provides a strong rationale for its further development as a therapeutic agent. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers in the field of immuno-oncology.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Software-aided detection and structural characterization of cyclic peptide metabolites in biological matrix by high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of C25 on the LAG-3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of C25, a cyclic peptide antagonist of the Lymphocyte-activation gene 3 (LAG-3) signaling pathway. C25 has demonstrated potential as a novel cancer immunotherapy agent by effectively blocking the interaction between LAG-3 and its primary ligand, Major Histocompatibility Complex Class II (MHC-II), leading to the activation of antigen-specific CD8+ T cell responses and subsequent anti-tumor effects. This document details the molecular interactions, cellular consequences, and preclinical efficacy of C25, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to the LAG-3 Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1] As a member of the immunoglobulin (Ig) superfamily, LAG-3 plays a crucial role in negatively regulating T cell proliferation, activation, and cytokine secretion.[1][2] Its primary ligand is MHC class II (MHC-II), to which it binds with a higher affinity than CD4.[3] The interaction between LAG-3 on T cells and MHC-II on antigen-presenting cells (APCs) or tumor cells transduces inhibitory signals into the T cell, leading to a state of exhaustion or anergy. This immune suppression mechanism is exploited by tumors to evade immune surveillance.
The LAG-3 signaling cascade is initiated upon its engagement with MHC-II. This interaction is thought to interfere with the T cell receptor (TCR) signaling complex, although the precise downstream signaling molecules are still under investigation. The cytoplasmic domain of LAG-3 contains a conserved "KIEELE" motif that is essential for its inhibitory function.[1] Blockade of the LAG-3/MHC-II interaction is a promising strategy in cancer immunotherapy to restore T cell effector function and enhance anti-tumor immunity.
C25: A Cyclic Peptide Antagonist of LAG-3
C25 is a novel cyclic peptide identified through phage display technology that specifically targets human LAG-3.[1][2] Its cyclic structure, formed by a disulfide bond, provides enhanced stability compared to linear peptides. C25 functions as a direct antagonist by binding to the D1 domain of LAG-3, the key region for MHC-II interaction.[1] By occupying this site, C25 competitively inhibits the binding of LAG-3 to MHC-II, thereby disrupting the inhibitory signaling pathway.[1][2]
Mechanism of Action of C25
The primary mechanism of action of C25 is the blockade of the LAG-3/MHC-II interaction.[1][2] This disruption prevents the delivery of inhibitory signals to T cells, leading to the restoration of their effector functions. Specifically, C25 has been shown to:
-
Activate CD8+ T cells: By lifting the LAG-3-mediated suppression, C25 promotes the activation and proliferation of cytotoxic CD8+ T cells.[1][2]
-
Enhance IFN-γ Secretion: Activated CD8+ T cells, in the presence of C25, exhibit increased production of interferon-gamma (IFN-γ), a critical cytokine in the anti-tumor immune response.[1]
-
Inhibit Tumor Growth: In preclinical mouse models, C25 has demonstrated significant anti-tumor activity by activating an immune response against the tumor, rather than through direct cytotoxic effects on cancer cells.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of C25 with LAG-3 and its functional consequences.
Table 1: Binding Affinity of C25 to Human LAG-3 [1]
| Parameter | Method | Value (μmol/L) |
| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 0.66 |
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 0.215 |
Table 2: In Vitro Blockade of LAG-3/HLA-DR Interaction by C25 [4]
| C25 Concentration (μmol/L) | Blocking Rate |
| 10 | > 40% |
| 100 | ~ 60% |
Table 3: In Vitro Effect of C25 on T Cell Function [1]
| Treatment | Cell Type | Parameter Measured | Result |
| C25 (100 μmol/L) | Human PBMCs | IFN-γ Secretion | Significantly enhanced |
| C25 | Human PBMCs | % of CD8+ IFN-γ+ T cells | Increased |
| C25 | Human PBMCs | % of CD4+ IFN-γ+ T cells | No significant change |
Table 4: In Vivo Anti-Tumor Efficacy of C25 in Mouse Models [1]
| Tumor Model | C25 Dosage | Outcome |
| CT26 (colorectal carcinoma) | 2 mg/kg/day | Significant tumor growth inhibition |
| B16 (melanoma) | 2 mg/kg/day | Significant tumor growth inhibition |
| B16-OVA (melanoma) | 2 mg/kg/day | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
LAG-3 Signaling Pathway and C25 Inhibition
Caption: C25 blocks the LAG-3/MHC-II interaction, inhibiting T cell exhaustion.
Experimental Workflow for C25 Discovery and Validation
Caption: Workflow for the discovery and functional validation of the C25 peptide.
Experimental Protocols
Phage Display Bio-panning for C25 Discovery
This protocol outlines the general steps for identifying LAG-3 binding peptides using a commercially available phage display library.
-
Target Immobilization: Recombinant human LAG-3-Fc fusion protein is coated onto the wells of a microtiter plate.
-
Library Incubation: The Ph.D.-C7C phage display library is incubated with the immobilized LAG-3 protein to allow for binding.
-
Washing: Non-bound phages are removed by repeated washing steps with a suitable buffer (e.g., TBST).
-
Elution: Bound phages are eluted using a low pH buffer or a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting a suitable E. coli host strain.
-
Iterative Panning: Steps 2-5 are repeated for several rounds (typically 3-5) to enrich for high-affinity binders.
-
Phage Clone Sequencing: Individual phage clones from the final round of panning are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequence of C25.
C25 Peptide Synthesis and Characterization
-
Synthesis: The cyclic peptide C25 is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A disulfide bond is formed between two cysteine residues to create the cyclic structure.
-
Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The molecular weight and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
Binding Affinity Measurement
-
Labeling: The target protein (human LAG-3) is fluorescently labeled according to the manufacturer's protocol.
-
Serial Dilution: A serial dilution of the unlabeled C25 peptide is prepared in a suitable buffer.
-
Incubation: The labeled LAG-3 protein is mixed with each dilution of the C25 peptide and incubated to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled LAG-3 is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the C25 concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
-
Chip Preparation: Recombinant human LAG-3 protein is immobilized onto a sensor chip.
-
Analyte Injection: Different concentrations of C25 peptide are injected over the sensor chip surface at a constant flow rate.
-
Binding Measurement: The binding of C25 to the immobilized LAG-3 is monitored in real-time as a change in the resonance units (RU).
-
Regeneration: The sensor surface is regenerated between injections using a suitable regeneration buffer.
-
Data Analysis: The sensorgrams are fitted to a kinetic binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Cell-Based LAG-3/HLA-DR Blocking Assay[1][4]
-
Cell Culture and Induction: THP-1 cells (a human monocytic cell line) are cultured and treated with 80 ng/mL of recombinant human interferon-gamma (rhIFN-γ) for 48 hours to induce the expression of HLA-DR.
-
Incubation with C25: The HLA-DR expressing THP-1 cells are incubated with varying concentrations of the C25 peptide.
-
Addition of LAG-3: Fluorescently labeled recombinant human LAG-3 protein is added to the cell suspension and incubated to allow binding to HLA-DR.
-
Flow Cytometry: The binding of LAG-3 to the THP-1 cells is quantified by flow cytometry, measuring the fluorescence intensity of the cells.
-
Data Analysis: The percentage of blocking is calculated by comparing the fluorescence intensity of cells treated with C25 to that of untreated control cells.
In Vitro T Cell Activation Assay[1]
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation.
-
T Cell Stimulation: PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells.
-
Treatment with C25: The stimulated PBMCs are treated with C25 (e.g., 100 μmol/L) or a vehicle control.
-
Cytokine Measurement: After a defined incubation period, the supernatant is collected, and the concentration of IFN-γ is measured by ELISA.
-
Intracellular Staining: The cells are stained for surface markers (CD4, CD8) and intracellular IFN-γ and analyzed by flow cytometry to determine the percentage of IFN-γ-producing T cells.
In Vivo Mouse Tumor Models[1]
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 or B16) are subcutaneously implanted into immunocompetent mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with C25 (e.g., 2 mg/kg/day, intraperitoneally) or a vehicle control for a specified duration.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors, spleens, and draining lymph nodes are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3) for analysis by flow cytometry to assess the immune cell infiltrate.
Conclusion
The cyclic peptide C25 represents a promising therapeutic candidate for cancer immunotherapy. Its targeted blockade of the LAG-3/MHC-II interaction effectively reverses T cell exhaustion and promotes a robust anti-tumor immune response. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of C25 and other LAG-3 inhibitors. Future studies should focus on optimizing the pharmacokinetic properties of C25 and evaluating its efficacy in combination with other immune checkpoint inhibitors.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the human LAG-3–HLA-DR1–peptide complex -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
The C25 Peptide: A Novel Cyclical Antagonist of the LAG-3/HLA-DR Immune Checkpoint
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of cancer immunotherapy is continually evolving, with significant focus on identifying and targeting novel immune checkpoint pathways beyond the well-established PD-1/PD-L1 and CTLA-4 axes. The Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor expressed on activated T cells and regulatory T cells (Tregs), has emerged as a promising next-generation target. Its interaction with MHC class II molecules, particularly HLA-DR, on antigen-presenting cells and tumor cells, contributes to T cell exhaustion and immune evasion. This technical guide provides an in-depth overview of the C25 peptide, a novel cyclic peptide developed to specifically block the LAG-3/HLA-DR interaction, thereby reactivating anti-tumor immunity. We present a compilation of its biochemical and cellular activities, in vivo efficacy, and the detailed experimental protocols utilized in its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
Introduction to LAG-3 and its Role as an Immune Checkpoint
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a transmembrane protein that belongs to the immunoglobulin (Ig) superfamily and shares structural homology with CD4. It is expressed on activated CD4+ and CD8+ T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells. Upon binding to its primary ligand, MHC class II molecules (including HLA-DR), LAG-3 transduces an inhibitory signal that curtails T cell proliferation, cytokine production, and cytotoxic function.[1] This negative regulatory role is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment, the persistent expression of LAG-3 on tumor-infiltrating lymphocytes (TILs) contributes to a state of T cell exhaustion, thereby enabling tumors to escape immune surveillance. The clinical validation of LAG-3 as an immune checkpoint target has been established with the approval of Relatlimab, a monoclonal antibody that blocks LAG-3, in combination with an anti-PD-1 antibody for the treatment of melanoma.
The C25 Peptide: A Targeted LAG-3 Antagonist
The C25 peptide is a novel cyclic peptide identified through Ph.D.-C7C phage display technology for its high affinity and specificity towards human LAG-3.[2][3] Cyclic peptides offer several advantages over linear peptides, including enhanced stability, higher binding affinity, and improved resistance to proteolysis.[2] C25 was specifically developed to physically obstruct the interaction between LAG-3 and its ligand HLA-DR.[2][3] By doing so, it aims to release the brakes on T cell activity and restore potent anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the C25 peptide's binding affinity, its ability to block the LAG-3/HLA-DR interaction, and its in vivo anti-tumor efficacy.
Table 1: Binding Affinity of C25 Peptide to Human LAG-3 Protein
| Experimental Method | Ligand | Analyte | Dissociation Constant (Kd) | Reference |
| Microscale Thermophoresis (MST) | C25 Peptide | Human LAG-3 Protein | 0.66 µM | [4] |
| Surface Plasmon Resonance (SPR) | Human LAG-3 Protein | C25 Peptide | 0.215 µM | [1] |
Table 2: In Vitro Blocking of LAG-3/HLA-DR Interaction by C25 Peptide
| Assay Type | Cell Line Expressing HLA-DR | C25 Peptide Concentration | % Blocking of LAG-3 Binding | Reference |
| Cell-Based Flow Cytometry | THP-1 | 10 µM | > 40% | [5] |
| Cell-Based Flow Cytometry | THP-1 | 100 µM | ~ 60% | [5] |
Table 3: In Vivo Anti-Tumor Efficacy of C25 Peptide in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | C25 Peptide Treatment Regimen | Outcome | Reference |
| CT26 (Colon Carcinoma) | BALB/c | 2 mg/kg/day for 14 days | Significant inhibition of tumor growth | [1] |
| B16 (Melanoma) | C57BL/6 | 2 mg/kg/day for 14 days | Significant inhibition of tumor growth | [1] |
| B16-OVA (Melanoma) | C57BL/6 | 2 mg/kg/day for 14 days | Significant inhibition of tumor growth | [1] |
Signaling Pathways and Mechanism of Action
The binding of LAG-3 to HLA-DR on an antigen-presenting cell (APC) or a tumor cell initiates an inhibitory signaling cascade within the T cell, leading to decreased proliferation and cytokine secretion. The C25 peptide acts as a competitive antagonist, binding to LAG-3 and preventing its engagement with HLA-DR. This blockade effectively removes the inhibitory signal, thereby restoring T cell activation and effector functions.
Caption: C25 peptide blocks the inhibitory LAG-3/HLA-DR interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the C25 peptide.
Identification of C25 Peptide by Phage Display
The C25 peptide was identified from a Ph.D.™-C7C Phage Display Peptide Library, which expresses random disulfide-constrained heptapeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microscale thermophoresis (MST) assay for in vitro binding affinity [bio-protocol.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. crownbio.com [crownbio.com]
In Vitro Characterization of C25 Peptide's Effect on T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C25 peptide is a novel cyclic peptide developed to modulate T cell function by targeting the immune checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[1][2] As a key inhibitory receptor, LAG-3 plays a crucial role in the negative regulation of T cell proliferation and effector function. This technical guide provides an in-depth overview of the in vitro characterization of the C25 peptide, summarizing its mechanism of action, its impact on T cell activation and function, and detailed protocols for relevant experimental assays. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and potentially utilize the C25 peptide in immunotherapeutic applications.
Mechanism of Action: Targeting the LAG-3 Signaling Pathway
The C25 peptide exerts its immuno-stimulatory effects by specifically binding to LAG-3 and disrupting its interaction with its primary ligand, Major Histocompatibility Complex (MHC) Class II molecules, particularly HLA-DR.[1][2][3] This blockade effectively abrogates the inhibitory signals transduced by LAG-3, leading to enhanced T cell activation and effector functions.[1]
LAG-3 Signaling Pathway
LAG-3 engagement with MHC Class II on antigen-presenting cells (APCs) initiates an inhibitory cascade within the T cell. While LAG-3 lacks a canonical ITIM (Immunoreceptor Tyrosine-based Inhibitory Motif) in its cytoplasmic tail, it mediates its suppressive function through unique motifs, including the "KIEELE" and "EP" (glutamic acid-proline) motifs.[4] This signaling pathway ultimately leads to:
-
Disruption of the T Cell Receptor (TCR) Signalosome: LAG-3 signaling interferes with the proximal TCR signaling machinery by reducing the phosphorylation of key signaling molecules such as Lck and ZAP70.[2][5]
-
Inhibition of Downstream Pathways: The dampening of TCR signaling leads to the reduced activation of downstream pathways involving Akt and STAT5, which are critical for T cell proliferation, survival, and effector function.[2]
By binding to LAG-3, the C25 peptide physically obstructs the LAG-3/MHC Class II interaction, thereby preventing the initiation of this inhibitory cascade and restoring T cell activity.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro effects of the C25 peptide.
Table 1: Binding Affinity and Blocking Activity of C25 Peptide
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) to human LAG-3 | Microscale Thermophoresis (MST) | 0.66 µmol/L | [1] |
| Surface Plasmon Resonance (SPR) | 0.215 µmol/L | [1] | |
| LAG-3/HLA-DR Blocking | Cell-based Flow Cytometry Assay | Dose-dependent | [1] |
Table 2: Effect of C25 Peptide on T Cell Function (in vitro)
| Parameter | Cell Type | C25 Concentration | Result | Reference |
| IFN-γ Secretion | Human PBMCs | 100 µmol/L | Significant increase | [1][4] |
| % of IFN-γ+ CD8+ T Cells | Human PBMCs | 100 µmol/L | Significant increase | [1][4] |
| % of IFN-γ+ CD4+ T Cells | Human PBMCs | 100 µmol/L | No significant change | [1][4] |
| T Cell Proliferation | Human PBMCs | Not specified | Expected to increase | - |
| IL-2 Production | Human PBMCs | Not specified | Expected to increase | - |
| TNF-α Production | Human PBMCs | Not specified | Expected to increase | - |
| CD25 Expression on T Cells | Human PBMCs | Not specified | Expected to increase | - |
| CD69 Expression on T Cells | Human PBMCs | Not specified | Expected to increase | - |
Note: Data for T cell proliferation, IL-2, TNF-α, and activation marker expression are expected outcomes based on the mechanism of LAG-3 blockade, as direct quantitative data for C25 was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
T Cell Activation and C25 Peptide Treatment
This protocol describes the general procedure for activating human T cells in vitro and treating them with the C25 peptide.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
C25 peptide
-
96-well flat-bottom culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
For plate-bound anti-CD3 stimulation: Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
-
Seed the PBMCs at a density of 2 x 105 cells/well in the anti-CD3 coated plate.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add the C25 peptide at the desired concentrations (e.g., a dose range from 0.1 to 100 µmol/L). Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry or proliferation assays.
References
- 1. LAG-3 as the third checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAG3 associates with TCR-CD3 complexes and suppresses signaling by driving co-receptor-Lck dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LAG-3 and PD-1 to Enhance T Cell Activation by Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding LAG-3 Signaling | MDPI [mdpi.com]
A Technical Guide to the Role of CD25 in Modulating Regulatory T Cell (Treg) Function
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the pivotal role of CD25, the alpha chain of the interleukin-2 (B1167480) (IL-2) receptor, in the function, survival, and therapeutic targeting of regulatory T cells (Tregs).
Introduction to CD25 and Regulatory T Cells
Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells essential for maintaining immune homeostasis and self-tolerance, thereby preventing autoimmune diseases.[1][2] A key surface marker and functional component of these cells is CD25, the alpha chain of the high-affinity interleukin-2 (IL-2) receptor.[1][3] Tregs constitutively express high levels of CD25, which distinguishes them from conventional T cells that typically upregulate CD25 only upon activation.[4][5] The transcription factor FOXP3 is considered the master regulator for Treg development and function, and its expression is intrinsically linked to CD25.[1][3]
The critical role of the IL-2/CD25 axis is underscored by the fact that genetic deletion of IL-2 or its receptor subunits leads to severe autoimmunity due to a loss of Treg function.[6][7] This guide will delve into the molecular mechanisms of CD25-mediated signaling, its impact on Treg biology, and the methodologies used to study its function, providing a comprehensive resource for researchers in the field.
The IL-2/CD25 Signaling Pathway in Treg Function
The high-affinity IL-2 receptor is composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[8] While the β and γc chains are crucial for signal transduction, CD25's primary role is to bind IL-2 with high affinity, making Tregs highly sensitive to even low concentrations of this cytokine.[8][9] This high sensitivity allows Tregs to outcompete effector T cells for IL-2, a mechanism that contributes to their suppressive function.[10]
Upon IL-2 binding, the receptor complex initiates a signaling cascade predominantly through the JAK/STAT pathway. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[9] Activated STAT5 translocates to the nucleus and directly promotes the transcription of Foxp3, the master regulator of Treg identity.[7] Furthermore, IL-2/STAT5 signaling is indispensable for the survival, proliferation, and stability of the Treg lineage.[6][9]
Below is a diagram illustrating the IL-2/CD25 signaling pathway in Tregs.
Quantitative Data on CD25 and Treg Function
The expression level of CD25 directly correlates with the suppressive capacity and IL-2 sensitivity of Tregs. The following tables summarize key quantitative findings from the literature.
| Parameter | Cell Type | Finding | Reference |
| IL-2 Sensitivity | CD4+ Tregs | 20- to 40-fold more sensitive to in vitro IL-2 stimulation than CD8+ effector T cells. | [11] |
| CD8+ Tregs | 2-4 times less sensitive to in vitro IL-2 stimulation than CD4+ Tregs. | [11] | |
| CD25 Expression | CD4+ Tregs vs. CD8+ Tregs | CD4+ Tregs exhibit twofold higher basal expression of CD25 compared to CD8+ Tregs. | [11] |
| Effect of IL-2 Therapy | CD4+ Tregs (in mice) | 1.8-fold increase in CD25 MFI with 100,000 IU of IL-2. | [11] |
| CD8+ Tregs (in mice) | 1.8-fold increase in CD25 MFI with 100,000 IU of IL-2. | [11] |
| Condition | Cell Population | Change in Cytokine Expression | Fold Change | p-value | Reference |
| CD4+CD25+CD226- sort | Total Tregs | IFN-γ | 0.86 | <0.0001 | [5] |
| Total Tregs | TNF | 0.80 | <0.0001 | [5] | |
| Total Tregs | IL-10 | 0.83 | <0.0001 | [5] | |
| Total Tregs | Extracellular TGF-β1 | 1.87 | <0.0001 | [5] | |
| FOXP3+Helios+ Tregs | Intracellular TGF-β1 | 1.16 | <0.0001 | [5] |
Experimental Protocols
In Vitro Treg Suppression Assay
This assay is a cornerstone for quantifying the suppressive function of a Treg population.[12][13][14]
Objective: To measure the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) or effector T cells (Teff).
Methodology:
-
Cell Isolation:
-
Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Separate the CD4+ population into Tregs (CD4+CD25high) and responder T cells (Teffs; CD4+CD25-).[15]
-
-
Labeling of Responder Cells:
-
Co-culture:
-
Culture a fixed number of labeled Teffs with decreasing numbers of Tregs in a 96-well round-bottom plate.[17] Ratios typically range from 1:1 to 1:16 (Treg:Teff).
-
Include control wells with Teffs alone (unsuppressed proliferation) and Tregs alone (anergy control).
-
-
Stimulation:
-
Incubation and Analysis:
-
Incubate the plate for 3 to 5 days at 37°C and 5% CO2.[17]
-
Harvest the cells and analyze by flow cytometry. The proliferation of the Teff population (identified by the dye) is measured by the dilution of the dye.
-
The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence of Tregs to the proliferation of Teffs alone.[15]
-
Assessment of IL-2-Induced STAT5 Phosphorylation
This protocol allows for the direct measurement of the immediate downstream signaling event following IL-2 receptor engagement.
Objective: To quantify the level of phosphorylated STAT5 (pSTAT5) in Tregs in response to IL-2 stimulation.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of lymphocytes from blood or tissue.
-
-
IL-2 Stimulation:
-
Rest the cells in serum-free media.
-
Stimulate the cells with varying concentrations of recombinant IL-2 for a short period (e.g., 15-30 minutes) at 37°C.[18] Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by fixing the cells with paraformaldehyde (PFA). This cross-links proteins and preserves the phosphorylation state of STAT5.[19]
-
-
Permeabilization:
-
Permeabilize the cells, often with cold methanol. This allows antibodies to access intracellular antigens like pSTAT5 and Foxp3.[19]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+Foxp3+ Treg population.
-
Quantify the Mean Fluorescence Intensity (MFI) of the pSTAT5 signal within the Treg gate to determine the level of IL-2-induced signaling.[21]
-
Therapeutic Implications
The high and constitutive expression of CD25 on Tregs makes it an attractive target for therapeutic intervention.
-
Treg Depletion: Monoclonal antibodies targeting CD25 can be used to deplete Tregs, which is a strategy being explored in cancer immunotherapy to enhance anti-tumor immune responses.[10]
-
Treg Expansion: Conversely, low-dose IL-2 therapy aims to selectively expand the Treg population due to their high-affinity IL-2 receptors.[7][11] This approach is being investigated for the treatment of autoimmune diseases and graft-versus-host disease. The development of long-acting IL-2/CD25 fusion proteins is a promising strategy to further enhance Treg-selective stimulation.[7]
Conclusion
CD25 is far more than a surface marker for regulatory T cells; it is a central component of the machinery that governs their development, survival, and potent suppressive function. A thorough understanding of the IL-2/CD25 signaling axis is critical for researchers and drug developers seeking to modulate immune responses in a variety of disease contexts, from autoimmunity to oncology. The experimental protocols and quantitative data presented in this guide provide a foundational framework for the continued investigation and therapeutic exploitation of this vital pathway.
References
- 1. akadeum.com [akadeum.com]
- 2. Regulatory T cell - Wikipedia [en.wikipedia.org]
- 3. Regulatory T Cells: Function of CD4, CD25 T Cells, and FOXP3 Treg Cells [uberstrainer.com]
- 4. Regulatory T Cells are Reduced During Anti-CD25 Antibody Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human CD4+CD25+CD226- Tregs Demonstrate Increased Purity, Lineage Stability, and Suppressive Capacity Versus CD4+CD25+CD127lo/- Tregs for Adoptive Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. IL-2/CD25: A long-acting fusion protein that promotes immune tolerance by selectively targeting the IL-2R on regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An essential role for IL-2 receptor in regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Human and Mouse CD8+CD25+FOXP3+ Regulatory T Cells at Steady State and during Interleukin-2 Therapy [frontiersin.org]
- 12. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Suppression by CD4+CD25+ Regulatory T Cells Is Dependent on Expression of Heme Oxygenase-1 in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 17. Human Treg cell suppressive assays [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Dawn of a New Modality: A Technical Guide to Cyclic Peptides as Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized oncology, offering durable clinical responses in a subset of patients across various cancer types. However, the dominant therapeutic class, monoclonal antibodies, faces challenges related to manufacturing complexity, cost, and suboptimal tumor penetration. This has spurred the exploration of alternative modalities, with cyclic peptides emerging as a highly promising class of therapeutics. Their unique pharmacological profile, which combines the specificity of biologics with the manufacturing advantages of small molecules, positions them to overcome many of the limitations of antibody-based therapies. This in-depth technical guide provides a comprehensive overview of the foundational research on cyclic peptides as inhibitors of the PD-1/PD-L1 and CTLA-4 immune checkpoints, focusing on the core data, experimental protocols, and underlying biological pathways.
Introduction: The Case for Cyclic Peptides
Cyclic peptides offer a compelling alternative to traditional immune checkpoint inhibitors. Their constrained conformation often leads to enhanced binding affinity, selectivity, and stability against enzymatic degradation compared to their linear counterparts.[1][2] Furthermore, their smaller size can facilitate better tumor penetration, a significant hurdle for bulky monoclonal antibodies.[3] The chemical synthesis of cyclic peptides is also more straightforward and cost-effective than the production of antibodies.[4][5]
Key Immune Checkpoint Targets: PD-1/PD-L1 and CTLA-4
The PD-1/PD-L1 Axis
The interaction between Programmed Cell Death Protein 1 (PD-1), expressed on activated T cells, and its ligand, PD-L1, often overexpressed on tumor cells, is a critical pathway for immune evasion.[3] Engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to its exhaustion and rendering it incapable of mounting an effective anti-tumor response.[6] Cyclic peptides have been successfully designed to block this interaction, thereby restoring T cell function.[7][8][9]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by a cyclic peptide.
The CTLA-4 Pathway
Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) is another critical inhibitory receptor expressed on T cells.[10][11] It competes with the co-stimulatory receptor CD28 for binding to the ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs).[12] By outcompeting CD28, CTLA-4 effectively dampens T cell activation during the initial priming phase in the lymph nodes.[10] The development of cyclic peptides that block the CTLA-4/B7 interaction is an active area of research.[13][14]
The following diagram illustrates the CTLA-4 signaling pathway and its inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclic peptide inhibitors of PD-L1 and CTLA-4, compiled from various studies.
Table 1: In Vitro Activity of Cyclic Peptide PD-L1 Inhibitors
| Peptide ID | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) | Reference |
| C7 | Human PD-L1 | Protein-based blocking | 180 | - | [5] |
| C12 | Human PD-L1 | Protein-based blocking | 440 | - | [5] |
| CLP-2 (linear) | Human PD-L1 | Protein-based blocking | 6073 | - | [5] |
| Peptide-57 | PD-L1 | Not Specified | 7.68 | 19.88 nM | [4] |
| C8 | Human PD-1 | Microscale Thermophoresis | - | High Affinity | [15][16] |
Table 2: In Vivo Efficacy of Cyclic Peptide PD-L1 Inhibitors
| Peptide ID | Mouse Model | Tumor Type | Dose | Tumor Growth Inhibition | Reference |
| C7 | CT26 syngeneic | Colorectal | 0.5 mg/kg | Significant | [7] |
| C12 | CT26 syngeneic | Colorectal | 0.5 mg/kg | Significant | [7] |
| PD-1-0520 | B16-F10 | Melanoma | Not Specified | 68% | [3] |
| C8 | CT26 & B16-OVA | Colon & Melanoma | Not Specified | Significant | [15][16] |
Table 3: Activity of a Cyclic Peptide CTLA-4 Inhibitor
| Peptide ID | Target | Assay Type | Binding Affinity (Kd) | In Vivo Model | Reference |
| cyc(EIDTVLTPTGWVAKRYS) | CTLA-4 | Bio-layer Interferometry | 31 ± 4 µmol L-1 | Lewis Lung Carcinoma | [13][14][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are standardized protocols for key experiments in the discovery and characterization of cyclic peptide immune checkpoint inhibitors.
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
This protocol outlines the Fmoc/tBu-based solid-phase synthesis of a linear peptide precursor followed by on-resin cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cyclization cocktail (e.g., for disulfide bridge formation: DMSO/water)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, diethyl ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Deprotect the resin with 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using HCTU and DIPEA in DMF.
-
Chain Elongation: Iteratively repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
On-Resin Cyclization:
-
For disulfide cyclization, after the final amino acid coupling and deprotection of the terminal amine, deprotect the cysteine side chains.
-
Wash the resin and treat with a mild oxidizing agent (e.g., air oxidation, K3[Fe(CN)6], or I2) in a suitable solvent.
-
-
Cleavage and Global Deprotection: Wash the cyclized peptide-resin and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS.[14][18]
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol describes a method to quantify the inhibition of the PD-1/PD-L1 interaction.[1][9]
Materials:
-
Tagged recombinant human PD-1 (e.g., His-tagged)
-
Tagged recombinant human PD-L1 (e.g., Fc-tagged)
-
Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Europium)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-Fc-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
Cyclic peptide inhibitors
Procedure:
-
Reagent Preparation: Dilute all proteins, antibodies, and peptide inhibitors to their final concentrations in assay buffer.
-
Assay Dispensing:
-
Add the cyclic peptide inhibitor dilutions to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the inhibitors from the dose-response curves.[9][19]
Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technique used to measure real-time binding kinetics and affinity.[20][21][22]
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., streptavidin-coated for biotinylated protein)
-
Biotinylated target protein (e.g., PD-1 or CTLA-4)
-
Cyclic peptide analyte
-
Assay buffer
-
96-well plates
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in assay buffer.
-
Ligand Immobilization: Load the biotinylated target protein onto the streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline for the loaded biosensors in assay buffer.
-
Association: Move the biosensors to wells containing serial dilutions of the cyclic peptide analyte and measure the binding in real-time.
-
Dissociation: Transfer the biosensors back to wells with assay buffer to measure the dissociation of the peptide.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20][22]
Mixed Lymphocyte Reaction (MLR) for T Cell Activation
The MLR is a cell-based assay that assesses the ability of a compound to enhance T cell activation.[4][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Culture medium (e.g., RPMI-1640 with supplements)
-
Cyclic peptide inhibitors
-
Proliferation dye (e.g., CFSE)
-
Cytokine analysis kit (e.g., ELISA or multiplex bead array)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from two donors. Label the responder T cells from one donor with a proliferation dye.
-
Co-culture Setup (One-way MLR): Co-culture the labeled responder T cells with irradiated stimulator PBMCs from the second donor in the presence of serial dilutions of the cyclic peptide inhibitor.
-
Incubation: Incubate the co-culture for 3-7 days.
-
Analysis:
-
Proliferation: Measure the dilution of the proliferation dye in the responder T cells by flow cytometry to quantify proliferation.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex assay.
-
Activation Markers: Stain the cells for T cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.[7][15]
-
In Vivo Syngeneic Mouse Tumor Models
These models are essential for evaluating the anti-tumor efficacy of immune checkpoint inhibitors in an immunocompetent setting.[3][23]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
Cyclic peptide inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the cyclic peptide inhibitor and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration). Analyze survival data if applicable.[3][24]
Serum Stability Assay
This assay determines the half-life of a peptide in the presence of serum proteases.[25][26]
Materials:
-
Cyclic peptide
-
Human or mouse serum
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% TFA)
-
RP-HPLC system
-
LC-MS system
Procedure:
-
Incubation: Incubate the cyclic peptide at a known concentration in serum at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Add the precipitating solution to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The identity of the peak can be confirmed by LC-MS.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life.[2][25]
Experimental and Logical Workflows
The discovery and development of cyclic peptide immune checkpoint inhibitors typically follow a structured workflow, from initial hit identification to preclinical validation.
Phage Display Screening Workflow
Phage display is a powerful technique for identifying novel peptide binders to a target of interest.[27][28]
Conclusion
Cyclic peptides represent a burgeoning and highly promising frontier in cancer immunotherapy. Their unique combination of specificity, stability, and synthetic accessibility positions them as a powerful modality to overcome the limitations of current immune checkpoint inhibitors. This technical guide provides a foundational overview of the key concepts, quantitative data, and detailed experimental protocols that are essential for researchers and drug developers in this exciting field. As our understanding of peptide engineering and tumor immunology deepens, cyclic peptides are poised to become a cornerstone of next-generation cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. revvity.com [revvity.com]
- 10. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
- 11. CTLA4 Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. selectscience.net [selectscience.net]
- 18. researchgate.net [researchgate.net]
- 19. aurorabiolabs.com [aurorabiolabs.com]
- 20. sartorius.com [sartorius.com]
- 21. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 23. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 24. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. Screening Strategies for Cyclic Peptide Drugs-Special Topic on Phage Display Technology-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
The C25 LAG-3 Inhibitor: A Technical Overview of its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C25 LAG-3 inhibitor is a synthetic cyclic peptide that has emerged as a significant tool in the study of cancer immunotherapy. By targeting the Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, C25 reinstates the anti-tumor activity of exhausted T cells. This technical guide provides a comprehensive analysis of the fundamental properties, structure, and mechanism of action of the C25 LAG-3 inhibitor. It includes a detailed summary of its biochemical and cellular activities, methodologies for key experimental procedures, and visual representations of its operational pathways.
Core Properties and Structure
The C25 LAG-3 inhibitor is a cyclic peptide developed through Ph.D.-C7C phage display technology.[1][2] Its structure and key properties are summarized below.
Structure
The primary structure of the C25 peptide consists of nine amino acids with a disulfide bridge connecting the two cysteine residues, which confers a cyclic conformation essential for its activity.
Amino Acid Sequence: Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys[3][4][5]
Molecular Formula: C44H69N11O11S2
Structure: Disulfide bridge between Cys1 and Cys9.[3][4][5]
Physicochemical and Biological Properties
| Property | Value | Method | Reference |
| Binding Affinity (Kd) | 0.66 μM | Not Specified | [3] |
| Binding Affinity (KD) | 9.94 ± 4.13 µM | Microscale Thermophoresis (MST) | [4][5] |
| Inhibitory Concentration (IC50) | 4.45 ± 1.36 µM (for derivative) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4][5] |
| Mechanism of Action | Blocks LAG-3/MHC-II interaction, Activates CD8+ T cells | Cell-based blocking assays, T-cell activation studies | [1][6] |
Mechanism of Action and Signaling Pathway
The C25 inhibitor functions by disrupting the interaction between LAG-3 on activated T cells and its primary ligand, Major Histocompatibility Complex Class II (MHC-II), on antigen-presenting cells (APCs) or tumor cells.[1][6] This blockade reinvigorates exhausted T cells, leading to enhanced anti-tumor immunity.
LAG-3 Signaling Pathway and Point of C25 Intervention
Experimental Protocols
This section details the methodologies for key experiments used to characterize the C25 LAG-3 inhibitor.
Phage Display for C25 Discovery
The C25 peptide was identified using a Ph.D.-C7C phage display library.[1][2] This technique involves a library of bacteriophages engineered to express random heptapeptides flanked by cysteine residues on their surface.
Protocol:
-
Coating: Recombinant human LAG-3 protein is immobilized on a solid support (e.g., microtiter plate wells).
-
Panning: The phage display library is incubated with the immobilized LAG-3 to allow for binding of phages expressing LAG-3-specific peptides.
-
Washing: Unbound phages are removed through a series of washing steps.
-
Elution: Phages that specifically bind to LAG-3 are eluted.
-
Amplification: The eluted phages are used to infect E. coli for amplification.
-
Iterative Rounds: The amplified phages are subjected to further rounds of panning to enrich for high-affinity binders.
-
Sequencing: After several rounds, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides.
-
Synthesis and Validation: The identified peptide (C25) is chemically synthesized and its binding and functional properties are validated.
Cell-Based LAG-3/MHC-II Blocking Assay
This assay determines the ability of C25 to inhibit the interaction between LAG-3 and MHC-II on cells.[2]
Protocol:
-
Cell Culture: A human cell line expressing MHC-II (e.g., THP-1 cells) is cultured. MHC-II expression can be induced by treatment with recombinant human interferon-gamma (rhIFNγ).[2]
-
Incubation: The MHC-II expressing cells are incubated with recombinant human LAG-3 protein that is fluorescently labeled or tagged (e.g., with Fc).
-
Inhibition: The incubation is performed in the presence of varying concentrations of the C25 peptide.
-
Flow Cytometry: The binding of LAG-3 to the cells is quantified using flow cytometry. A decrease in fluorescence intensity in the presence of C25 indicates a blocking of the LAG-3/MHC-II interaction.
CD8+ T Cell Activation Assay
This assay evaluates the functional consequence of LAG-3 blockade by C25, specifically the activation of CD8+ T cells.[6]
Protocol:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Stimulation: PBMCs are stimulated with an appropriate stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) to induce T cell activation and LAG-3 expression.
-
Treatment: The stimulated PBMCs are treated with the C25 peptide.
-
Analysis of Activation Markers: After a period of incubation, the cells are stained for cell surface markers (CD8) and intracellular cytokines (e.g., IFN-γ).
-
Flow Cytometry: The percentage of CD8+ T cells producing IFN-γ is quantified by flow cytometry. An increase in IFN-γ production in C25-treated cells compared to controls indicates T cell activation.
Binding Affinity Measurement (General Protocols)
While the specific method for the 0.66 µM Kd value was not detailed in the initial source, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are standard for such measurements. A second study utilized Microscale Thermophoresis (MST).[4][5]
Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant LAG-3 protein is immobilized on a sensor chip.
-
Injection: Different concentrations of the C25 peptide are flowed over the chip surface.
-
Detection: The binding of C25 to LAG-3 is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: A solution of recombinant LAG-3 is placed in the sample cell of the calorimeter, and a solution of the C25 peptide is loaded into the injection syringe.
-
Titration: The C25 solution is injected in small aliquots into the LAG-3 solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Microscale Thermophoresis (MST):
-
Labeling: The LAG-3 protein is fluorescently labeled.
-
Titration: A constant concentration of labeled LAG-3 is mixed with a serial dilution of the C25 peptide.
-
Measurement: The mixtures are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled LAG-3 along this temperature gradient is measured.
-
Data Analysis: A change in the thermophoretic movement upon binding of C25 is used to determine the binding affinity (Kd).
Conclusion
The C25 cyclic peptide is a well-characterized LAG-3 inhibitor with demonstrated efficacy in blocking the LAG-3/MHC-II immune checkpoint. Its ability to reactivate CD8+ T cells underscores its potential as a valuable research tool and a candidate for further development in cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of C25 and other novel LAG-3 inhibitors.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro PBMC Activation Assay with C25 Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro peripheral blood mononuclear cell (PBMC) activation assay using the C25 peptide. The C25 peptide is a cyclic peptide that targets Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, to stimulate CD8+ T cell activation.[1][2] This assay is crucial for evaluating the immunostimulatory potential of novel therapeutic agents like the C25 peptide.
Introduction
Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system and are widely used in immunological research to study immune responses.[3][4] In vitro activation assays with PBMCs are essential for assessing the efficacy of immunomodulatory compounds. The C25 peptide has been identified as a promising agent for cancer immunotherapy due to its ability to block the interaction between LAG-3 and its ligand, MHC class II, thereby activating antigen-specific CD8+ T cell responses.[1][2] This protocol outlines the necessary steps to isolate, culture, and stimulate human PBMCs with the C25 peptide, and subsequently measure the activation of T cells.
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[5][6][7][8][9]
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium
-
Fetal Bovine Serum (FBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.[10]
PBMC Stimulation with C25 Peptide
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
C25 peptide (stock solution of known concentration)
-
Anti-CD3 and Anti-CD28 antibodies (for co-stimulation, as used in some studies to prime T cells[11])
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare working solutions of the C25 peptide in complete RPMI-1640 medium. A study on C25 used a concentration of 100 µM for stimulating PBMCs.[11] It is recommended to perform a dose-response experiment (e.g., 1, 10, 50, 100 µM).
-
Add 100 µL of the C25 peptide working solution to the respective wells. For a negative control, add 100 µL of medium without the peptide. For a positive control, a general T cell stimulus like PHA or anti-CD3/anti-CD28 antibodies can be used.[4]
-
If co-stimulation is desired, add anti-CD3 and anti-CD28 antibodies at a final concentration of 1 µg/mL each.[12]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C and 5% CO2.
Analysis of PBMC Activation
This protocol describes the measurement of Interferon-gamma (IFN-γ) in the cell culture supernatant by ELISA, as IFN-γ is a key cytokine indicating T cell activation by C25.[2][11]
Materials:
-
Human IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from the PBMC stimulation assay
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 10% FBS in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13][14]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Add 100 µL of cell culture supernatants and IFN-γ standards to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[14]
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[13]
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
This protocol describes the staining of PBMCs to identify CD8+ T cells and measure intracellular IFN-γ production.[15][16][17]
Materials:
-
Stimulated PBMCs
-
Brefeldin A (Golgi transport inhibitor)
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Four to six hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.[18]
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Perform surface staining by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[15]
-
Perform intracellular staining by incubating the cells with the anti-IFN-γ antibody for 30 minutes on ice in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ positive cells within the CD3+CD8+ T cell population.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IFN-γ Secretion by PBMCs Stimulated with C25 Peptide
| Treatment Group | C25 Concentration (µM) | Mean IFN-γ Concentration (pg/mL) | Standard Deviation |
| Negative Control | 0 | ||
| C25 Peptide | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., anti-CD3/CD28) | N/A |
Table 2: Percentage of IFN-γ+ T Cells after C25 Peptide Stimulation
| Treatment Group | C25 Concentration (µM) | % of IFN-γ+ cells in CD3+CD8+ Population | Standard Deviation |
| Negative Control | 0 | ||
| C25 Peptide | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., anti-CD3/CD28) | N/A |
Visualization
Experimental Workflow
Caption: Workflow for in vitro PBMC activation assay with C25 peptide.
Proposed Signaling Pathway of C25 Peptide
Caption: C25 peptide blocks LAG-3 inhibition, promoting T cell activation.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sanguinebio.com [sanguinebio.com]
- 4. PBMC Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 5. stemcell.com [stemcell.com]
- 6. reprocell.com [reprocell.com]
- 7. Isolation of PBMCs From Whole Blood [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. youtube.com [youtube.com]
- 18. Flow cytometry assay and cell staining protocol [protocols.io]
Application Notes and Protocols for Assessing C25 Inhibition of LAG-3/MHC-II Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor expressed on activated T cells and Natural Killer (NK) cells. Its interaction with Major Histocompatibility Complex Class II (MHC-II) molecules on antigen-presenting cells (APCs) or tumor cells delivers an inhibitory signal, leading to T cell exhaustion and immune evasion.[1][2] The blockade of the LAG-3/MHC-II pathway is a promising strategy in cancer immunotherapy.[2][3][4] The cyclic peptide C25 has been identified as a novel inhibitor targeting LAG-3, capable of disrupting its binding to MHC-II and enhancing anti-tumor immunity.[5][6][7] This document provides detailed methodologies for assessing the inhibitory activity of C25 on the LAG-3/MHC-II interaction.
Signaling Pathway
The binding of LAG-3 on activated T cells to MHC-II on APCs results in the downstream inhibition of T cell receptor (TCR) signaling. This leads to reduced cytokine production, decreased T cell proliferation, and an exhausted T cell phenotype. C25 acts by binding to LAG-3, likely in the D1 domain, sterically hindering its interaction with MHC-II and thus relieving the inhibitory signal.[5]
Figure 1: LAG-3/MHC-II signaling pathway and C25 inhibition.
Data Presentation
The inhibitory potential of C25 and similar cyclic peptides against the LAG-3/MHC-II interaction can be quantified using various biophysical and cell-based assays. Below is a summary of representative data.
| Inhibitor | Assay Type | Target | Parameter | Value | Reference |
| C25 | Cell-Based Blocking (Flow Cytometry) | LAG-3/HLA-DR | % Blockade | >40% at 10 µM | |
| C25 | Cell-Based Blocking (Flow Cytometry) | LAG-3/HLA-DR | % Blockade | ~60% at 100 µM | |
| Cyclic Peptide 12 | Microscale Thermophoresis (MST) | LAG-3 | KD | 2.66 ± 2.06 µM | |
| Cyclic Peptide 13 | Microscale Thermophoresis (MST) | LAG-3 | KD | 1.81 ± 1.42 µM | |
| Original Cyclic Peptide | Microscale Thermophoresis (MST) | LAG-3 | KD | 9.94 ± 4.13 µM |
Experimental Protocols
Several robust methods can be employed to assess the efficacy of C25 in blocking the LAG-3/MHC-II interaction. These include biochemical assays for direct binding inhibition and cell-based assays that measure the functional consequences of this blockade.
Biochemical Assay: Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics between purified recombinant proteins. This assay can determine the binding affinity (KD) of C25 to LAG-3 and its ability to compete with MHC-II binding.
Workflow:
References
- 1. LAG-3 as a Potent Target for Novel Anticancer Therapies of a Wide Range of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing T Cell Activation by CD25 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing a flow cytometry panel for the analysis of T cell activation, with a specific focus on the activation marker CD25 (the alpha chain of the high-affinity IL-2 receptor). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the accurate assessment of T cell immune responses.
Introduction to T Cell Activation and CD25
T lymphocytes are key players in the adaptive immune response. Upon encountering their cognate antigen presented by antigen-presenting cells (APCs), T cells become activated, leading to proliferation, differentiation, and the execution of effector functions.[1] This activation process is accompanied by changes in the expression of various cell surface and intracellular molecules, known as activation markers.[2]
CD25, along with CD69, is a hallmark of T cell activation.[3] While CD69 is an early activation marker, with expression peaking around 24 hours post-stimulation, CD25 is considered a later activation marker, with expression increasing significantly between 48 and 96 hours after activation.[4][5] The upregulation of CD25 is critical for the high-affinity binding of Interleukin-2 (IL-2), a cytokine essential for T cell proliferation and survival.[1][6] Therefore, monitoring CD25 expression by flow cytometry is a robust method to quantify the magnitude and kinetics of a T cell response.
T Cell Activation Signaling Pathway
The engagement of the T cell receptor (TCR) by a peptide-MHC complex, along with co-stimulatory signals such as CD28, initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of transcription factors, including NF-κB and AP-1, which drive the expression of genes associated with T cell activation, including the gene for CD25 (IL2RA).
Caption: T Cell Activation Signaling Pathway.
Experimental Workflow for T Cell Activation Analysis
The general workflow for analyzing T cell activation by flow cytometry involves isolating peripheral blood mononuclear cells (PBMCs), stimulating the T cells, staining with fluorescently labeled antibodies, and acquiring data on a flow cytometer.
Caption: Experimental Workflow.
Flow Cytometry Panel for T Cell Activation
A well-designed flow cytometry panel is crucial for the accurate identification and characterization of activated T cells. The following table outlines a comprehensive panel for this purpose.
| Marker | Fluorochrome | Clone | Purpose | Cellular Location |
| Viability Dye | e.g., APC-Cy7 | N/A | Exclusion of dead cells from analysis. | Surface/Intracellular |
| CD3 | e.g., FITC | UCHT1 | Pan T cell marker for identification of T lymphocytes.[7] | Surface |
| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | Identification of helper T cell subset.[1] | Surface |
| CD8 | e.g., PE-Cy7 | RPA-T8 | Identification of cytotoxic T cell subset.[1] | Surface |
| CD25 | e.g., APC | BC96 | Late activation marker. [1] | Surface |
| CD69 | e.g., PE | FN50 | Early activation marker.[1] | Surface |
| CD38 | e.g., Alexa Fluor 647 | HIT2 | Late activation and differentiation marker. | Surface |
| HLA-DR | e.g., BV510 | L243 | Late activation marker.[8] | Surface |
Experimental Protocols
Materials
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)
-
T cell stimulation reagents (e.g., anti-human CD3 and anti-human CD28 antibodies, Phytohemagglutinin (PHA))[9]
-
96-well round-bottom culture plate
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc-block (blocking IgG)
-
Fluorochrome-conjugated antibodies (see panel table)
-
Viability dye
-
5 mL flow cytometry tubes
Protocol for T Cell Stimulation
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash and Count Cells: Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI. Perform a cell count and viability analysis (e.g., using trypan blue).
-
Plate Cells: Adjust the cell concentration to 1 x 10^6 cells/mL in Complete RPMI and plate 1 x 10^5 cells per well in a 96-well round-bottom plate.[10]
-
Prepare Stimulation Cocktail:
-
Antibody Stimulation: Prepare a solution of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 3-5 µg/mL) antibodies in Complete RPMI.[9]
-
Mitogen Stimulation: Prepare a solution of PHA (e.g., 5 µg/mL) in Complete RPMI.
-
-
Stimulate Cells: Add the stimulation cocktail to the appropriate wells. Include an unstimulated control well for each sample.
-
Incubate: Incubate the plate for 24 to 96 hours at 37°C in a humidified 5% CO2 incubator.[10] The incubation time will influence the expression levels of early (CD69) versus later (CD25) activation markers.[4][5]
Protocol for Flow Cytometry Staining
-
Harvest Cells: After incubation, gently resuspend the cells and transfer them to 5 mL flow cytometry tubes.
-
Wash Cells: Wash the cells once with 2 mL of flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes. Decant the supernatant.
-
Fc Block: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer containing Fc-block (1 µg IgG/10^6 cells) and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Surface Staining: Without washing, add the pre-titrated amounts of each fluorochrome-conjugated surface antibody to the cell suspension. Vortex gently.
-
Incubate: Incubate for 30-45 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
Viability Staining: Resuspend the cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 5-15 minutes at room temperature in the dark.
-
Final Wash and Resuspension: Wash the cells once with 2 mL of flow cytometry staining buffer and resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition.
-
Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.
Data Analysis and Gating Strategy
A sequential gating strategy is recommended to accurately identify activated T cell populations.
Caption: Gating Strategy.
Quantitative Data Summary
The expression kinetics of T cell activation markers can vary depending on the stimulus and the individual donor. The following table provides a general overview of the expected expression patterns.
| Marker | Expression on Naive T Cells | Expression Kinetics Post-Activation | Peak Expression |
| CD69 | Low/Negative | Rapidly upregulated within hours. | ~24 hours[4][5] |
| CD25 | Low (constitutively on Tregs) | Upregulation begins around 8 hours, increases significantly over time. [4][5] | 48-96 hours [4][6] |
| CD38 | Low/Negative | Gradual upregulation. | > 48 hours |
| HLA-DR | Low/Negative | Gradual upregulation. | > 48 hours[8] |
Note: It is recommended to perform a time-course experiment to determine the optimal time point for measuring CD25 expression for a specific experimental system.
Conclusion
This document provides a detailed framework for the analysis of T cell activation using a flow cytometry panel centered on the key activation marker CD25. By following the outlined protocols and data analysis strategies, researchers can obtain robust and reproducible data to characterize T cell responses in various contexts, including basic immunology research, vaccine development, and immunotherapy studies.
References
- 1. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. scielo.br [scielo.br]
- 6. assaygenie.com [assaygenie.com]
- 7. Flow cytometry markers guide | Abcam [abcam.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note & Protocol: IFN-γ ELISA for Measuring T Cell Response Following Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Interferon-gamma (IFN-γ) is a pleiotropic cytokine central to the cell-mediated immune response, primarily secreted by activated T cells and Natural Killer (NK) cells.[1] Its quantification is a key metric for assessing T cell activation and function. T cell activation is a multi-step process initiated by T cell receptor (TCR) engagement (Signal 1) and co-stimulatory signals (Signal 2). This activation cascade leads to the upregulation of the high-affinity interleukin-2 (B1167480) receptor (IL-2R), which includes the alpha chain, also known as CD25.[2] The IL-2/IL-2R signaling pathway is crucial for T cell proliferation, differentiation, and the sustained production of effector cytokines like IFN-γ.[3] Therefore, measuring IFN-γ secretion is a reliable method to quantify the functional response of activated, CD25-expressing T cells.
This document provides a detailed protocol for the in vitro stimulation of T cells and the subsequent quantification of secreted IFN-γ using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay The sandwich ELISA quantitatively measures IFN-γ in samples such as cell culture supernatants.[1] An anti-human IFN-γ monoclonal antibody is pre-coated onto the wells of a microplate.[4] When the sample is added, IFN-γ binds to this capture antibody. A second, biotin-conjugated anti-human IFN-γ detection antibody is then added, which binds to the captured IFN-γ.[3] Following a wash step, Streptavidin-Horseradish Peroxidase (SA-HRP) is added, which binds to the biotin.[1] Finally, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the concentration of IFN-γ in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.[5]
Signaling and Experimental Workflow
Caption: Role of C25 in T cell activation leading to IFN-γ secretion.
Caption: Workflow from T cell stimulation to IFN-γ data analysis.
Experimental Protocols
Part A: In Vitro T Cell Stimulation
This protocol describes a general method for stimulating Peripheral Blood Mononuclear Cells (PBMCs) to produce IFN-γ.
Materials:
-
Ficoll-Paque™
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human T-Cell Activation/Expansion Beads (e.g., anti-CD3/CD28)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin). Count the cells and assess viability.
-
Plating: Plate the PBMCs in a 96-well round-bottom culture plate at a density of 2 x 10⁵ cells/well in 200 µL of complete RPMI medium.
-
Stimulation: Add T-cell activation beads (e.g., anti-CD3/CD28) at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer. Set up unstimulated control wells containing only PBMCs.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes.[4] Carefully collect the cell-free supernatant.
-
Storage: Assay the supernatant immediately or store aliquots at ≤ -20°C for later analysis. Avoid repeated freeze-thaw cycles.[3][4]
Part B: IFN-γ ELISA Protocol
This is a generalized protocol based on commercially available kits. Always refer to the specific kit manual for precise volumes and incubation times.
1. Reagent Preparation:
-
Wash Buffer (1x): Dilute the concentrated (e.g., 20x) Wash Buffer with deionized water to the final volume. If crystals are present, warm the concentrate gently until they dissolve.[5]
-
IFN-γ Standard: Reconstitute the lyophilized IFN-γ standard with the provided diluent to create a stock solution (e.g., 300 pg/mL).[4] Allow it to sit for at least 15 minutes before preparing dilutions.
-
Standard Curve: Perform serial dilutions of the standard stock in Standard/Sample Diluent to generate a standard curve. A typical range is 0 to 1000 pg/mL.[1]
-
Detection Antibody & SA-HRP: Dilute the concentrated Biotinylated Detection Antibody and Streptavidin-HRP in their respective diluents shortly before use.
2. Assay Procedure:
-
Add Standards and Samples: Add 100 µL of each standard, sample, and blank (Standard/Sample Diluent) to the appropriate wells of the antibody-coated microplate.[6] Cover with a plate sealer.
-
First Incubation: Incubate for 2 hours at room temperature.[4]
-
Wash: Aspirate the liquid from each well. Wash the wells 3-5 times with 200-300 µL of 1x Wash Buffer per well.[4][6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well. Cover with a new plate sealer.
-
Second Incubation: Incubate for 1 hour at room temperature.[4]
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP solution to each well. Cover with a new plate sealer.
-
Third Incubation: Incubate for 1 hour at room temperature.[4]
-
Wash: Repeat the wash step as described in step 3.
-
Develop Color: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[4] Monitor for color development.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 30 minutes at 450 nm using a microplate reader. A reference wavelength of 570 nm or 620 nm can be used for correction if available.[4][5]
3. Data Analysis:
-
Average Duplicates: Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Standard Curve: Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD for each standard on the y-axis against its concentration on the x-axis. A log-log or four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Sample Concentration: Use the standard curve to determine the IFN-γ concentration in each sample. Multiply the result by the dilution factor if samples were diluted.
Data Presentation
Table 1: Example IFN-γ Standard Curve Data
| Standard Concentration (pg/mL) | Mean OD (450 nm) |
| 1000 | 2.458 |
| 500 | 1.652 |
| 250 | 0.988 |
| 125 | 0.551 |
| 62.5 | 0.305 |
| 31.25 | 0.176 |
| 15.6 | 0.112 |
| 0 (Blank) | 0.050 |
Note: These values are for illustration only. Actual OD readings will vary.
Table 2: Expected IFN-γ Values
| Sample Type | Condition | Expected IFN-γ Range |
| Human Serum | Healthy Donors | <1.5 to 168 pg/mL (mean ~10.4 pg/mL)[5] |
| Cell Culture Supernatant | Unstimulated PBMCs | <50 pg/mL[7] |
| Cell Culture Supernatant | Stimulated PBMCs | >100 pg/mL to several ng/mL[7][8] |
Table 3: Troubleshooting Common ELISA Issues
| Problem | Potential Cause | Suggested Solution |
| No or Weak Signal | Reagents expired or improperly stored. | Check expiration dates and storage conditions.[9] |
| Insufficient incubation time. | Ensure adherence to recommended incubation times.[10] | |
| Sample concentration below detection limit. | Concentrate the sample or use a more sensitive assay.[10] | |
| High Background | Insufficient washing. | Increase the number of washes or the soak time during washing.[9] |
| Detection antibody or SA-HRP concentration too high. | Optimize reagent concentrations. | |
| Non-specific binding. | Ensure blocking steps are performed correctly if developing your own ELISA. | |
| Poor Duplicates | Pipetting error. | Use calibrated pipettes and ensure consistent technique.[9] |
| Incomplete mixing of reagents. | Gently mix all reagents before use. | |
| Wells not washed uniformly. | Ensure all wells are washed with the same volume and force. |
References
- 1. stemcell.com [stemcell.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-bet is required for optimal production of IFN-γ and antigen-specific T cell activation by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biomol.com [biomol.com]
Application Notes and Protocols for Establishing CT26 and B16 Tumor Models in Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing the CT26 colon carcinoma and B16 melanoma syngeneic tumor models for in vivo efficacy studies. The protocols detailed below are designed to ensure reproducibility and robustness in preclinical research.
Introduction
Syngeneic mouse tumor models are indispensable tools in immuno-oncology research, allowing for the evaluation of novel therapeutics in the context of a fully competent immune system.[1][2] The CT26 and B16 models are two of the most widely used systems. The CT26 cell line, derived from a chemically induced colon carcinoma in a BALB/c mouse, is known for its high immunogenicity.[1][3] The B16 melanoma cell line, originating from a spontaneous tumor in a C57BL/6 mouse, is a well-established model for studying melanoma progression and metastasis.[4][5]
I. Cell Line and Animal Model Selection
Successful tumor model establishment begins with the appropriate selection of cell lines and mouse strains.
| Parameter | CT26 Model | B16 Model |
| Cell Line | CT26.WT | B16-F10 |
| Origin | N-nitroso-N-methylurethane-induced colon carcinoma[3][6] | Spontaneous melanoma[4] |
| Mouse Strain | BALB/c[1][7] | C57BL/6[4] |
| Key Characteristics | Highly immunogenic, responsive to checkpoint inhibitors[1][3][8] | Aggressive, metastatic potential[4] |
II. Experimental Protocols
A. Cell Culture and Preparation
1. CT26 Cell Culture Protocol:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing:
-
Aspirate the culture medium and rinse the cell layer with sterile PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.[6][9]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[6][9]
-
Resuspend the cell pellet in fresh medium and seed into new flasks.
-
2. B16-F10 Cell Culture Protocol:
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
-
Subculturing:
-
Follow the same procedure as for CT26 cells, using the appropriate complete growth medium for B16-F10.[10]
-
3. Preparation of Cells for Injection:
-
Harvest cells during the logarithmic growth phase.[12]
-
Wash the cells with sterile, serum-free medium or PBS.[9]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[9]
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration.[9] For subcutaneous injection, a 1:1 mixture with Matrigel can enhance tumor take rate and growth.[13][14]
B. In Vivo Tumor Establishment
1. Animal Handling and Preparation:
-
All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[15]
-
Acclimatize mice for at least one week before the experiment.
-
Shave the injection site on the flank of the mouse one day prior to or on the day of injection.[13]
2. Subcutaneous Tumor Implantation Protocol:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Gently pinch the skin on the flank to create a small tent.
-
Using a 25-27 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously.[12][13] Be careful not to inject into the muscle or intradermally.[12]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.[13]
-
Monitor the mice regularly for tumor growth and overall health.
| Parameter | CT26 Model | B16-F10 Model |
| Mouse Age | 6-8 weeks | 6-12 weeks[16] |
| Injection Volume | 100 µL[1][9] | 100 µL[17] |
| Cell Number | 1 x 10^5 to 1 x 10^6 cells[3] | 1 x 10^5 to 1 x 10^6 cells[17][18] |
| Tumor Palpable | ~5-10 days | ~5-10 days[18] |
| Euthanasia Criteria | Tumor volume >1500 mm³ or signs of distress[12] | Tumor volume >1500 mm³ or signs of distress |
C. Efficacy Study Design and Execution
1. Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[12]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[12][17]
2. Treatment Administration:
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 50-100 mm³).[1]
-
Administer therapeutic agents according to the study protocol (e.g., intraperitoneal, intravenous, or oral).
3. Endpoint Analysis:
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
Secondary endpoints may involve collection of tumors and tissues for pharmacodynamic and biomarker analysis (e.g., flow cytometry, immunohistochemistry).
III. Visualization of Workflows and Pathways
A. Experimental Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies using syngeneic tumor models.
B. Signaling Pathways
CT26 Immuno-Oncology Signaling:
Caption: Key immune interactions in the CT26 tumor microenvironment targeted by immunotherapies.
B16 Melanoma Signaling Pathways:
Caption: Simplified representation of the MAPK and STAT3 signaling pathways often dysregulated in B16 melanoma.[19][20][21]
IV. Conclusion
The CT26 and B16 syngeneic models are powerful and versatile tools for preclinical oncology research. Adherence to standardized protocols for cell culture, tumor implantation, and efficacy study execution is critical for generating reliable and reproducible data. These application notes provide a foundation for researchers to successfully establish and utilize these models in their drug development programs.
References
- 1. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 2. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. B16-F10 Cells [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. td2inc.com [td2inc.com]
- 8. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. elabscience.com [elabscience.com]
- 11. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. spectralinvivo.com [spectralinvivo.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of constitutively activated STAT3 in B16 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Resveratrol on Mouse B16 Melanoma Cell Proliferation through the SHCBP1-ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Reporter Assay for Screening LAG-3 Peptide Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Lymphocyte-activation gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs)[1][2][3]. As a member of the immunoglobulin (Ig) superfamily, LAG-3 plays a pivotal role in negatively regulating T cell proliferation, activation, and cytokine production[1][2]. Its primary ligands include Major Histocompatibility Complex class II (MHC-II) and Fibrinogen-like protein 1 (FGL1)[4][5][6]. In the tumor microenvironment, the interaction between LAG-3 on T cells and its ligands on antigen-presenting cells (APCs) or tumor cells leads to T cell exhaustion, a state of dysfunction that allows cancer cells to evade the immune system[7][8].
Blocking the LAG-3 signaling pathway is a promising strategy in cancer immunotherapy. Inhibitors, such as peptides or antibodies, that disrupt the LAG-3/ligand interaction can restore T cell effector functions and enhance anti-tumor immunity[8][9]. This application note provides a detailed protocol for a robust, cell-based assay designed for the screening and characterization of LAG-3 peptide inhibitors.
Assay Principle The assay employs a co-culture system consisting of two engineered human cell lines:
-
Effector Cells: Jurkat T cells that stably express human LAG-3 and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element (Jurkat/LAG-3/NFAT-Luc)[10][11][12].
-
Target Cells: An antigen-presenting cell line, such as Raji B cells, which constitutively express MHC class II, the primary ligand for LAG-3[10].
In the co-culture, T cell receptor (TCR) activation is stimulated (e.g., using Staphylococcal enterotoxin B, SEB), which would normally induce the NFAT pathway and subsequent luciferase expression[13][14]. However, the simultaneous engagement of LAG-3 on the Jurkat cells with MHC-II on the Raji cells delivers an inhibitory signal that suppresses TCR signaling, leading to low luciferase activity[13][15][16].
A LAG-3 peptide inhibitor that successfully blocks the LAG-3/MHC-II interaction will prevent this inhibitory signal. The blockade restores T cell activation via the TCR pathway, resulting in a dose-dependent increase in NFAT-mediated luciferase expression, which is measured as a luminescent signal[12][17].
Visualizing the LAG-3 Pathway and Assay Design
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Source/Specification |
| Cell Lines | |
| Jurkat/LAG-3/NFAT-Luc Effector Cells | Commercially available (e.g., Promega, BPS Bioscience) |
| Raji Target Cells (ATCC® CCL-86™) | ATCC or other certified cell bank |
| Cell Culture Media & Reagents | |
| RPMI-1640 Medium | Standard cell culture grade |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified |
| Penicillin-Streptomycin Solution | 100x solution |
| Geneticin (G418) / Hygromycin B | As required for maintaining engineered cell lines |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Without Ca2+/Mg2+ |
| Trypan Blue Solution | 0.4% for cell counting |
| Assay-Specific Reagents | |
| Staphylococcal Enterotoxin B (SEB) | Toxin Technology or equivalent |
| Luciferase Assay System | E.g., ONE-Glo™ (Promega), ONE-Step™ (BPS Bioscience) |
| Control Anti-LAG-3 Antibody | Known blocking antibody (e.g., Relatlimab) for positive control |
| Isotype Control Antibody | For negative antibody control |
| Labware | |
| 96-well solid white, flat-bottom plates | For luminescence assays |
| Standard cell culture flasks/plates | T-75, T-150 flasks |
| Serological pipettes, pipette tips | Sterile, various sizes |
Protocol 1: Cell Culture and Maintenance
-
Jurkat/LAG-3/NFAT-Luc Cells: Culture cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/ml Geneticin). Maintain cell density between 1x10^5 and 2x10^6 cells/mL.
-
Raji Cells: Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.
-
General Culture: Incubate all cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell viability regularly using Trypan Blue exclusion. Passage cells every 2-3 days as needed.
Protocol 2: LAG-3 Peptide Inhibitor Screening Assay
Day 1: Assay Setup
-
Cell Preparation:
-
Harvest Jurkat/LAG-3/NFAT-Luc and Raji cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with assay medium (RPMI-1640 + 10% FBS).
-
Resuspend cells in assay medium and perform a viable cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentrations to:
-
Raji cells: 4 x 10^5 cells/mL
-
Jurkat/LAG-3/NFAT-Luc cells: 1 x 10^6 cells/mL
-
-
-
Peptide Inhibitor Preparation:
-
Prepare a 10-point serial dilution of each peptide inhibitor in assay medium. Start with a high concentration (e.g., 200 µM) and perform 1:3 dilutions. These will be your 4x concentrated stocks.
-
Prepare 4x concentrated solutions of controls:
-
Positive Control: Anti-LAG-3 blocking antibody (e.g., 4 µg/mL).
-
Negative Control: Isotype control antibody (e.g., 4 µg/mL).
-
Vehicle Control: Assay medium with the same solvent concentration as the peptides (e.g., 1% DMSO).
-
-
-
Plating:
-
Add 25 µL of the Raji cell suspension (10,000 cells) to each well of a 96-well white assay plate.
-
Add 25 µL of the prepared 4x peptide inhibitor dilutions or 4x controls to the appropriate wells.
-
Add 50 µL of the Jurkat/LAG-3/NFAT-Luc cell suspension (50,000 cells) to all wells.
-
Note: An alternative approach for TCR stimulation involves using an anti-CD3 antibody pre-coated on the plate instead of SEB.
-
-
Stimulation & Incubation:
-
Prepare a stock of SEB stimulant in assay medium. Add the stimulant to the wells to achieve a final concentration of ~1-10 ng/mL[14].
-
The final volume in each well should be 100 µL.
-
Cover the plate and incubate for 6 to 18 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically.
-
Day 2: Data Acquisition
-
Equilibrate Reagents: Remove the assay plate and the luciferase assay reagent from the incubator and allow them to equilibrate to room temperature for at least 30 minutes.
-
Add Substrate: Add 100 µL of the luciferase assay reagent to each well.
-
Incubate: Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light, to ensure cell lysis and signal stabilization.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Calculate Fold Induction:
-
Average the replicate readings for each condition.
-
Subtract the average background luminescence (wells with no cells) from all readings.
-
Fold Induction = (Signal of Test Well) / (Signal of Unstimulated Control Well).
-
-
Determine IC50/EC50 Values:
-
Plot the luminescence signal (or fold induction) against the log concentration of the peptide inhibitor.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 (for inhibition) or EC50 (for activation) value for each peptide.
-
Data Presentation
Quantitative data from screening assays should be summarized to compare the potency of different inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric.
| Inhibitor Name/ID | Inhibitor Type | Assay Method | IC50 (µM) | Reference |
| Cyclic peptide 12 | Cyclic Peptide | TR-FRET biochemical assay | 4.45 ± 1.36 | [18][19][20] |
| SA-15-P | Small Molecule | TR-FRET LAG-3/MHCII biochemical assay | 4.21 ± 0.84 | [17] |
| SA-15-P | Small Molecule | Bioluminescent LAG-3/MHCII cell-based assay | 6.95 ± 1.05 | [17] |
Note: The data presented are examples derived from biochemical and cell-based assays and serve as a reference for expected potency ranges.[17][18][19][20]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Suboptimal cell numbers- Insufficient incubation time- Low TCR stimulation- Degraded luciferase reagent | - Optimize the effector-to-target cell ratio.- Perform a time-course experiment (6, 12, 18, 24h).- Titrate the concentration of the TCR stimulant (e.g., SEB).- Use fresh luciferase reagent. |
| High Well-to-Well Variability | - Inconsistent cell plating- Pipetting errors- Edge effects in the plate | - Ensure cells are in a homogenous single-cell suspension before plating.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No Response to Control Inhibitor | - Inactive control antibody- Incorrect assay setup- Low LAG-3 or MHC-II expression | - Verify the activity and concentration of the control antibody.- Review the protocol steps and reagent concentrations.- Confirm surface expression of LAG-3 and MHC-II on cell lines via flow cytometry. |
References
- 1. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAG3 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fibrinogen-like protein 1 is a major immune inhibitory ligand of LAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 6. adipogen.com [adipogen.com]
- 7. bms.com [bms.com]
- 8. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 9. SAR and PK studies of macrocyclic peptide inhibitors of Human Lymphocyte Activation Gene 3 (LAG-3) - American Chemical Society [acs.digitellinc.com]
- 10. Establishment of engineered cell-based assays mediating LAG3 and PD1 immune suppression enables potency measurement of blocking antibodies and assessment of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. YIV-906 enhances nuclear factor of activated T-cells (NFAT) activity of T cells and promotes immune checkpoint blockade antibody action and CAR T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of LAG-3 Cyclic Peptide C25
Introduction
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, and other immune cells.[1][2] Its interaction with ligands, most notably MHC class II molecules, results in the inhibition of T cell proliferation, cytokine secretion, and cytotoxic functions, thereby contributing to tumor immune evasion.[2][3][4] The blockade of the LAG-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.
The cyclic peptide C25 is a novel inhibitor developed to target LAG-3.[5][6] Identified through phage display technology, C25 demonstrates high-affinity binding to human LAG-3 and effectively disrupts the interaction between LAG-3 and its ligand, HLA-DR (MHC-II).[5][7] This blockade enhances anti-tumor immunity by activating CD8+ T cells and reducing the population of immunosuppressive Tregs within the tumor microenvironment.[5][7] Compared to monoclonal antibodies, peptide-based inhibitors like C25 may offer advantages such as better tumor penetration and lower manufacturing costs.[8]
These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the LAG-3 cyclic peptide C25, along with methodologies for its biological evaluation.
LAG-3 Signaling Pathway and C25 Mechanism of Action
LAG-3 exerts its inhibitory function by negatively regulating T-cell receptor (TCR) signaling.[1] Upon engagement with its ligands on antigen-presenting cells (APCs), LAG-3 is recruited to the immunological synapse where it attenuates the signal transduction cascade initiated by TCR activation, leading to T cell exhaustion. The cyclic peptide C25 functions by binding directly to LAG-3, sterically hindering its interaction with MHC class II molecules. This action restores T cell effector functions, including the proliferation of CD8+ T cells and the secretion of pro-inflammatory cytokines like IFN-γ.[5][6]
Caption: Mechanism of C25 action on the LAG-3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the C25 peptide and its biological effects.
Table 1: Binding Affinity and Inhibitory Concentration of C25
| Parameter | Value | Method | Target | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | High Affinity (Specific value not detailed) | Microscale Thermophoresis (MST) | Human LAG-3 Protein | [5] |
| IC50 | Dose-dependent inhibition | Cell-Based Blocking Assay | LAG-3/HLA-DR Interaction |[5][9] |
Table 2: In Vitro Effects of C25 on Human PBMCs
| Parameter Measured | Effect of C25 | Cell Type | Assay | Reference |
|---|---|---|---|---|
| IFN-γ Secretion | Significantly Increased | Human PBMCs | ELISA / Intracellular Staining | [5] |
| % of CD8+ IFN-γ+ T cells | Significantly Increased | Human PBMCs | Flow Cytometry | [5] |
| % of CD4+ IFN-γ+ T cells | No Significant Change | Human PBMCs | Flow Cytometry |[5] |
Table 3: In Vivo Antitumor Effects of C25 in Mouse Models
| Parameter Measured | Effect of C25 Treatment | Tumor Model | Assay | Reference |
|---|---|---|---|---|
| Tumor Growth | Significantly Inhibited | CT26, B16, B16-OVA | Caliper Measurement | [5][7] |
| CD8+ T cell infiltration | Significantly Increased | Tumor Tissue | Immunohistochemistry / Flow Cytometry | [5][7] |
| Foxp3+ Treg infiltration | Significantly Decreased | Tumor Tissue | Immunohistochemistry / Flow Cytometry |[5][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of the LAG-3 cyclic peptide C25.
Protocol 1: Synthesis of Cyclic Peptide C25
The C25 peptide was developed from a Ph.D.-C7C phage display library, indicating a cyclic structure formed by a disulfide bridge between two cysteine residues.[5] The following is a representative protocol for the synthesis of such a peptide using Fmoc solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Synthesis of a disulfide-bridged cyclic peptide.
1. Linear Peptide Assembly (Fmoc/tBu Strategy)
-
Resin: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin or similar.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 1 minute, drain, and then for an additional 10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 eq.) with a coupling reagent like HCTU (3.95 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[10]
-
Repeat: Repeat the deprotection, washing, and coupling cycles for each amino acid in the C25 sequence. For the final cysteine residue, use Fmoc-Cys(Trt)-OH.
2. Cleavage and Global Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[11] TIS acts as a scavenger to protect the peptide from reactive species generated during the cleavage of side-chain protecting groups like Trityl (Trt) from cysteine.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude linear peptide pellet under vacuum.
3. Cyclization (Disulfide Bond Formation)
-
Dissolve the crude linear peptide at a low concentration (e.g., 0.1-0.5 mg/mL) in a suitable buffer (e.g., ammonium (B1175870) bicarbonate, pH 8.0) to favor intramolecular cyclization over intermolecular oligomerization.
-
Allow the disulfide bond to form via air oxidation by stirring the solution vigorously, open to the atmosphere, for 12-24 hours. The reaction can be monitored by LC-MS. Alternatively, other oxidizing agents like DMSO or K3[Fe(CN)6] can be used.[12]
-
Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.
Protocol 2: Purification of Cyclic Peptide C25
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
1. Column and Solvents
-
Column: A preparative C18 column is typically used. For hydrophobic peptides, a C4 column may be suitable.[14]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).
2. Purification Procedure
-
Dissolve the crude lyophilized cyclic peptide in a minimal amount of Mobile Phase A, with a small amount of ACN or DMSO if solubility is an issue.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The optimal gradient should be determined first on an analytical scale.[15]
-
Monitor the elution profile by measuring UV absorbance at 214-220 nm.[13]
-
Collect fractions corresponding to the main peak of the target peptide.
3. Post-Purification Processing
-
Analyze the collected fractions for purity using analytical RP-HPLC and for correct mass using Mass Spectrometry.
-
Pool the fractions with high purity (>95%).
-
Lyophilize the pooled fractions to obtain the final purified cyclic peptide C25 as a white, fluffy powder. The peptide will likely be a TFA salt due to the mobile phase used.[16]
Protocol 3: Characterization and Analysis
1. Purity Analysis
-
Method: Analytical RP-HPLC.
-
Procedure: Dissolve a small amount of the final product in the mobile phase. Inject onto an analytical C18 column and run a fast gradient (e.g., 5% to 95% B over 20 minutes). Purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks at a specific wavelength (e.g., 214 nm).
2. Identity Confirmation
-
Method: Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS) or MALDI-TOF.[17][18]
-
Procedure: Prepare a dilute solution of the peptide and analyze it according to the instrument's specifications.
-
Confirmation: The observed molecular weight should match the calculated theoretical molecular weight of the cyclic C25 peptide.
Protocol 4: Biological Activity Assays
1. LAG-3 Binding Affinity Measurement (Microscale Thermophoresis - MST)
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.[5]
-
Procedure:
-
Label the LAG-3 protein with a fluorescent dye (e.g., NHS-RED).
-
Prepare a series of dilutions of the C25 peptide.
-
Mix a constant concentration of the fluorescently labeled LAG-3 with each C25 dilution.
-
Load the samples into MST capillaries and measure the thermophoretic movement.
-
Plot the change in thermophoresis against the log of the C25 concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
2. LAG-3/HLA-DR Blocking Assay
-
Principle: This cell-based assay uses flow cytometry to determine if C25 can block the binding of soluble LAG-3 to cells expressing its ligand, HLA-DR.[5][9]
-
Procedure:
-
Culture a cell line that expresses HLA-DR (e.g., THP-1 cells, potentially stimulated with IFN-γ to upregulate expression).[5]
-
Pre-incubate soluble, tagged LAG-3 protein (e.g., His-tagged or Fc-fusion) with varying concentrations of the C25 peptide.
-
Add the LAG-3/C25 mixture to the HLA-DR-expressing cells and incubate.
-
Wash the cells and stain them with a fluorescently labeled antibody that detects the tag on the LAG-3 protein (e.g., anti-His-FITC).
-
Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates that C25 has blocked the binding of LAG-3 to the cells.
-
3. T Cell Activation Assay
-
Principle: This assay measures the ability of C25 to enhance T cell function by blocking the inhibitory LAG-3 signal.[5]
-
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.
-
Stimulate the PBMCs with a T cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA)).
-
Culture the stimulated cells in the presence of varying concentrations of C25 or a control peptide.
-
After 48-72 hours, collect the cell culture supernatant to measure IFN-γ levels by ELISA.
-
Alternatively, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture, then harvest, stain for surface markers (CD8, CD4) and intracellular IFN-γ, and analyze by flow cytometry to determine the percentage of cytokine-producing T cells.[5]
-
References
- 1. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 5. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. resolvemass.ca [resolvemass.ca]
Application of "C25" in Combination Cancer Therapies: A Multi-Target Perspective
For Researchers, Scientists, and Drug Development Professionals
The designation "C25" in cancer research is not standardized and can refer to several distinct therapeutic targets and molecules. This document provides detailed application notes and protocols for the most prominent "C25" entities in the context of combination cancer therapies: CDC25 Phosphatase Inhibitors , CCL25 (Chemokine C-C Motif Ligand 25) , CD25 (Interleukin-2 Receptor Alpha Chain) , and a specific SKP2 inhibitor known as Compound #25 .
Section 1: CDC25 Phosphatase Inhibitors in Combination Therapy
Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1] Inhibitors of CDC25 can induce cell cycle arrest and apoptosis, and their efficacy can be enhanced when combined with other anticancer agents.[2][3]
Combination with Chemotherapy (Doxorubicin)
Rationale: CDC25A inhibition has been shown to sensitize melanoma cells to the chemotherapeutic agent doxorubicin (B1662922).[4] This combination aims to enhance cytotoxicity in cancer cells.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 (µM) | Combination Effect | Reference |
| A549 | WDP1263 (CDC25 Inhibitor) | 22.28 | - | [5] |
| XF-498 | Anthraquinone–pyrazine derivative (142) | 0.06 | More potent than Dox | [6] |
| XF-498 | Doxorubicin | 0.16 | - | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A375 or other melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of a CDC25 inhibitor (e.g., NSC663284) and Doxorubicin, both alone and in combination, for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Determine IC50 values using non-linear regression analysis. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Combination with Targeted Therapies (WEE1 and PI3K Inhibitors)
Rationale: Combining CDC25 inhibitors with inhibitors of other cell cycle regulators like WEE1 or signaling pathways like PI3K can lead to synergistic cancer cell killing, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC).[7][8]
Quantitative Data Summary:
| Cell Line | Combination Treatment | Effect | Reference |
| BT549 | BN82002 (CDC25i) + MK-1775 (WEE1i) | Strong Synergy | [7] |
| MDA-MB-231 | NSC663284 (CDC25i) + MK-1775 (WEE1i) | Strong Synergy | [7] |
| TNBC cells | CDC25 Inhibitor + PI3K Inhibitor | High Synergy | [8] |
Experimental Protocol: In Vivo TNBC Xenograft Study
-
Cell Implantation: Subcutaneously inject human TNBC cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into groups: Vehicle control, CDC25 inhibitor alone, PI3K inhibitor alone, and the combination of both inhibitors.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage, based on preliminary toxicity and efficacy studies.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Signaling Pathway Visualization
Caption: Signaling pathways targeted by CDC25 inhibitors in combination therapy.
Section 2: CCL25 in Combination Immunotherapy
The chemokine CCL25 and its receptor CCR9 are implicated in tumor progression and metastasis.[9] In some cancers, like triple-negative breast cancer (TNBC), CCL25 is not expressed, preventing the infiltration of anti-tumor CCR9+ T cells.[10][11] Intratumoral delivery of CCL25 can recruit these T cells and enhance immunotherapy.
Combination with Immune Checkpoint Blockade (anti-PD-1/PD-L1)
Rationale: Delivering CCL25 to the tumor microenvironment increases the infiltration of CCR9+CD8+ T cells, which can render "cold" tumors more susceptible to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[10][12]
Quantitative Data Summary:
| Animal Model | Treatment | Outcome | Reference |
| 4T1 TNBC | NP-siCD47/CCL25 + anti-PD-L1 | Synergistic inhibition of tumor growth and prolonged overall survival | [10] |
| 4T1 TNBC | NP-siNC/CCL25 + anti-PD-1 | Significant antitumor response compared to anti-PD-1 alone | [10] |
Experimental Protocol: In Vivo Murine 4T1 Tumor Model
-
Nanoparticle Preparation: Synthesize acidity-responsive nanoparticles co-loaded with CD47 siRNA and CCL25 protein (NP-siCD47/CCL25) as described in Chen et al., 2020.[10]
-
Tumor Implantation: Implant 3 x 10⁵ 4T1 breast cancer cells into the mammary fat pad of female BALB/c mice.
-
Treatment Schedule:
-
Begin intravenous injections of nanoparticles (e.g., NP-siCD47/CCL25 at 35 µg/kg CCL25 and 565 µg/kg siRNA) on day 2 post-implantation, and continue on a set schedule (e.g., every other day for a total of 5 doses).[10]
-
Administer anti-PD-1 or anti-PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally on a concurrent schedule.
-
-
Monitoring: Monitor tumor growth by caliper measurement and overall survival.
-
Immunophenotyping: At the study endpoint, harvest tumors and spleens for flow cytometric analysis of infiltrating immune cells (CD8+, CCR9+ T cells, etc.).
-
Data Analysis: Compare tumor volumes and survival curves between treatment groups. Use statistical tests (e.g., Log-rank test for survival) to determine significance.
Experimental Workflow Visualization
Caption: Experimental workflow for testing CCL25 nanoparticle and anti-PD-1 combination therapy.
Section 3: Anti-CD25 Antibodies in Combination Immunotherapy
CD25, the alpha chain of the IL-2 receptor, is highly expressed on regulatory T cells (Tregs), which suppress anti-tumor immunity.[7] Antibodies targeting CD25 can deplete Tregs, thereby enhancing the efficacy of other immunotherapies.
Combination with CTLA-4 Blockade
Rationale: Depleting CD25+ Tregs and blocking the CTLA-4 checkpoint represent two distinct mechanisms for overcoming immune suppression. Combining these approaches can result in a synergistic and more potent anti-tumor immune response.[10][13][14]
Quantitative Data Summary:
| Animal Model | Treatment | Outcome | Reference |
| B16 Melanoma | anti-CD25 (PC61) + anti-CTLA-4 | Maximal tumor rejection | [10] |
| Colon Cancer | DC vaccine + anti-CD25 + anti-CTLA-4 | Dramatically improved tumor-free survival | [14] |
| CD25 humanized mouse | h7B7-15S (anti-CD25) + anti-CTLA-4 | Increased Treg depletion | [13] |
Experimental Protocol: In Vivo B16 Melanoma Model
-
Tumor Implantation: Subcutaneously inject 1 x 10⁵ B16 melanoma cells into C57BL/6 mice.
-
Treg Depletion: Administer a depleting anti-CD25 antibody (e.g., PC61, 250 µg) intraperitoneally prior to or concurrently with other treatments.
-
Checkpoint Blockade: Administer anti-CTLA-4 antibody (e.g., 9H10, 100 µg) intraperitoneally on a set schedule (e.g., days 3, 6, and 9 post-tumor implantation).
-
Monitoring: Monitor tumor growth and survival. In some studies, vitiligo (a sign of autoimmune response against melanocytes) can be scored as a surrogate for anti-tumor immunity.
-
Immune Analysis: Harvest spleens and tumor-draining lymph nodes to analyze tumor-specific T cell responses using methods like ELISPOT or tetramer staining.
-
Data Analysis: Compare tumor growth and survival between groups.
Protocol: Flow Cytometry for Treg Depletion
-
Sample Preparation: Prepare single-cell suspensions from spleen, lymph nodes, or tumors.
-
Surface Staining: Stain cells with a cocktail of fluorescently labeled antibodies, including anti-CD4, anti-CD25, and a viability dye.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit for intracellular staining.
-
Intracellular Staining: Stain for the transcription factor FoxP3, a specific marker for Tregs.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy: Gate on live, singlet, CD4+ lymphocytes. Within the CD4+ population, identify Tregs as CD25+FoxP3+.
-
Analysis: Calculate the percentage and absolute number of Tregs in each tissue and compare between treatment groups.
Signaling and Interaction Visualization
Caption: Mechanism of action for combined anti-CD25 and anti-CTLA-4 therapy.
Section 4: SKP2 Inhibitor "Compound #25" in Combination Therapy
S-phase kinase-associated protein 2 (SKP2) is an E3 ubiquitin ligase that targets cell cycle inhibitors like p27 for degradation. Its overexpression in cancer promotes proliferation. A specific SKP2 inhibitor, referred to as "Compound #25" (or SZL-P1-41), has been identified that blocks the SKP2-Skp1 interaction, leading to cell cycle arrest and apoptosis.[15][16]
Combination with Chemotherapy (Doxorubicin & Cyclophosphamide)
Rationale: The SKP2 inhibitor Compound #25 has been shown to synergistically enhance the lethality of chemotherapeutic agents like doxorubicin and cyclophosphamide, potentially by preventing cancer stem cells from driving relapse.
Quantitative Data Summary:
| Cell Line | Combination Treatment | Effect | Reference |
| PC3 | Compound #25 + Doxorubicin | Synergistic cell killing | |
| PC3 | Compound #25 + Cyclophosphamide | Synergistic cell killing | |
| Prolactinoma cells | C25 + Bromocriptine | Sensitized cells to apoptosis | [1] |
Experimental Protocol: In Vitro Cell Survival Assay
-
Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) in 96-well plates.
-
Drug Treatment: Treat cells with a dose range of Compound #25, doxorubicin, or both in combination for a specified time (e.g., 48-72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to vehicle-treated controls. Calculate IC50 values for each agent alone and assess the combination effect using synergy models (e.g., Bliss independence or Chou-Talalay method).
Experimental Protocol: In Vivo Xenograft Study with Combination Chemotherapy
-
Tumor Model: Establish tumor xenografts in nude mice using a suitable cell line (e.g., A549 lung cancer or PC3 prostate cancer).
-
Treatment Groups: Once tumors are established, randomize mice into four groups: (1) Vehicle, (2) Compound #25, (3) Chemotherapy (e.g., Doxorubicin or Cyclophosphamide), (4) Combination of Compound #25 and chemotherapy.
-
Drug Administration: Administer Compound #25 (e.g., via intraperitoneal injection) and the chemotherapeutic agent according to optimized schedules to maximize synergy and minimize toxicity.[15]
-
Monitoring: Measure tumor volumes and mouse body weights regularly.
-
Endpoint Analysis: At the end of the study, excise and weigh tumors. Perform immunohistochemical analysis on tumor sections for markers of proliferation (Ki67) and cell cycle arrest (p27).[15]
Logical Relationship Visualization
Caption: Logical diagram of SKP2 inhibitor Compound #25 action in combination with chemotherapy.
References
- 1. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cationic lipid-assisted nanoparticles for simultaneous delivery of CD47 siRNA and R848 to promote antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral delivery of CCL25 enhances immunotherapy against triple-negative breast cancer by recruiting CCR9+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergism of Cytotoxic T Lymphocyte–Associated Antigen 4 Blockade and Depletion of Cd25+ Regulatory T Cells in Antitumor Therapy Reveals Alternative Pathways for Suppression of Autoreactive Cytotoxic T Lymphocyte Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Experimental Design for Studying C25's Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD25 protein, the alpha chain of the interleukin-2 (B1167480) (IL-2) receptor, is a critical molecule in the regulation of the immune system. It is highly expressed on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immune responses.[1][2][3] In the tumor microenvironment, Tregs play a significant role in promoting tumor growth and immune evasion by inhibiting the function of effector T cells.[1][2] Consequently, targeting CD25 to deplete or functionally inhibit Tregs has emerged as a promising strategy in cancer immunotherapy.[1][2][3][4]
These application notes provide a comprehensive experimental framework for preclinical evaluation of a novel therapeutic agent, "C25," designed to modulate anti-tumor immunity by targeting CD25. The following protocols detail key in vitro and in vivo assays to characterize the mechanism of action and assess the therapeutic efficacy of C25.
I. In Vitro Characterization of C25
A series of in vitro assays are essential to determine the binding characteristics, functional effects, and mechanism of action of C25 on immune cells.
C25 Binding Affinity and Specificity
This protocol outlines the use of flow cytometry to determine the binding affinity and specificity of C25 to CD25-expressing cells.
Protocol:
-
Cell Preparation:
-
Culture a CD25-positive cell line (e.g., SU-DHL-1) and a CD25-negative cell line (e.g., U937) in appropriate media.
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS).
-
-
Staining:
-
Prepare a serial dilution of fluorescently labeled C25.
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Add the diluted labeled C25 to the respective wells.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the live cell population.
-
Measure the mean fluorescence intensity (MFI) of the labeled C25 for both cell lines.
-
-
Data Analysis:
-
Plot the MFI against the concentration of C25 to determine the binding curve and calculate the equilibrium dissociation constant (Kd).
-
Data Presentation:
Table 1: Binding Affinity of C25 to CD25-Positive and CD25-Negative Cell Lines
| Cell Line | CD25 Expression | C25 Binding Affinity (Kd) |
| SU-DHL-1 | Positive | [Insert Value] nM |
| U937 | Negative | No significant binding |
In Vitro Treg Depletion Assay
This protocol assesses the ability of C25 to induce cytotoxicity and deplete CD25-positive Tregs.
Protocol:
-
Isolation of Tregs:
-
Isolate CD4+CD25+ Tregs from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
-
Co-culture Setup:
-
Plate the isolated Tregs at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of C25 or an isotype control antibody.
-
Incubate for 24-72 hours.
-
-
Cytotoxicity Measurement:
-
Assess cell viability using a lactate (B86563) dehydrogenase (LDH) release assay or a flow cytometry-based method with a viability dye (e.g., 7-AAD or Propidium Iodide).[5]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each C25 concentration.
-
Determine the half-maximal effective concentration (EC50) for Treg depletion.
-
Data Presentation:
Table 2: In Vitro Depletion of Regulatory T cells by C25
| Treatment | Concentration | % Treg Lysis | EC50 |
| C25 | [Concentration 1] | [Value] | [Insert Value] µg/mL |
| [Concentration 2] | [Value] | ||
| [Concentration 3] | [Value] | ||
| Isotype Control | [Concentration 3] | [Value] | N/A |
T-cell Proliferation and Cytokine Release Assay
This assay evaluates the effect of C25 on the proliferation and cytokine production of effector T cells in the presence of Tregs.
Protocol:
-
Cell Isolation:
-
Isolate CD8+ effector T cells and CD4+CD25+ Tregs from PBMCs or splenocytes.
-
-
Co-culture:
-
Label CD8+ T cells with a proliferation dye (e.g., CFSE).
-
Co-culture CFSE-labeled CD8+ T cells with Tregs at a 1:1 ratio in the presence of T-cell activators (e.g., anti-CD3/CD28 beads).
-
Add C25 or an isotype control at various concentrations.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Proliferation: Measure the dilution of the proliferation dye in CD8+ T cells by flow cytometry.
-
Cytokine Release: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using an ELISA or a multiplex bead array.[6]
-
Data Presentation:
Table 3: Effect of C25 on Effector T-cell Function
| Treatment | Treg:Teff Ratio | CD8+ T-cell Proliferation (%) | IFN-γ Production (pg/mL) |
| No Tregs | 0:1 | [Value] | [Value] |
| Isotype Control | 1:1 | [Value] | [Value] |
| C25 | 1:1 | [Value] | [Value] |
II. In Vivo Efficacy of C25
In vivo studies using mouse tumor models are crucial for evaluating the anti-tumor efficacy of C25.[7][8][9][10]
Syngeneic Mouse Tumor Model
This protocol describes the establishment of a syngeneic tumor model to assess the in vivo efficacy of C25.[9][10][11]
Protocol:
-
Cell Line and Mice:
-
Tumor Implantation:
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, isotype control, C25).
-
Administer C25 via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[7]
-
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).[13]
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors, spleens, and lymph nodes for further analysis.
-
Data Presentation:
Table 4: Anti-Tumor Efficacy of C25 in a Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | N/A |
| Isotype Control | [Value] | [Value] |
| C25 | [Value] | [Value] |
Immunophenotyping of the Tumor Microenvironment
This protocol details the analysis of immune cell populations within the tumor microenvironment following C25 treatment.[11][14][15]
Protocol:
-
Tissue Processing:
-
Excise tumors and spleens at the end of the in vivo study.
-
Mechanically and enzymatically digest the tissues to obtain single-cell suspensions.[14]
-
-
Staining for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Acquire the samples on a multicolor flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets (e.g., Tregs, CD8+ T cells, CD4+ effector T cells) within the tumor and spleen.
-
Data Presentation:
Table 5: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | % Tregs in Tumor (of CD4+ T cells) | CD8+ T cell:Treg Ratio in Tumor |
| Vehicle Control | [Value] | [Value] |
| Isotype Control | [Value] | [Value] |
| C25 | [Value] | [Value] |
III. Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for C25.
Experimental Workflow
Caption: Overall experimental workflow for C25 evaluation.
References
- 1. youtube.com [youtube.com]
- 2. CD25-targeted antibody-drug conjugate depletes regulatory T cells and eliminates established syngeneic tumors via antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 8. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. clinicallab.com [clinicallab.com]
- 15. Immuno-Oncology Research Using Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. Multicolour flow cytometry protocol for dogs [protocols.io]
- 18. A simple multicolor flow cytometry protocol for detection and molecular characterization of circulating tumor cells in epithelial cancers [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of C25 in in vitro T cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of compound C25 in in vitro T cell assays. C25 is designed to enhance T cell responses by promoting the stability and expression of the high-affinity IL-2 receptor alpha chain (CD25), thereby increasing T cell sensitivity to IL-2 and augmenting proliferation and effector functions.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for C25?
A1: C25 is a small molecule modulator designed to upregulate and stabilize the expression of CD25 (IL-2Rα) on the surface of T lymphocytes. By increasing the abundance of high-affinity IL-2 receptors, C25 is expected to lower the activation threshold of T cells and enhance their proliferative response to interleukin-2 (B1167480) (IL-2).[1][2]
Q2: Why am I observing low or no efficacy with C25 in my T cell proliferation assay?
A2: Low efficacy can stem from several factors, including issues with the compound itself (solubility, stability), suboptimal T cell culture and activation conditions, or problems with the assay readout. It is crucial to verify each step of the experimental workflow, from compound preparation to final data analysis.
Q3: Could the final concentration of the solvent (e.g., DMSO) be impacting my T cells?
A3: Yes, high concentrations of solvents like DMSO can be toxic to cells and can interfere with their function. It is a general guideline to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced effects.[3] Always include a vehicle control (media with the same final DMSO concentration as the C25-treated samples) in your experiments to account for any solvent effects.[3]
Q4: How does donor variability affect C25's performance in assays using human PBMCs?
A4: The response of T cells isolated from peripheral blood mononuclear cells (PBMCs) can vary significantly between donors.[4][5] This variability can be due to genetic differences, the individual's immune history, and the baseline activation state of their T cells. It is advisable to test C25 on cells from multiple donors to obtain a comprehensive understanding of its efficacy.
Troubleshooting Guides
Issue 1: Poor T Cell Proliferation with C25 Treatment
Question: My T cell proliferation assay (e.g., using CellTrace™ Violet or CFSE) shows minimal or no increase in proliferation in C25-treated wells compared to the vehicle control. What are the potential causes and solutions?
Answer: This is a common issue that can be broken down into three main areas: the compound, the cells, and the assay setup.
1. Compound Integrity and Bioavailability:
-
Solubility: C25 may be precipitating in your culture medium.
-
Solution: Visually inspect the culture wells for precipitate under a microscope after adding C25. Perform a solubility test to determine the maximum soluble concentration of C25 in your specific culture medium.[3] Consider preparing intermediate dilutions in pre-warmed medium to avoid "solvent shock".[3]
-
-
Stability: C25 may be degrading at 37°C over the course of the multi-day assay.
-
Solution: Conduct a stability study by incubating C25 in culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours) using HPLC or LC-MS.[3] If unstable, you may need to replenish the compound with fresh medium during the experiment.
-
2. Suboptimal T Cell Activation and Health:
-
Insufficient TCR Stimulation: For C25 to enhance proliferation, the T cells must first receive a primary activation signal.
-
Solution: Ensure you are providing both Signal 1 (anti-CD3) and Signal 2 (anti-CD28) for robust T cell activation.[4][6] The effect of an enhancer like C25 is often more apparent under suboptimal stimulation conditions.[4] You may need to titrate your anti-CD3 and anti-CD28 concentrations to find a level that induces moderate proliferation, creating a window to observe enhancement by C25.
-
-
Poor Cell Viability: Dead or unhealthy cells will not proliferate.
-
Solution: Always include a viability dye in your flow cytometry panel to exclude dead cells from the analysis.[7] Ensure that your T cell isolation and culture techniques maintain high cell viability (>95%). High concentrations of proliferation dyes can also be toxic, so titrate the dye to find the optimal concentration that provides a bright signal without compromising cell health.[8]
-
3. Assay Setup and Readout:
-
Incorrect Cell Density: T cell activation is density-dependent.[6]
-
Inappropriate Timing: Proliferation is a kinetic process.
Troubleshooting Decision Tree for Low Proliferation
Caption: Troubleshooting flowchart for low T cell proliferation.
Issue 2: No Upregulation of CD25 or Other Activation Markers
Question: My flow cytometry data does not show an increase in CD25 expression on T cells treated with C25. Why might this be?
Answer: Failure to observe CD25 upregulation can be linked to stimulation kinetics, the specific T cell subset being analyzed, or the stability of the marker itself.
-
Kinetics of Marker Expression: CD25 expression is induced following T cell activation and is not immediate.[2]
-
Solution: Perform a time-course experiment. Check for early activation markers like CD69 (which can peak within 6-12 hours) to confirm initial activation, and then measure CD25 expression at later time points (e.g., 24, 48, and 72 hours).
-
-
T Cell Subsets: Naive T cells and regulatory T cells (Tregs) have different baseline levels of CD25. Tregs constitutively express high levels of CD25.[10][11]
-
Solution: If using total CD4+ T cells, distinguish between effector T cells and Tregs in your analysis by including FoxP3 staining. C25's effect is expected on activated conventional T cells (Tconv), not Tregs.
-
-
Antibody Staining Issues: The anti-CD25 antibody clone or staining procedure may be suboptimal.
-
Solution: Ensure you are using a validated, bright fluorophore-conjugated antibody for CD25, as it is a key readout.[7] Always stain for surface markers on live cells before fixation and permeabilization for intracellular targets like cytokines or FoxP3, as fixation can destroy some surface epitopes.[5]
-
Data Summary Tables
Table 1: Troubleshooting Checklist for Low C25 Efficacy
| Category | Parameter to Check | Recommended Action |
| Compound | Solubility | Visually inspect for precipitate. Perform a nephelometry or HPLC-based solubility assay.[3] |
| Stability | Assess compound integrity in media at 37°C over 72h via LC-MS.[3] | |
| Concentration | Verify stock solution concentration. Ensure final DMSO is <0.5%.[3] | |
| Cells | Viability | Use a viability dye (e.g., 7-AAD, PI) in flow cytometry. Aim for >95% viability post-isolation.[7] |
| Source | Test on PBMCs from at least 3 different healthy donors to account for biological variability.[5] | |
| Density | Titrate cell seeding density (e.g., 0.5x10^5 to 2x10^5 cells/well).[6] | |
| Assay | Activation Stimulus | Titrate anti-CD3 and anti-CD28 concentrations to achieve suboptimal stimulation.[4] |
| Incubation Time | Harvest at multiple time points (e.g., Day 3, 4, 5) for proliferation assays.[6] | |
| Controls | Include unstained, vehicle, and positive stimulation (e.g., PHA or higher anti-CD3/CD28) controls. | |
| Readout | Ensure proliferation dye is not toxic at the concentration used. Validate antibody panels.[8] |
Table 2: Recommended Reagent Concentrations for T Cell Assays
| Reagent | Application | Recommended Starting Concentration | Notes |
| Anti-CD3 (plate-coated) | T Cell Activation | 1-5 µg/mL | Titration is critical. Use functional grade antibodies.[6] |
| Anti-CD28 (soluble) | T Cell Co-stimulation | 1-2 µg/mL | Should be used in conjunction with anti-CD3.[6] |
| CellTrace™ Violet (CTV) | Proliferation Tracking | 1-5 µM | Titrate for each cell type to maximize signal and minimize toxicity.[4] |
| IL-2 | T Cell Culture | 5-20 IU/mL | Essential for sustained T cell proliferation and survival.[9] |
| Brefeldin A | Intracellular Cytokine Staining | 1-5 µg/mL | Protein transport inhibitor added for the last 4-6 hours of culture.[5] |
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway for C25 Action
C25 is hypothesized to enhance T cell activation by promoting the expression and stability of the CD25 subunit of the high-affinity IL-2 receptor. This amplifies the downstream signaling cascade initiated by IL-2 binding.
Caption: C25 enhances T cell activation via CD25 upregulation.
Protocol 1: In Vitro T Cell Proliferation Assay using CellTrace™ Violet (CTV)
This protocol outlines the steps for measuring T cell proliferation in response to stimulation in the presence of C25.
Workflow Diagram:
Caption: Standard workflow for a T cell proliferation assay.
Methodology:
-
Plate Coating:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1-5 x 10^6 cells/mL in serum-free medium (e.g., RPMI).
-
Add CTV dye to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 20 minutes at 37°C, protected from light.[4]
-
Quench the staining by adding at least 5 volumes of complete medium (containing 10% FBS).
-
Wash cells twice with complete medium and resuspend at 1 x 10^6 cells/mL in complete RPMI-1640.
-
-
Assay Setup:
-
Add 100 µL of CTV-labeled cell suspension (1 x 10^5 cells) to each well of the pre-coated plate.
-
Prepare a 2X treatment solution containing soluble anti-CD28 antibody (final concentration 1-2 µg/mL), IL-2 (final concentration 10 IU/mL), and either C25 or vehicle control.
-
Add 100 µL of the 2X treatment solution to the appropriate wells.
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes on ice.
-
Wash cells and acquire on a flow cytometer.
-
Analyze the data by gating on live, single lymphocytes, then on T cell subsets (CD4+ or CD8+). Proliferation is measured by the successive halving of CTV fluorescence intensity.
-
References
- 1. IL-2- and CD25-dependent immunoregulatory mechanisms in the homeostasis of T-cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-Dependent Regulation of IL-2R α-Chain (CD25) Expression by TCR Signal Strength and IL-2-Induced STAT5 Signaling in Activated Human Blood T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of membrane CD25 stability on T lymphocyte activity: implications for immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory T Cells are Reduced During Anti-CD25 Antibody Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing C25 Peptide Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the C25 peptide in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the C25 peptide and what is its mechanism of action?
The C25 peptide is a cyclic peptide with the sequence CVPMTYRAC that functions as an inhibitor of the Lymphocyte-activation gene 3 (LAG-3) immune checkpoint.[1][2] By binding to LAG-3 with high affinity, C25 blocks the interaction between LAG-3 on activated T cells and its ligand, HLA-DR (MHC-II), on antigen-presenting cells.[1][3] This blockade reinvigorates exhausted T cells, primarily CD8+ T cells, leading to enhanced anti-tumor immunity through increased T cell activation, proliferation, and cytokine secretion, such as Interferon-gamma (IFN-γ).[1][4]
Q2: What is the recommended concentration range for C25 peptide in cell culture experiments?
The optimal concentration of C25 peptide will vary depending on the specific cell type and experimental endpoint. Based on published data, a starting range of 10 µM to 100 µM is recommended for in vitro assays.[1] For blocking the LAG-3/HLA-DR interaction, concentrations between 10 µM and 100 µM have been shown to be effective in a dose-dependent manner.[5] For stimulating IFN-γ secretion in human peripheral blood mononuclear cells (PBMCs), a concentration of 100 µmol/L has been used successfully.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store the C25 peptide?
For initial solubilization, it is recommended to test the solubility of a small amount of the lyophilized peptide first. Given the amino acid composition of C25 (CVPMTYRAC), which includes both hydrophobic and charged residues, a common starting solvent would be sterile, nuclease-free water. If solubility is limited, adding a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.
Recommended Storage:
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.
-
Stock solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: Does the C25 peptide have direct cytotoxic effects on cancer cells?
No, studies have shown that the C25 peptide does not exert direct killing effects on various cancer cell lines, including CT26, B16, and B16-OVA.[1][4] Its anti-tumor effects are mediated through the activation of an anti-tumor immune response, primarily driven by CD8+ T cells.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no T cell activation (e.g., low IFN-γ secretion) | - Suboptimal C25 peptide concentration.- Poor peptide solubility or degradation.- Low expression of LAG-3 on target T cells.- Issues with the T cell activation stimulus. | - Perform a dose-response curve to determine the optimal C25 concentration (e.g., 1 µM to 100 µM).- Ensure complete dissolution of the peptide. Use sonication if necessary. Prepare fresh stock solutions.- Confirm LAG-3 expression on your T cell population by flow cytometry.- Ensure the primary T cell stimulus (e.g., anti-CD3/CD28 antibodies, specific antigen) is working correctly. |
| High variability between experimental replicates | - Inconsistent peptide concentration due to incomplete dissolution.- Pipetting errors.- Variation in cell numbers or viability. | - Vortex peptide stock solutions thoroughly before each use. Centrifuge briefly to collect droplets.- Use calibrated pipettes and proper pipetting techniques.- Ensure accurate cell counting and consistent cell seeding density. Assess cell viability before each experiment. |
| Unexpected cytotoxicity observed | - Contamination of the peptide stock (e.g., endotoxin (B1171834), TFA).- High concentration of organic solvent (e.g., DMSO) in the final culture medium. | - Use high-purity C25 peptide. If endotoxin contamination is suspected, use an endotoxin removal kit.- Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% for DMSO). |
| Peptide precipitation in culture medium | - Poor solubility of the peptide in the culture medium.- Interaction of the peptide with components of the serum or medium. | - Prepare a more concentrated stock solution in an appropriate solvent and dilute it further in the culture medium.- Consider reducing the serum concentration during the peptide treatment period, if compatible with your cell type. |
Quantitative Data
Table 1: Binding Affinity of C25 Peptide to Human LAG-3 Protein
| Measurement Technique | Parameter | Value | Reference |
| MicroScale Thermophoresis (MST) | Kd | 0.66 µM | [3] |
| Surface Plasmon Resonance (SPR) | Kd | 0.215 µmol/L | [1] |
Table 2: Effective Concentrations of C25 Peptide in In Vitro Assays
| Assay | Cell Type | Concentration | Effect | Reference |
| LAG-3/HLA-DR Blocking | THP-1 cells and T cells | 10 - 100 µM | Dose-dependent blocking of interaction | [1][5] |
| IFN-γ Secretion | Human PBMCs | 100 µmol/L | Significant increase in IFN-γ production | [4] |
| CD8+ T cell Activation | Human PBMCs | 100 µmol/L | Increased percentage of CD8+ IFN-γ+ T cells | [4] |
Experimental Protocols
Protocol 1: Cell-Based LAG-3/HLA-DR Blocking Assay
This protocol is a general guideline for assessing the ability of C25 peptide to block the interaction between LAG-3 and HLA-DR.
Materials:
-
LAG-3 expressing Jurkat T cells (or other suitable LAG-3+ cell line)
-
HLA-DR expressing cells (e.g., Raji B cells, or THP-1 monocytes stimulated with IFN-γ)
-
C25 peptide stock solution
-
Assay buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled anti-LAG-3 antibody or a recombinant soluble LAG-3 protein
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture LAG-3+ Jurkat cells and HLA-DR+ Raji cells to the appropriate density.
-
Wash both cell types with assay buffer and resuspend to a concentration of 1 x 106 cells/mL.
-
-
Peptide Incubation:
-
In a 96-well plate, add varying concentrations of C25 peptide (e.g., 0.1, 1, 10, 50, 100 µM) to the HLA-DR+ cells. Include a no-peptide control.
-
Incubate for 30 minutes at room temperature.
-
-
Co-culture and Staining:
-
Add the LAG-3+ Jurkat cells to the wells containing the HLA-DR+ cells and peptide.
-
Alternatively, add a fluorescently labeled soluble LAG-3 protein to the HLA-DR+ cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
If using Jurkat cells, stain with a fluorescently labeled anti-LAG-3 antibody that does not compete with C25 binding to quantify the interaction.
-
If using a labeled soluble LAG-3 protein, directly measure the fluorescence of the HLA-DR+ cells.
-
Acquire samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) to determine the extent of blocking.
-
Protocol 2: CD8+ T Cell Activation Assay
This protocol outlines the steps to measure the activation of CD8+ T cells in human PBMCs following treatment with C25 peptide.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
C25 peptide stock solution
-
T cell activation stimulus (e.g., anti-CD3 and anti-CD28 antibodies)
-
RPMI-1640 medium with 10% FBS
-
Fluorescently labeled antibodies against CD3, CD8, and an activation marker (e.g., CD69, CD25, or IFN-γ for intracellular staining)
-
Flow cytometer
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 106 cells/well in a 96-well plate.
-
-
Stimulation and Peptide Treatment:
-
Stimulate the T cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Add C25 peptide at the desired concentration (e.g., 100 µM). Include a vehicle control.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (CD3, CD8, CD69, CD25) by incubating with the antibody cocktail for 30 minutes on ice.
-
For intracellular IFN-γ staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, fix and permeabilize the cells before staining for intracellular IFN-γ.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the CD3+CD8+ T cell population and analyze the expression of activation markers (CD69, CD25) or the percentage of IFN-γ positive cells.
-
Visualizations
Caption: C25 peptide blocks the LAG-3/MHC-II interaction, inhibiting the negative signaling cascade in T cells.
Caption: Workflow for assessing CD8+ T cell activation after C25 peptide treatment.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LAG-3 cyclic peptide inhibitor C25 | C43H68N12O12S3 | CID 172677240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving solubility and stability of C25 peptide for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the C25 peptide in biological assays. C25 is a potent inhibitor of the inflammatory cascade mediator protein, ICP-2, offering significant therapeutic potential for autoimmune diseases. However, its hydrophobic nature presents challenges in solubility and stability. This guide offers troubleshooting advice and frequently asked questions to ensure successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and application of the C25 peptide.
Question: My lyophilized C25 peptide will not dissolve in my aqueous assay buffer (e.g., PBS). What should I do?
Answer:
This is a common issue due to the hydrophobic nature of the C25 peptide. Direct dissolution in aqueous buffers is often unsuccessful.[1][2] A stepwise approach is recommended:
-
Initial Dissolution in Organic Solvent: First, dissolve the C25 peptide in a minimal amount of a sterile organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][4] Aim for a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing and Sonication: After adding the organic solvent, vortex the vial thoroughly. If dissolution is incomplete, sonicate the sample in a water bath for short bursts (10-15 seconds) on ice to avoid peptide degradation from heat.[1]
-
Slow Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer, slowly add the peptide stock solution dropwise to achieve the desired final concentration.[1] Rapid dilution can cause the peptide to precipitate.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[1]
Question: I observe precipitation or cloudiness in my C25 peptide solution after dilution or during storage. How can I prevent this?
Answer:
Precipitation indicates that the peptide is aggregating and coming out of solution. This can be influenced by several factors:
-
Peptide Concentration: The concentration of C25 may exceed its solubility limit in the final buffer. Try working with a lower final concentration.
-
pH of the Solution: The solubility of a peptide is often lowest at its isoelectric point (pI).[5] Adjusting the pH of the buffer away from the pI can improve solubility.[3][5]
-
Storage Conditions: For short-term storage, keep the peptide solution at 4°C. For long-term storage, it is best to aliquot the high-concentration stock solution in an organic solvent and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]
-
Use of Additives: Consider incorporating solubility-enhancing excipients into your final buffer. These can include:
-
Co-solvents: Small amounts of ethanol (B145695) or isopropanol.[4]
-
Non-ionic surfactants: Such as Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01%).
-
Question: My C25 peptide seems to be losing activity over time in my cell-based assay. What could be the cause and how can I improve its stability?
Answer:
Loss of activity is often due to peptide degradation, primarily through proteolysis by enzymes present in serum-containing media. Several strategies can enhance the stability of C25:
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can protect the peptide from proteolytic enzymes and improve its solubility.[5]
-
Amino Acid Substitution: Replacing susceptible amino acids with non-natural D-amino acids can confer resistance to proteases.[7][8]
-
Cyclization: Cyclic peptides are generally more resistant to exonucleases.[8]
-
-
Formulation with Inhibitors: Incorporating protease inhibitors in the assay medium can reduce enzymatic degradation. However, ensure the inhibitors do not interfere with your assay.
-
Serum-Free Media: If your experimental design allows, using serum-free or reduced-serum media can minimize proteolytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial solubilization of the C25 peptide?
A1: Due to its hydrophobicity, 100% DMSO is the recommended initial solvent for the C25 peptide.[4] For applications where DMSO is not suitable, other organic solvents like DMF or NMP can be considered.[9]
Q2: How should I store the C25 peptide?
A2:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated, airtight container.[6]
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO), aliquot into single-use volumes, and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[6]
-
Working Solutions: Aqueous working solutions are generally not recommended for storage and should be prepared fresh before each experiment.
Q3: How can I determine if my C25 peptide is aggregated?
A3: Several methods can be used to detect peptide aggregation:
-
Visual Inspection: The simplest method is to look for cloudiness or visible precipitates in the solution.[2]
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution and detect the presence of aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in peptide aggregates, resulting in a measurable increase in fluorescence.
Data Presentation
Table 1: Solubility of C25 Peptide in Various Solvents
| Solvent System | C25 Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, visible particles |
| PBS (pH 7.4) | < 0.1 | Insoluble, cloudy suspension |
| 100% DMSO | 20 | Clear solution |
| 100% Ethanol | 5 | Clear solution |
| 50% Acetonitrile/Water | 1 | Clear solution |
Table 2: Stability of C25 Peptide in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| C25 Formulation | Half-life (hours) | Remaining Activity after 24h (%) |
| Unmodified C25 | 2.5 | < 5 |
| PEGylated C25 | 18 | 65 |
| Cyclized C25 | 24 | 80 |
Experimental Protocols
Protocol 1: Standard Solubilization of C25 Peptide
-
Preparation: Allow the lyophilized C25 peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a stock concentration of 10 mg/mL.
-
Vortex and Sonicate: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds on ice.[1]
-
Dilution: For a final concentration of 10 µg/mL in 10 mL of aqueous buffer, slowly add 10 µL of the 10 mg/mL DMSO stock solution to the 10 mL of buffer while gently vortexing.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Cell-Based ICP-2 Inhibition Assay
-
Cell Seeding: Seed target cells (e.g., Jurkat T-cells) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete RPMI medium and incubate overnight.
-
Peptide Preparation: Prepare a fresh working solution of C25 peptide by diluting the DMSO stock solution in serum-free RPMI medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Peptide Treatment: Add 50 µL of the C25 peptide working solutions to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding 50 µL of a stimulating agent (e.g., PMA and Ionomycin) to induce ICP-2 signaling.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Readout: Measure the downstream marker of ICP-2 signaling (e.g., secreted cytokine levels by ELISA or reporter gene expression).
-
Data Analysis: Plot the readout signal against the C25 peptide concentration to determine the IC50 value.
Visualizations
Caption: C25 peptide inhibits the ICP-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. innovagen.com [innovagen.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. peptide.com [peptide.com]
Preventing non-specific binding of C25 in immunoassays
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing non-specific binding (NSB) in immunoassays, with a particular focus on the glycoprotein (B1211001) Cancer Antigen 125 (CA125).
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in immunoassays and is often a result of non-specific binding of antibodies or other sample components to the assay plate. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: High background signal in negative control wells.
This indicates that the detection antibody or other reagents are binding non-specifically to the well surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in a CA125 ELISA?
Non-specific binding (NSB) in a CA125 ELISA can arise from several factors:
-
Inadequate Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the microplate wells.
-
Suboptimal Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to their non-specific attachment.
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies behind, contributing to high background.[1]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the capture antibody.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the polystyrene surface of the microplate through these forces.
-
Presence of Interfering Substances: Samples, particularly serum or plasma, can contain components like heterophilic antibodies (e.g., HAMA - Human Anti-Mouse Antibodies) that can interfere with the assay.[2]
Q2: Which blocking buffer is best for my CA125 immunoassay?
The optimal blocking buffer often needs to be determined empirically for each specific assay. However, here are some common and effective options:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, typically at a concentration of 1-5%.[3]
-
Casein: Often found to be a more effective blocking agent than BSA.[4][5] Commercial casein-based blockers are also available.
-
Non-fat Dry Milk: A cost-effective option, but it's important to ensure it is fresh and well-dissolved to avoid particulates.
-
Normal Serum: Using serum from the same species as the secondary antibody can be an effective blocking strategy.[6]
-
Commercial Blocking Buffers: Several proprietary formulations are available that are optimized for different types of immunoassays and may offer superior performance.
Quantitative Comparison of Blocking Agents:
The effectiveness of different blocking agents can vary. The choice of blocking agent should be based on achieving the highest signal-to-noise ratio.
| Blocking Agent | Typical Concentration | Relative Effectiveness (General) | Key Considerations |
| Casein | 1% | High | Can be more effective than BSA in reducing background.[4][5] |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate-High | A common starting point for optimization.[3] |
| Non-fat Dry Milk | 1-5% | Moderate | Cost-effective, but may contain endogenous biotin (B1667282) which can interfere with avidin-biotin systems. |
| Normal Goat Serum | 1-5% | High | Particularly useful when using a goat secondary antibody.[7] |
| Commercial Blockers | Varies | High | Optimized formulations that can offer superior performance and consistency. |
Q3: How can I prevent interference from Human Anti-Mouse Antibodies (HAMA) in my CA125 assay?
HAMA can be a significant issue in CA125 sandwich ELISAs, as these assays often use murine monoclonal antibodies. HAMA can cross-link the capture and detection antibodies, leading to falsely elevated results.[2]
Strategies to Mitigate HAMA Interference:
-
Use of HAMA-blocking Reagents: Incorporate commercially available HAMA blockers into your assay buffer. These reagents typically contain a mixture of immunoglobulins from different species that bind to the HAMA, preventing it from interfering with the assay antibodies.[8]
-
Sample Pre-treatment: In some cases, pre-incubating the sample with non-specific mouse IgG can help to neutralize HAMA.[8]
-
Assay Design: Utilize antibody fragments (e.g., F(ab')2) instead of whole IgG, as this can sometimes reduce HAMA interference.
Logical Relationship for Addressing HAMA Interference:
Caption: Decision tree for addressing HAMA interference.
Experimental Protocols
Protocol 1: General ELISA Blocking Procedure
This protocol provides a general guideline for the blocking step in an ELISA.
Materials:
-
Coated and washed 96-well microplate
-
Blocking buffer of choice (e.g., 1% w/v Casein in PBS, or 3% w/v BSA in PBS)
-
Plate sealer
Procedure:
-
After coating the plate with the capture antibody and washing away any unbound antibody, add 200-300 µL of blocking buffer to each well.
-
Ensure the entire surface of each well is covered.
-
Seal the plate to prevent evaporation.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
After incubation, wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
The plate is now blocked and ready for the addition of the sample.
Protocol 2: Optimizing Blocking Buffer Concentration
This protocol helps determine the optimal concentration of a chosen blocking agent.
Materials:
-
Coated 96-well microplate
-
Serial dilutions of the blocking agent (e.g., for BSA: 5%, 3%, 1%, 0.5%, 0.1% in PBS)
-
Negative control sample (a sample known not to contain CA125)
-
Detection antibody and substrate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the capture antibody and wash.
-
In different sets of wells, add the various dilutions of the blocking buffer and incubate as per your standard protocol. Include a set of wells with no blocking buffer as a control.
-
Wash the plate.
-
To all wells, add the negative control sample and proceed with the rest of your standard ELISA protocol (addition of detection antibody, substrate, and stop solution).
-
Read the absorbance at the appropriate wavelength.
-
The optimal blocking buffer concentration is the one that provides the lowest background signal in the negative control wells without significantly affecting the signal in positive control wells (if run in parallel).
Data Presentation: Example of Blocking Buffer Optimization Results
| Blocking Buffer | Concentration (%) | Average Background Absorbance (OD450) |
| No Blocker | 0 | 1.852 |
| BSA | 0.1 | 0.431 |
| BSA | 0.5 | 0.215 |
| BSA | 1.0 | 0.150 |
| BSA | 3.0 | 0.145 |
| BSA | 5.0 | 0.148 |
| Casein | 1.0 | 0.112 |
This table illustrates that for this particular hypothetical assay, 1% Casein or 3% BSA provides the most effective blocking.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. Transient human anti-mouse antibodies (HAMA) interference in CA 125 measurements during monitoring of ovarian cancer patients treated with murine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - SA [thermofisher.com]
- 7. Comparison of blocking agents for an ELISA for LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different efficacy of various blocking reagents to eliminate interferences by human antimouse antibodies with a two-site immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing aggregation issues with synthetic cyclic peptide C25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with the synthetic cyclic peptide C25.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic cyclic peptide C25 and what is its primary application?
A1: C25 is a novel cyclic peptide developed through phage display technology. It functions as an inhibitor of the Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor. C25 demonstrates a high affinity for human LAG-3 protein and can effectively block the interaction between LAG-3 and its ligand, MHC class II (HLA-DR).[1][2] Its primary application is in cancer immunotherapy research, where it has been shown to activate antigen-specific CD8+ T cell responses and inhibit tumor growth in preclinical models.[1][3][4][5]
Q2: I am having trouble dissolving my lyophilized C25 peptide. What is the recommended procedure?
A2: Difficulty in dissolving lyophilized peptides is a common issue and is often dependent on the peptide's amino acid composition and hydrophobicity. A systematic approach to solubilization is recommended. First, attempt to dissolve a small amount of the peptide in sterile, distilled water.[6][7] If the peptide does not dissolve, the next step depends on the net charge of the peptide. For hydrophobic peptides, which are often neutral, using a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is a common starting point, followed by a stepwise dilution with an aqueous buffer.[8][9] Sonication can also help to dissolve the peptide.[10]
Q3: After dissolving C25, I noticed the solution became cloudy over time, especially when stored at 4°C. What could be the cause?
A3: A cloudy solution or the formation of visible precipitates over time is a strong indicator of peptide aggregation.[9] This can be influenced by factors such as peptide concentration, pH, temperature, and the ionic strength of the buffer.[9][11] Hydrophobic interactions between peptide molecules are a primary driver of aggregation, leading to the formation of insoluble structures.[9]
Q4: How can I detect and characterize potential aggregation of my C25 peptide solution?
A4: Several analytical techniques can be employed to detect and characterize peptide aggregation. A simple visual inspection for turbidity is the first step.[9] For more quantitative analysis, Dynamic Light Scattering (DLS) is a powerful tool to measure the size distribution of particles in a solution and detect the presence of larger aggregates.[12][13][14][15][16] Thioflavin T (ThT) fluorescence assays can be used to detect the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.[9] Finally, Transmission Electron Microscopy (TEM) can provide direct visualization of the morphology of the aggregates, such as fibrils or amorphous structures.[17][18][19][20][21]
Q5: Can aggregation of C25 affect its biological activity in my experiments?
A5: Yes, peptide aggregation can significantly impact its biological activity. Aggregation can reduce the effective concentration of the monomeric, active form of the peptide, leading to inconsistent or erroneous experimental results.[7] Furthermore, aggregates may exhibit altered binding affinities for the target protein or even elicit off-target effects.[16]
Troubleshooting Guides
Issue 1: C25 Peptide Fails to Dissolve or Forms Precipitate Upon Reconstitution
This is a common issue, particularly with hydrophobic peptides. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Hydrophobicity of C25 | Use a small amount of an organic solvent for initial dissolution, followed by slow dilution in aqueous buffer. | --INVALID-LINK-- |
| Incorrect pH of the Buffer | Adjust the pH of the buffer. For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer. | --INVALID-LINK-- |
| Peptide Concentration is Too High | Prepare a more dilute stock solution. It is recommended that the concentration of the stock solution be around 1-2 mg of peptide per mL of solution.[22] | --INVALID-LINK-- |
Issue 2: C25 Solution Becomes Cloudy or Shows Precipitate During Storage
This indicates that the peptide is aggregating over time. The following table provides guidance on how to address this issue.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sub-optimal Storage Conditions | Aliquot the peptide solution and store at -20°C or -80°C to minimize freeze-thaw cycles. For peptides containing methionine or cysteine, storage under an oxygen-free atmosphere is recommended.[22][23] | N/A |
| Buffer Composition Promotes Aggregation | Screen different buffer conditions (pH, ionic strength) to find a formulation that minimizes aggregation. | --INVALID-LINK-- |
| Peptide is Inherently Prone to Aggregation | If aggregation cannot be avoided, prepare fresh solutions before each experiment and use them immediately. | N/A |
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization
This protocol provides a step-by-step guide to effectively dissolve your C25 peptide while minimizing aggregation.
-
Initial Solubility Test : Begin by attempting to dissolve a small, known amount of the lyophilized C25 peptide in sterile, distilled, or deionized water.
-
pH Adjustment : If the peptide does not dissolve in water, determine the theoretical isoelectric point (pI) of C25.
-
If the pI is greater than 7, the peptide is basic. Try dissolving it in a slightly acidic buffer (e.g., 10% acetic acid).
-
If the pI is less than 7, the peptide is acidic. Attempt to dissolve it in a slightly basic buffer (e.g., 10% ammonium (B1175870) bicarbonate).
-
-
Use of Organic Solvents : For hydrophobic peptides that are insoluble in aqueous solutions, use a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide.[8]
-
Slow Dilution : Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer of your choice to the peptide solution in a drop-wise manner while vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Sonication : If the peptide is still not fully dissolved, sonicate the solution in a water bath for short periods (e.g., 10-20 seconds) to aid dissolution.[10]
-
Filtration : Once the peptide is fully dissolved, it is advisable to filter the solution through a 0.22 µm filter to remove any potential micro-aggregates.
Protocol 2: Dynamic Light Scattering (DLS) Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.[12][13][15][16]
-
Sample Preparation : Prepare the C25 peptide solution in the desired buffer at the intended experimental concentration. It is crucial to filter the buffer and the final peptide solution through a 0.22 µm filter to remove any dust or extraneous particles that could interfere with the measurement.
-
Instrument Setup : Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement parameters, including the temperature and the viscosity of the solvent.
-
Blank Measurement : First, measure the filtered buffer alone to establish a baseline and ensure that there are no contaminants in the solvent.
-
Sample Measurement : Carefully transfer the filtered C25 peptide solution into a clean, dust-free cuvette. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition : Perform the DLS measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Data Analysis : The instrument's software will analyze the autocorrelation function of the scattered light to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. The presence of a population of particles with a significantly larger Rh than the expected monomeric size of C25 is indicative of aggregation. A high polydispersity index (PDI) also suggests the presence of multiple species of different sizes in the solution.
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Morphology
TEM allows for the direct visualization of the morphology of peptide aggregates.[17][18][19][20][21]
-
Sample Preparation : Apply a small volume (e.g., 5-10 µL) of the C25 peptide solution onto a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing : Gently blot the excess liquid from the grid with filter paper. Wash the grid by placing it on a drop of distilled water for a few seconds, then blot again.
-
Negative Staining : To enhance contrast, negatively stain the sample. Place the grid on a drop of a heavy metal stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.[18]
-
Final Blotting and Drying : Blot the excess stain and allow the grid to air dry completely.
-
Imaging : Insert the prepared grid into the TEM and acquire images at various magnifications. Look for the presence of distinct structures such as amorphous aggregates or ordered fibrils.
Visualizations
Caption: Troubleshooting workflow for C25 peptide aggregation.
Caption: C25 mechanism of action in blocking LAG-3 signaling.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. zentriforce.com [zentriforce.com]
- 13. medium.com [medium.com]
- 14. enovatia.com [enovatia.com]
- 15. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. genscript.com [genscript.com]
- 23. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Overcoming Resistance to C25 Treatment in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to "C25" treatment in cancer cell lines. Given that "C25" can refer to several distinct molecules in cancer research, this guide is divided into four sections, each dedicated to a specific "C25" compound. Please identify the C25 molecule used in your experiments to navigate to the relevant section.
Section 1: CDC25 Phosphatase Inhibitors (e.g., C25 compounds that induce cell cycle arrest)
CDC25 phosphatases are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in various cancers. Resistance to CDC25 inhibitors can arise from various cellular adaptations.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to a CDC25 inhibitor, is now showing resistance. What are the possible mechanisms?
A1: Resistance to CDC25 inhibitors can be multifactorial. Common mechanisms include:
-
Alterations in cell cycle checkpoint proteins: Mutations or altered expression of key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors (e.g., p21, p27) can bypass the G1/S or G2/M arrest induced by CDC25 inhibition.
-
Upregulation of upstream signaling pathways: Activation of pro-survival pathways, such as the Raf/MEK/ERK or PI3K/Akt pathways, can counteract the anti-proliferative effects of CDC25 inhibitors.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can reduce the intracellular concentration of the inhibitor.
-
Target modification: Although less common, mutations in the CDC25 phosphatase itself could potentially reduce inhibitor binding.
Q2: I am not observing the expected cell cycle arrest (e.g., G2/M arrest) after treating my cells with a CDC25 inhibitor. What could be wrong?
A2: Several factors could contribute to this:
-
Sub-optimal drug concentration or stability: The inhibitor concentration may be too low, or the compound may have degraded.
-
Cell line-specific differences: The cell line you are using may have inherent resistance mechanisms or a less CDC25-dependent cell cycle regulation.
-
Experimental timing: The time point of analysis may not be optimal for observing the peak effect on the cell cycle.
-
Incorrect experimental procedure: Issues with cell handling, fixation, or staining for flow cytometry can lead to inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of drug efficacy in sensitive cell line | Drug degradation | Prepare fresh stock solutions of the CDC25 inhibitor. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Development of resistance | Perform molecular profiling of the resistant cells (e.g., Western blot for cell cycle proteins, RNA-seq) to identify changes compared to the parental sensitive cells. | |
| No significant change in cell cycle distribution | Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inappropriate time point for analysis | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing cell cycle arrest. | |
| Issues with flow cytometry protocol | Review your cell fixation and staining protocol. Ensure proper permeabilization and RNase treatment.[1] | |
| High variability between replicates | Inconsistent cell seeding or treatment | Ensure uniform cell seeding density and accurate pipetting of the inhibitor. |
| Cell clumping | Ensure a single-cell suspension before fixation and during staining.[2] |
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[1][3]
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treatment: Treat cells with the CDC25 inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate in the dark for 30 minutes at room temperature before analyzing on a flow cytometer.
2. Western Blot for Cell Cycle Regulatory Proteins
This protocol is for assessing the expression levels of key cell cycle proteins.[4][5][6][7]
-
Sample Preparation: After treatment with the CDC25 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-CDK1, p21, p27) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for CDC25 inhibitor resistance.
Section 2: Chemokine Ligand 25 (CCL25) and Chemoresistance
CCL25 is a chemokine that, through its receptor CCR9, can promote cancer cell migration, invasion, and resistance to chemotherapy.
Frequently Asked Questions (FAQs)
Q1: How does the CCL25/CCR9 axis contribute to chemoresistance?
A1: The CCL25/CCR9 signaling pathway can induce chemoresistance through several mechanisms:
-
Activation of survival pathways: It can activate pro-survival signaling cascades like PI3K/Akt and Wnt, which inhibit apoptosis.[8]
-
Upregulation of drug efflux pumps: CCL25 can increase the expression and activity of P-glycoprotein (P-gp), which actively pumps chemotherapeutic drugs out of the cancer cell.
-
Induction of epithelial-mesenchymal transition (EMT): This can lead to increased cell motility and resistance to apoptosis.
-
Modulation of the tumor microenvironment: CCL25 can attract immunosuppressive cells to the tumor microenvironment.
Q2: My attempts to block CCL25-induced migration in a Boyden chamber assay are not working. What could be the issue?
A2: Several factors can affect the outcome of a Boyden chamber assay:
-
Suboptimal CCL25 concentration: The concentration of CCL25 used as a chemoattractant may be too low or too high, leading to a weak migratory response.
-
Low CCR9 expression: The cancer cell line you are using may have low or no expression of the CCR9 receptor.
-
Incorrect incubation time: The incubation time may be too short for the cells to migrate or too long, leading to cell death.
-
Issues with the Matrigel coating: For invasion assays, the Matrigel layer may be too thick or uneven.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No increase in chemoresistance with CCL25 treatment | Low CCR9 expression on cancer cells | Verify CCR9 expression by flow cytometry or Western blot. |
| Inactive CCL25 | Use a fresh batch of recombinant CCL25 and verify its activity in a migration assay. | |
| Inconsistent results in migration/invasion assays | Uneven cell seeding | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Bubbles under the membrane | Carefully assemble the Boyden chamber to avoid trapping air bubbles. | |
| Difficulty in measuring P-glycoprotein activity | Low P-gp expression | Confirm P-gp expression in your cell line by Western blot or qPCR. |
| Incorrect substrate or inhibitor concentration | Optimize the concentrations of the fluorescent substrate (e.g., Rhodamine 123) and the P-gp inhibitor (e.g., Verapamil).[9] |
Experimental Protocols
1. Boyden Chamber Migration and Invasion Assay
This protocol is for assessing the effect of CCL25 on cancer cell migration and invasion.[10][11]
-
Chamber Preparation: For invasion assays, coat the upper chamber of an 8-µm pore size insert with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add CCL25 to the lower chamber as a chemoattractant. Include a control with no CCL25.
-
Incubation: Incubate for an appropriate time (e.g., 24-48 hours) at 37°C.
-
Analysis: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
2. P-glycoprotein (P-gp) Activity Assay using Rhodamine 123
This protocol measures the efflux pump activity of P-gp.[9]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with your test compound (e.g., a CCR9 inhibitor) and/or a known P-gp inhibitor like Verapamil.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to all wells and incubate.
-
Efflux: Wash the cells and incubate in a fresh medium to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence indicates higher P-gp activity.
Visualizations
Caption: CCL25/CCR9 signaling pathway in chemoresistance.
Section 3: Cyclic Peptide C25 (LAG-3 Inhibitor) and Immunotherapy Resistance
Cyclic peptide C25 is an inhibitor of the immune checkpoint protein LAG-3. It is designed to enhance anti-tumor immunity by activating CD8+ T cells. Resistance to this therapy is often associated with the tumor microenvironment.[12][13]
Frequently Asked Questions (FAQs)
Q1: My in vitro co-culture of tumor cells and T cells does not show increased T cell activation or tumor cell killing with cyclic peptide C25. Why?
A1: Several factors can influence the outcome of in vitro immunotherapy experiments:
-
Low LAG-3 expression: The T cells in your co-culture may have low expression of LAG-3, the target of C25.
-
Low MHC-II expression: The tumor cells may have low expression of MHC class II, a ligand for LAG-3.[12]
-
T cell exhaustion: The T cells may be anergic or exhausted due to prolonged in vitro culture.
-
Presence of other immunosuppressive factors: The tumor cells may be secreting other immunosuppressive cytokines (e.g., TGF-β, IL-10) or expressing other checkpoint ligands (e.g., PD-L1).
-
Suboptimal peptide concentration or stability: The concentration of the C25 peptide may be too low, or it may have degraded.
Q2: How can I model the tumor microenvironment in vitro to study resistance to C25?
A2: Creating a more complex in vitro model can provide better insights:
-
3D co-culture systems: Using spheroids or organoids can better recapitulate the spatial organization of tumors.[14][15][16]
-
Inclusion of other immune cell types: Co-culturing tumor cells and T cells with other immune cells like macrophages or regulatory T cells (Tregs) can model the immunosuppressive microenvironment.
-
Use of patient-derived cells: Whenever possible, using patient-derived tumor cells and tumor-infiltrating lymphocytes (TILs) can provide a more clinically relevant model.[17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of C25 on T cell activation | Low LAG-3 expression on T cells | Confirm LAG-3 expression on T cells by flow cytometry before and after activation. |
| Low MHC-II expression on tumor cells | Verify MHC-II expression on tumor cells. Consider treating tumor cells with IFN-γ to upregulate MHC expression.[18] | |
| High background T cell death in co-culture | T cell exhaustion or activation-induced cell death | Use freshly isolated T cells. Optimize the effector-to-target ratio and the duration of the co-culture. |
| Tumor cells are not killed despite T cell activation | Upregulation of other immune checkpoints | Analyze the expression of other checkpoints like PD-L1 on tumor cells and PD-1 on T cells. Consider combination therapy with other checkpoint inhibitors. |
Experimental Protocols
1. Tumor Cell and Immune Cell Co-culture
This protocol is for assessing the effect of cyclic peptide C25 on T cell-mediated tumor cell killing.[14][16][17][19]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and enrich for CD8+ T cells. Culture the target tumor cell line.
-
Co-culture Setup: Seed tumor cells in a 96-well plate. Add the enriched T cells at a specific effector-to-target ratio (e.g., 10:1).
-
Treatment: Add cyclic peptide C25 at various concentrations to the co-culture. Include appropriate controls (e.g., no peptide, isotype control peptide).
-
Analysis of T cell activation: After 24-48 hours, collect the T cells and analyze the expression of activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) by flow cytometry or ELISA.
-
Analysis of tumor cell killing: Measure tumor cell viability using a cytotoxicity assay (e.g., LDH release assay, Calcein-AM staining).
Visualizations
Caption: Experimental workflow for investigating resistance to C25 (LAG-3 inhibitor).
Section 4: Interleukin-25 (IL-25) and Cisplatin (B142131) Resistance
IL-25 has been shown to promote resistance to cisplatin in lung cancer cells by activating the NF-κB signaling pathway and upregulating the Major Vault Protein (MVP).
Frequently Asked Questions (FAQs)
Q1: What is the role of Major Vault Protein (MVP) in drug resistance?
A1: MVP, also known as lung resistance-related protein (LRP), is the main component of cellular organelles called vaults. High levels of MVP have been associated with resistance to various chemotherapeutic drugs. It is thought to be involved in the transport of drugs away from their intracellular targets, although the exact mechanism is still under investigation.[20][21]
Q2: I am not seeing an increase in MVP expression after treating my cells with IL-25. What could be the reason?
A2: Potential reasons for this observation include:
-
Low IL-25 receptor expression: The cells may not express sufficient levels of the IL-25 receptor (IL-17RB).
-
Inactive IL-25: The recombinant IL-25 may have lost its activity.
-
Cell line-specific signaling: The signaling pathway linking IL-25 to MVP expression may not be active in your specific cell line.
-
Incorrect timing: The time point chosen for analysis may not be optimal for detecting changes in MVP expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No induction of cisplatin resistance by IL-25 | Low IL-17RB (IL-25 receptor) expression | Verify receptor expression by qPCR or flow cytometry. |
| Inactive NF-κB pathway | Confirm that IL-25 can activate the NF-κB pathway in your cells using a reporter assay or by checking for p65 nuclear translocation. | |
| Difficulty in detecting NF-κB activation | Transient activation | Perform a time-course experiment to capture the peak of NF-κB activation, which can be rapid and transient. |
| Issues with nuclear fractionation or immunofluorescence | Optimize your protocol for separating nuclear and cytoplasmic fractions for Western blotting, or your fixation and permeabilization steps for immunofluorescence.[22][23] | |
| Inconsistent MVP expression results | Antibody issues | Validate your MVP antibody for specificity and optimal dilution in Western blot or immunofluorescence. |
| Sample handling | Ensure consistent sample preparation and loading for Western blot analysis. |
Experimental Protocols
1. NF-κB p65 Nuclear Translocation Assay
This protocol is for visualizing the activation of the NF-κB pathway.[22][23][24]
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with IL-25 for various time points (e.g., 15, 30, 60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Block the cells and incubate with an antibody against the p65 subunit of NF-κB. Then, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope and look for the translocation of p65 from the cytoplasm to the nucleus.
2. Western Blot for Major Vault Protein (MVP)
This protocol is for quantifying the expression of MVP.[25][26]
-
Sample Preparation: Treat cells with IL-25 for an appropriate duration (e.g., 24-48 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for MVP.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: IL-25 signaling pathway leading to cisplatin resistance.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. CCR9-CCL25 interactions promote cisplatin resistance in breast cancer cell through Akt activation in a PI3K-dependent and FAK-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of CCR9/CCL25 in Cutaneous Melanoma Mediates Preferential Metastasis to the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Immune-Tumor Cell Interactions Using a 3D Co-culture Model | Springer Nature Experiments [experiments.springernature.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Video: Establishment of a Co-culture System of Patient-Derived Colorectal Tumor Organoids and Tumor-Infiltrating Lymphocytes (TILs) [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle [jove.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. The prognostic value and immunological role of MVP in pan-cancer study | Aging [aging-us.com]
- 26. The prognostic value and immunological role of MVP in pan-cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery Methods for C25 in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively delivering the investigational compound C25 in animal studies. Recognizing that C25 represents a class of poorly soluble compounds, this guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in administering C25 in animal studies?
A1: The principal challenge with C25 is its low aqueous solubility. This can lead to several issues, including:
-
Low Bioavailability: Poor dissolution in the gastrointestinal tract or at the injection site can result in minimal absorption and low systemic exposure.[1][2]
-
High Variability: Inconsistent dissolution and absorption can cause significant variation in plasma concentrations between individual animals, making data interpretation difficult.[1]
-
Formulation Difficulties: Developing a stable and homogenous formulation that is suitable for administration can be complex.
-
Potential for Precipitation: If not formulated correctly, C25 may precipitate out of solution upon administration, leading to localized irritation, inflammation, or inaccurate dosing.
Q2: What are the initial steps to consider when selecting a delivery method for C25?
A2: The initial steps involve a thorough characterization of C25's physicochemical properties and a clear understanding of the study's objectives. Key considerations include:
-
Solubility Profile: Determine the solubility of C25 in a range of pharmaceutically acceptable solvents and vehicles.
-
Desired Pharmacokinetic Profile: Decide whether rapid absorption and high peak concentration (often achieved with intravenous administration) or sustained release (potentially achieved with subcutaneous or specialized oral formulations) is required.
-
Route of Administration: The choice of oral, intravenous, intraperitoneal, or subcutaneous administration will depend on the target tissue, the required speed of onset, and the formulation.
-
Animal Model: The species and strain of the animal model can influence the choice of administration route and the maximum volumes that can be administered.
Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like C25?
A3: Several formulation strategies can enhance the solubility and absorption of hydrophobic compounds:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can present the drug in a solubilized form, improving absorption.[3][4]
-
Solid Dispersions: Dispersing C25 in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to faster dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of C25.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-individual variability in the plasma concentrations of C25 in our animal studies after oral gavage. What could be the cause, and how can we mitigate this?
Answer: High variability in plasma concentrations for an orally administered poorly soluble compound like C25 is a common challenge.
Potential Causes:
-
Poor and Variable Dissolution: If C25 does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn impacts the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.[1]
-
Optimize Formulation: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.
-
Refine Gavage Technique: Ensure consistent and accurate administration technique to minimize variability in the delivered dose.
Issue 2: Local Irritation or Inflammation at the Injection Site
Question: After subcutaneous or intraperitoneal injection of our C25 formulation, we are observing signs of irritation and inflammation at the injection site. What could be the cause and how can we address it?
Answer: Local irritation is a common issue with poorly soluble compounds and can be caused by several factors.
Potential Causes:
-
Drug Precipitation: The compound may be precipitating out of the formulation upon contact with physiological fluids, leading to a localized inflammatory response.
-
Vehicle Irritation: The vehicle used to solubilize C25 may itself be an irritant.
-
Non-physiological pH or Osmolality: The pH or osmolality of the formulation may not be compatible with the physiological environment.
-
Improper Injection Technique: Incorrect placement of the needle or injecting too large a volume can cause tissue damage.
Troubleshooting Steps:
-
Formulation Re-evaluation: Assess the stability of the formulation in a buffer that mimics physiological pH. Consider alternative, less irritating vehicles.
-
Adjust pH and Osmolality: Ensure the final formulation has a pH and osmolality that are close to physiological levels.
-
Reduce Injection Volume: Administer the dose in a smaller volume or split the dose into multiple injection sites.
-
Refine Injection Technique: Ensure proper needle size and placement for the chosen route of administration. For subcutaneous injections, ensure the needle is in the subcutaneous space and not intradermally. For intraperitoneal injections, ensure the needle has penetrated the peritoneal cavity without damaging internal organs.
Data Presentation: Comparison of Formulation Strategies
The following table summarizes representative data on how different formulation strategies can impact the oral bioavailability of poorly soluble drugs.
| Formulation Strategy | Example Compound | Animal Model | Fold Increase in Bioavailability (Compared to Simple Suspension) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Idarubicin | Rat | 21-fold | [3] |
| Liposomes | Cyclosporine A | Rat | 4 to 6-fold | [4] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Quinolinecarboxamide derivative | Rat | ~5-fold | [2] |
| Nanocrystals | Aprepitant | Dog | 2 to 3-fold | F. K. Goodwin et al., 2008 |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Materials:
-
C25 formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip[5]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5][6]
-
Dosage Calculation: Calculate the required volume of the C25 formulation based on the animal's weight and the desired dose.
-
Syringe Preparation: Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus.[7] Do not force the needle. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.[8]
-
Withdrawal and Observation: Gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose, for at least 10 minutes.[8]
Protocol 2: Intravenous (IV) Injection via Tail Vein in Mice
Materials:
-
C25 formulation (sterile and filtered)
-
Sterile 1 mL syringe
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% alcohol wipes
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[10][11]
-
Dosage Calculation: Calculate the required volume. The maximum recommended bolus IV injection volume in mice is 5 mL/kg.[9]
-
Syringe Preparation: Aseptically draw the calculated volume of the sterile C25 formulation into the syringe. Remove all air bubbles.
-
Vein Visualization: Gently clean the tail with an alcohol wipe. The two lateral tail veins should be visible.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[11][12]
-
Confirmation of Placement: A successful insertion may be indicated by a small flash of blood in the hub of the needle.[11]
-
Administration: Inject the formulation slowly and steadily. If you are in the vein, there should be no resistance. If a bleb (a small blister) forms, you are likely in the subcutaneous space, and you should stop the injection, withdraw the needle, and attempt the injection at a more proximal site.[9]
-
Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to stop any bleeding.
-
Observation: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
C25 formulation (sterile)
-
Sterile syringe (appropriate size for the volume)
-
70% alcohol wipes
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended IP injection volume in rats is 10 mL/kg.[13][14]
-
Dosage Calculation: Calculate the required volume of the C25 formulation.
-
Syringe Preparation: Aseptically draw the calculated volume into the syringe.
-
Restraint: Gently restrain the rat, tilting its head downwards to cause the abdominal organs to shift forward.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.[13][15]
-
Needle Insertion: Insert the needle at a 30-40 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-attempt with a fresh needle and syringe.[15][16]
-
Administration: If aspiration is clear, inject the formulation steadily.
-
Withdrawal and Observation: Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Protocol 4: Subcutaneous (SC) Injection in Mice
Materials:
Procedure:
-
Animal Preparation: Weigh the mouse. The maximum recommended SC injection volume per site in mice is 5 mL/kg.[17][18]
-
Dosage Calculation: Calculate the required volume.
-
Syringe Preparation: Aseptically draw the calculated volume into the syringe.
-
Injection Site: The loose skin over the back, between the shoulder blades (the scruff), is a common site for SC injections.[18][19]
-
Needle Insertion: Gently lift the skin to form a "tent". Insert the needle into the base of the tented skin, parallel to the body.[19][20]
-
Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and re-attempt at a different site with a fresh needle.[17][18]
-
Administration: If aspiration is clear, inject the formulation. A small lump or "bleb" will form under the skin.
-
Withdrawal and Observation: Withdraw the needle and gently massage the area to help disperse the formulation. Return the mouse to its cage and monitor.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[21][22][23][24][25]
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.[26][27][28][29][30]
Experimental Workflow Diagram
Caption: A typical experimental workflow for a pharmacokinetic study in animals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinaria.org [veterinaria.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. research.unc.edu [research.unc.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. ltk.uzh.ch [ltk.uzh.ch]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Refinement of Flow Cytometry Gating for C25-Treated Immune Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers analyzing immune cells treated with C25, a novel immunomodulatory compound. Proper flow cytometry gating is critical to accurately assess the effects of C25 on immune cell populations and their activation states.
Frequently Asked Questions (FAQs)
Q1: After C25 treatment, I'm observing a significant shift in my lymphocyte gate based on forward scatter (FSC) and side scatter (SSC). How should I adjust my gating strategy?
A1: This is a common observation when cells are treated with bioactive compounds. C25 may induce cell activation, differentiation, or apoptosis, all of which can alter a cell's size (FSC) and internal complexity/granularity (SSC).
-
Initial Gating: Instead of relying solely on a historical lymphocyte gate, it is crucial to establish a new gate for each experiment. Start with a broad gate around the entire leukocyte population to avoid prematurely excluding activated or apoptotic cells that may have shifted.
-
Viability Stain: Always include a viability dye to exclude dead cells, which can nonspecifically bind antibodies and exhibit altered scatter properties.[1][2][3]
-
Back Gating: After identifying your population of interest using specific markers (e.g., CD3+ for T cells), use "back gating" to visualize where this population falls on the FSC vs. SSC plot. This will help you refine your initial lymphocyte gate for future experiments under similar conditions.
Q2: I am seeing a decrease in the percentage of CD4+ T cells and an increase in a population with intermediate CD4 expression after C25 treatment. How do I properly gate these cells?
A2: C25 might be causing downregulation of CD4 expression or promoting the differentiation of CD4+ T cells into a subset with altered marker expression.
-
Fluorescence Minus One (FMO) Controls: Use FMO controls to set accurate gates for your markers.[2] An FMO control for CD4 would include all antibodies in your panel except for the anti-CD4 antibody. This helps to identify the boundary between negative and positive populations, especially when expression levels are low or continuous.
-
Isotype Controls: While FMO controls are generally preferred for setting positive/negative boundaries, isotype controls can help determine if there is non-specific binding of your antibody.[1][4]
-
Biological Controls: Include positive and negative biological controls. For example, use untreated cells and cells treated with a known modulator of CD4 expression to validate your gating strategy.
Q3: My compensation settings seem incorrect after C25 treatment, particularly for markers like CD25. What could be the cause?
A3: C25 treatment may significantly upregulate the expression of certain markers, such as the activation marker CD25.[5] This can lead to increased fluorescence spillover into adjacent channels, making previously established compensation settings inaccurate.
-
Single-Stained Controls: It is essential to prepare fresh single-stained compensation controls for every experiment.[6][7] Use the same reagents (cells, antibodies, and treatment conditions) as your fully stained samples to ensure accurate compensation.
-
Brightly Expressed Markers: For markers with a very bright signal post-treatment, like CD25, ensure that the voltage settings for the corresponding detector are optimized to keep the signal on scale and to minimize spillover.
-
Data Inspection: Visually inspect your compensated data by plotting every parameter against every other to check for "leaning" populations or other compensation artifacts.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal for a Specific Marker | 1. C25 treatment downregulates the target antigen.2. The fluorochrome is not bright enough for a low-expression antigen.3. Inadequate antibody titration. | 1. Verify downregulation with appropriate biological controls and literature.2. Use a brighter fluorochrome (e.g., PE) for markers with low expression.[4]3. Perform antibody titration to determine the optimal concentration. |
| High Background Staining | 1. Increased non-specific antibody binding to activated or dead cells.2. Fc receptor-mediated antibody binding.3. Insufficient washing. | 1. Use a viability dye to exclude dead cells.[2]2. Block Fc receptors with Fc block or normal serum from the same species as your secondary antibody.[1][4]3. Increase the number of wash steps. |
| Difficulty Distinguishing Cell Subsets (e.g., Naive vs. Memory T cells) | 1. C25 induces a transitional phenotype.2. Poor panel design leading to high spectral overlap. | 1. Include additional markers to better define cell populations.2. Redesign your antibody panel to minimize spectral overlap between markers that define closely related populations. |
| Shift in Autofluorescence | 1. C25 treatment alters the metabolic state of the cells. | 1. Include an unstained control (cells only) to assess the level of autofluorescence.2. If using a spectral cytometer, autofluorescence can be treated as a separate "fluorochrome" and unmixed from the signals of interest.[8] |
Experimental Protocols
Protocol: Immunophenotyping of C25-Treated Human PBMCs
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[9]
-
Cell Treatment: Resuspend PBMCs in complete RPMI-1640 media at a concentration of 1 x 10^6 cells/mL. Add C25 at the desired concentration (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Incubate with a viability dye (e.g., Zombie NIR™) for 15 minutes at room temperature, protected from light.
-
Wash cells.
-
Incubate with an Fc block reagent for 10 minutes at 4°C.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD19, CD25, CD69). Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Fixation (Optional): If not acquiring samples immediately, fix cells in 1-4% paraformaldehyde for 20 minutes at 4°C.[10] Wash and resuspend in FACS buffer.
-
Data Acquisition: Acquire samples on a flow cytometer. Ensure single-stain compensation controls are run for each fluorochrome.
-
Data Analysis: Analyze the data using appropriate software, following a hierarchical gating strategy.
Recommended Antibody Panel for T Cell Activation
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD3 | e.g., APC-H7 | Pan T cell marker |
| CD4 | e.g., PE | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD25 | e.g., PE-Cy7 | Late activation marker, Tregs[5] |
| CD69 | e.g., FITC | Early activation marker[5] |
Visualizations
Gating Strategy Workflow
Caption: Hierarchical gating workflow for identifying activated T cells.
Potential C25 Signaling Pathway (NF-κB Modulation)
C25 could potentially act as an inhibitor of the NF-κB pathway, similar to compounds that target TRAF proteins.[11][12] This would modulate the expression of inflammatory cytokines and cell survival signals.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]
Troubleshooting variability in C25 in vivo tumor growth inhibition
This technical support center provides troubleshooting guidance for researchers encountering variability in C25 in vivo tumor growth inhibition studies. The following information is intended for researchers, scientists, and drug development professionals working with this colon cancer model.
Frequently Asked Questions (FAQs)
Q1: What is the C25 in vivo model typically used for?
A1: The C25 xenograft model, typically utilizing a colon carcinoma cell line, is widely used in preclinical oncology research. Its primary applications include evaluating the efficacy of novel anti-cancer therapeutics, studying the mechanisms of tumor growth and metastasis, and identifying potential biomarkers for treatment response.
Q2: What is a typical tumor take rate for the C25 model, and what should I do if my take rate is low?
A2: While the take rate can vary, a successful engraftment rate for many colon cancer cell lines is typically above 80%. If you are experiencing a low take rate, consider troubleshooting the following:
-
Cell Viability and Passage Number: Ensure the C25 cells are healthy, in a logarithmic growth phase at the time of injection, and have a low passage number.[1] High passage numbers can lead to phenotypic and genotypic drift.[2]
-
Injection Technique: Subcutaneous injection technique should be consistent. The volume of the cell suspension and the depth of injection can impact engraftment.
-
Cell Preparation: Cells should be resuspended in a serum-free medium or a solution like Matrigel to support initial tumor formation.[3]
-
Mouse Strain: The choice of immunocompromised mouse strain (e.g., NOD/SCID vs. nude mice) can significantly influence engraftment success.[4]
Q3: How much variability in tumor volume is considered acceptable within a single group?
A3: While some level of variability is expected, a high coefficient of variation (CV%) within a group can mask the true effect of a therapeutic agent. A CV% of 30-40% is often considered the upper limit of acceptability. If variability is higher, it is crucial to investigate the potential causes outlined in this guide.
Q4: Can the tumor microenvironment of the host mouse affect my results?
A4: Yes, the tumor microenvironment, which includes host stromal cells, vasculature, and immune cells, plays a critical role in tumor growth.[5][6] In xenograft models, the human tumor cells interact with the murine host stroma, and this interaction can be a source of variability.[6] Factors like the site of implantation (subcutaneous vs. orthotopic) can also alter these interactions.
Troubleshooting Guides
Issue 1: High Intra-Group Variability in Tumor Volume
Symptoms:
-
Significant differences in tumor size among mice within the same treatment or control group.
-
Large error bars in graphical representations of tumor growth.
-
Difficulty in achieving statistical significance in treatment effects.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Preparation | Ensure all cells for injection are from a single, healthy culture flask at 70-80% confluency. Use a consistent protocol for cell harvesting, washing, and resuspension to ensure a uniform cell suspension. |
| Variable Number of Viable Cells Injected | Perform a viability count (e.g., trypan blue exclusion) immediately before injection. Ensure thorough mixing of the cell suspension between each injection to prevent settling. |
| Inconsistent Injection Technique | Standardize the injection procedure, including needle gauge, injection volume, and anatomical location on the flank. Ensure all technicians are trained on the same protocol. |
| Health Status of Animals | Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period of at least one week before the start of the experiment.[7] Monitor animal health closely throughout the study. |
| Tumor Measurement Errors | Use the same calibrated digital calipers for all measurements. Ensure tumors are measured by the same individual, if possible, to reduce inter-operator variability. Use the standard formula: Tumor Volume = (Length x Width²)/2.[8] |
Issue 2: Discrepancy Between In Vitro and In Vivo Drug Efficacy
Symptoms:
-
A compound shows high potency in C25 cell culture assays but has little to no effect on tumor growth in the xenograft model.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Drug Delivery/Pharmacokinetics | The compound may have poor bioavailability, rapid clearance, or fail to penetrate the tumor tissue effectively.[9] Conduct pharmacokinetic studies to assess drug concentration in plasma and tumor tissue over time. |
| Tumor Microenvironment Influence | The in vivo tumor microenvironment can confer drug resistance through mechanisms not present in 2D cell culture.[5] This includes the physical barrier of the extracellular matrix and interactions with stromal cells. |
| Insufficient Drug Target Engagement | The administered dose may not be sufficient to engage the molecular target within the tumor. Perform pharmacodynamic studies to measure target modulation in the tumor tissue at various doses and time points. |
| Tumor Heterogeneity | The C25 cells that successfully engraft and grow as tumors in vivo may represent a sub-population with different characteristics and drug sensitivity compared to the bulk cell line in vitro.[3] |
Experimental Protocols
Protocol: C25 Subcutaneous Xenograft Implantation and Monitoring
-
Cell Culture:
-
Culture C25 cells in the recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, then neutralize and wash with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
-
Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks of age.
-
Allow mice to acclimate for at least one week prior to the experiment.
-
-
Implantation:
-
Resuspend C25 cells in sterile, serum-free PBS or a 1:1 mixture with Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into control and treatment groups.[10]
-
Administer the therapeutic agent and vehicle control according to the study design.
-
-
Data Analysis:
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare tumor growth between groups.[11]
-
Data Presentation
Table 1: Example Tumor Growth Inhibition Data for a C25 Xenograft Study
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |
| Vehicle Control | 125 ± 15 | 250 ± 35 | 550 ± 80 | 1100 ± 150 | N/A |
| Compound X (10 mg/kg) | 128 ± 18 | 200 ± 25 | 350 ± 45 | 500 ± 60 | 54.5% |
| Compound Y (20 mg/kg) | 123 ± 16 | 180 ± 22 | 250 ± 30 | 300 ± 40 | 72.7% |
-
% TGI (Tumor Growth Inhibition) calculated at Day 21 relative to the vehicle control.
-
Data are presented as Mean Tumor Volume ± SEM.
Table 2: Example Body Weight Data
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | % Body Weight Change |
| Vehicle Control | 20.5 ± 0.5 | 21.0 ± 0.6 | 21.5 ± 0.7 | 22.0 ± 0.8 | +7.3% |
| Compound X (10 mg/kg) | 20.3 ± 0.4 | 20.5 ± 0.5 | 20.8 ± 0.6 | 21.0 ± 0.7 | +3.4% |
| Compound Y (20 mg/kg) | 20.6 ± 0.5 | 19.5 ± 0.6 | 19.0 ± 0.7 | 18.8 ± 0.8 | -8.7% |
-
Data are presented as Mean Body Weight ± SEM.
Mandatory Visualization
Caption: Experimental workflow for a C25 in vivo tumor growth inhibition study.
Caption: Simplified CCL25/CCR9 signaling pathway relevant to colon cancer.[11]
Caption: Troubleshooting decision tree for sources of in vivo variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemokine 25-induced signaling suppresses colon cancer invasion and metastasis. [vivo.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Chemokine 25–induced signaling suppresses colon cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of C25 Cyclic Peptide and Relatlimab for LAG-3 Inhibition in Immuno-Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct therapeutic modalities targeting the immune checkpoint LAG-3: the novel C25 cyclic peptide and the FDA-approved monoclonal antibody, relatlimab. This document outlines their mechanisms of action, presents key experimental data in a comparative format, and provides detailed methodologies for the cited experiments to support further research and development in this critical area of cancer immunotherapy.
Introduction to LAG-3 and its Inhibitors
Lymphocyte-activation gene 3 (LAG-3), or CD223, is an inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its interaction with ligands, primarily MHC class II (HLA-DR in humans) and Fibrinogen-like protein 1 (FGL1), leads to the downregulation of T cell activity, contributing to immune evasion by tumors.[3][4][5] The development of LAG-3 inhibitors aims to block this interaction, thereby restoring T cell effector function and enhancing anti-tumor immunity.[1][3]
This guide focuses on two such inhibitors:
-
Relatlimab (BMS-986016): A human immunoglobulin G4 (IgG4) monoclonal antibody that represents the first-in-class FDA-approved LAG-3 inhibitor.[6][7] It is currently approved in a fixed-dose combination with the PD-1 inhibitor nivolumab (B1139203) for the treatment of unresectable or metastatic melanoma.[6][8]
-
C25 Cyclic Peptide: A novel, synthetically derived cyclic peptide identified through phage display technology.[6][9] It presents a promising alternative to antibody-based therapies due to its smaller size and potential for improved tumor penetration.[6][8]
Molecular and Mechanistic Comparison
Relatlimab and C25, while both targeting LAG-3, differ significantly in their molecular nature, which in turn influences their mechanism of action and potential therapeutic applications.
| Feature | C25 Cyclic Peptide | Relatlimab |
| Molecular Type | Cyclic Peptide | Human IgG4 Monoclonal Antibody |
| Target | Human LAG-3 | Human LAG-3 |
| Mechanism of Action | Binds to LAG-3 and interferes with its interaction with HLA-DR (MHC Class II).[6][8] | Binds to LAG-3 and blocks its interaction with both MHC Class II and FGL1.[1][4][10] |
| Development | Identified via Ph.D.-C7C phage display technology.[6] | Generated by immunization of transgenic mice with recombinant LAG-3 protein. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for C25 and relatlimab, providing a basis for comparing their efficacy at different stages of development.
Table 1: Binding Affinity and In Vitro Functional Activity
| Parameter | C25 Cyclic Peptide | Relatlimab |
| Binding Affinity (Kd) to human LAG-3 | 0.66 µM (MST)[6] 0.215 µM (SPR)[6] | High affinity (specific Kd not detailed in provided results)[1][10] |
| IC50 for LAG-3/MHC II blockade | Not explicitly reported, but demonstrates dose-dependent blockade.[6] | 0.67 nM[11] |
| IC50 for LAG-3/FGL1 blockade | Not reported. | 0.019 nM[11] |
| In Vitro T Cell Activation | Significantly stimulates CD8+ T cell activation in human PBMCs, leading to increased IFN-γ secretion.[6][8] | Enhances peptide responsiveness and reverses LAG-3-mediated inhibition in T-cell hybridoma assays with an IC50 of 1.05 nM.[11] Enhances IL-2 secretion in superantigen-stimulated human PBMCs.[11] |
Table 2: In Vivo and Clinical Efficacy
| Parameter | C25 Cyclic Peptide (Preclinical) | Relatlimab (in combination with Nivolumab - Clinical) |
| Animal Models | CT26, B16, and B16-OVA tumor-bearing mice.[6][8] | Not directly applicable (clinical data available). Preclinical studies used surrogate antibodies in mouse models.[1] |
| Tumor Growth Inhibition | Significantly inhibited tumor growth in all tested mouse models.[6][8] | Not directly applicable. |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells and decreased FOXP3+ Tregs in the tumor microenvironment.[6][8] | Not directly applicable. |
| Clinical Trial | N/A | RELATIVITY-047 (Phase II/III)[7][9][12][13] |
| Progression-Free Survival (PFS) | N/A | Median PFS: 10.2 months (vs. 4.6 months with nivolumab alone).[7] 3-year PFS rate: 31.8% (vs. 26.9%).[7] 4-year PFS rate: 30.6% (vs. 23.6%).[13] |
| Overall Survival (OS) | N/A | Median OS: 51.0 months (vs. 34.1 months with nivolumab alone).[7] 3-year OS rate: 54.6% (vs. 48.0%).[7] 4-year OS rate: 52.0% (vs. 42.8%).[13] |
| Objective Response Rate (ORR) | N/A | 43.7% (vs. 33.7% with nivolumab alone).[7] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
C25 Cyclic Peptide: Phage Display and Screening
The C25 cyclic peptide was identified using a Ph.D.-C7C phage display library. The general workflow for such an experiment is as follows:
-
Biopanning: The phage library, displaying a diverse range of 7-amino acid cyclic peptides, is incubated with recombinant human LAG-3 protein immobilized on a solid support (e.g., magnetic beads or microplate wells).
-
Washing: Non-specifically bound phages are removed through a series of washing steps.
-
Elution: Specifically bound phages are eluted, typically by altering the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect E. coli for amplification.
-
Iterative Rounds: Steps 1-4 are repeated for several rounds (typically 3-5) to enrich for phages displaying peptides with high affinity for LAG-3.
-
Sequencing and Synthesis: Individual phage clones from the enriched pool are sequenced to identify the peptide inserts. The corresponding peptides are then chemically synthesized for further characterization.
References
- 1. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ImmunoPET imaging of LAG-3 expression in tumor microenvironment with 68Ga-labelled cyclic peptides tracers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 10. Preclinical Characterization of Relatlimab, a Human LAG-3-Blocking Antibody, Alone or in Combination with Nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RELATIVITY-047: Relatlimab Plus Nivolumab Worthy of Further Study in Advanced Melanoma and Beyond - The ASCO Post [ascopost.com]
- 13. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Anti-LAG-3 Monoclonal Antibodies in Oncology
A Note on "C25": Initial searches for a therapeutic agent designated "C25" in the context of LAG-3 inhibition did not identify a monoclonal antibody with this name. The term "C25" in oncological research is more commonly associated with anti-CD25 monoclonal antibodies, which target the IL-2 receptor alpha chain to deplete regulatory T cells, or a cyclic peptide C25 with immunostimulatory properties. This guide will therefore focus on a comparative analysis of well-documented anti-LAG-3 monoclonal antibodies currently in clinical development or recently approved.
Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical immune checkpoint receptor that negatively regulates T-cell function, contributing to tumor immune evasion.[1] Consequently, therapeutic blockade of the LAG-3 pathway, often in combination with anti-PD-1/PD-L1 agents, has become a promising strategy in cancer immunotherapy.[2] This guide provides a comparative overview of the efficacy of several leading anti-LAG-3 monoclonal antibodies, supported by available clinical trial data and a description of key experimental methodologies.
The LAG-3 Signaling Pathway
The binding of LAG-3, expressed on activated T cells, to its primary ligand, MHC class II molecules on antigen-presenting cells (APCs) or tumor cells, delivers an inhibitory signal to the T cell. This interaction curtails T-cell proliferation, cytokine production, and cytotoxic activity. Anti-LAG-3 monoclonal antibodies are designed to block this interaction, thereby restoring T-cell effector functions.
Caption: The LAG-3 signaling pathway and the mechanism of action of anti-LAG-3 monoclonal antibodies.
Comparative Efficacy of Anti-LAG-3 Monoclonal Antibodies
The clinical development of anti-LAG-3 monoclonal antibodies has been robust, with several agents demonstrating promising efficacy, particularly in combination with anti-PD-1 therapy. The following sections summarize the available data for key anti-LAG-3 antibodies.
Relatlimab (BMS-986016)
Relatlimab is the first anti-LAG-3 antibody to receive regulatory approval in combination with the anti-PD-1 antibody nivolumab (B1139203) (Opdualag) for the treatment of unresectable or metastatic melanoma.[2][3]
In the pivotal Phase II/III RELATIVITY-047 trial, the combination of relatlimab and nivolumab demonstrated a significant improvement in progression-free survival (PFS) compared to nivolumab monotherapy in patients with previously untreated advanced melanoma.[4][5][6] At a median follow-up of 13.2 months, the median PFS was 10.1 months for the combination versus 4.6 months for nivolumab alone.[4] With a 4-year follow-up, the PFS benefit was maintained, with rates of 30.6% for the combination and 23.6% for nivolumab monotherapy.[7] The 4-year overall survival (OS) rates were 52.0% and 42.8%, respectively.[7] The objective response rate (ORR) was also higher with the combination (43.9% vs. 33.4%).[7]
Favezelimab (MK-4280)
Favezelimab is another anti-LAG-3 monoclonal antibody being investigated in combination with the anti-PD-1 antibody pembrolizumab (B1139204). In a phase 1/2 study in patients with relapsed or refractory classical Hodgkin lymphoma, the combination of favezelimab and pembrolizumab showed an ORR of 80% in anti-PD-1 naïve patients at a median follow-up of 31.5 months.[8]
In a phase 1 study involving patients with previously treated, advanced microsatellite stable colorectal cancer, the combination of favezelimab and pembrolizumab resulted in a confirmed ORR of 6.3%, with a median duration of response of 10.6 months.[9] However, the phase 3 KEYFORM-007 trial in a similar patient population did not meet its primary endpoint of improving OS compared to standard of care.[10][11]
Fianlimab (REGN3767)
Fianlimab is being evaluated in combination with the anti-PD-1 antibody cemiplimab. In a phase 1 trial in patients with advanced melanoma, the combination demonstrated an ORR of 61.2%, with a median duration of response not reached at a median follow-up of 12.6 months.[12] Notably, the combination showed high clinical activity in patients naïve to anti-PD-1 therapy in the advanced melanoma setting.[12][13] In patients with PD-1/PD-L1-naïve advanced melanoma, the ORR was 61%.[13]
Ieramilimab (LAG525)
Ieramilimab has been studied as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced malignancies. In a phase I/II study, the combination therapy showed modest antitumor activity, with 3 complete responses (2%) and 10 partial responses (8%) in a mixed population of tumor types.[14][15] In a phase 2 study in patients with various advanced solid tumors, durable responses were observed across several cancer types in patients who were naïve to anti-PD-1/L1 therapy.[16] For instance, in mesothelioma patients naïve to prior anti-PD-1/L1 treatment, the ORR was 17.1% with a median PFS of 5.5 months.[17]
Other Investigational Anti-LAG-3 Antibodies
Several other anti-LAG-3 monoclonal antibodies are in various stages of clinical development, including:
-
BI 754111 : In a phase I study in combination with the anti-PD-1 antibody BI 754091 in patients with microsatellite stable metastatic colorectal cancer, the combination was well-tolerated and showed preliminary activity, with 2 partial responses (5%) and 12 patients with stable disease (30%).[18]
-
Eftilagimod alpha (IMP321) : This is a soluble LAG-3 protein that acts as an antigen-presenting cell (APC) activator.[19] In the TACTI-002 trial for non-small cell lung cancer (NSCLC), the combination with pembrolizumab resulted in an ORR of 40.4% in the first-line setting.[1] In second-line head and neck squamous cell carcinoma (HNSCC), the combination showed an ORR of 31.4%.[20]
Data Presentation: Efficacy of Anti-LAG-3 Monoclonal Antibodies in Clinical Trials
Table 1: Efficacy of Relatlimab plus Nivolumab in Advanced Melanoma (RELATIVITY-047)
| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) |
| Median PFS (months) | 10.2 | 4.6 | 0.79 (0.66 - 0.95)[21] |
| 3-Year PFS Rate | 31.8% | 26.9% | N/A[21] |
| Median OS (months) | 51.0 | 34.1 | 0.80 (0.66 - 0.99)[21] |
| 3-Year OS Rate | 54.6% | 48.0% | N/A[21] |
| ORR | 43.7% | 33.7% | N/A[21] |
Table 2: Efficacy of Other Investigational Anti-LAG-3 Antibodies in Various Cancers
| Antibody (Combination) | Cancer Type | Line of Therapy | ORR | Median PFS (months) | Reference |
| Favezelimab + Pembrolizumab | Relapsed/Refractory Classical Hodgkin Lymphoma (anti-PD-1 naïve) | N/A | 80% | N/A | [8] |
| Favezelimab + Pembrolizumab | Microsatellite Stable Colorectal Cancer | Previously Treated | 6.3% | 2.1 | [9] |
| Fianlimab + Cemiplimab | Advanced Melanoma (anti-PD-1 naïve) | First-line | 61.2% | 13.3 | [12][22] |
| Ieramilimab + Spartalizumab | Mesothelioma (anti-PD-1/L1 naïve) | Previously Treated | 17.1% | 5.5 | [17] |
| Eftilagimod alpha + Pembrolizumab | NSCLC | First-line | 40.4% | 6.6 | [1] |
| Eftilagimod alpha + Pembrolizumab | HNSCC | Second-line | 31.4% | 2.1 | [20] |
Experimental Protocols
Detailed experimental protocols are proprietary and specific to each clinical trial. However, the general methodologies for key preclinical and clinical assessments of anti-LAG-3 monoclonal antibodies are outlined below.
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of anti-LAG-3 monoclonal antibodies, alone or in combination with other agents, in a living organism.
-
General Protocol:
-
Cell Line Selection: Choose a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) that is known to establish tumors in syngeneic mice.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) that are genetically compatible with the chosen cell line. For human-specific antibodies, humanized mouse models with engrafted human immune cells may be used.
-
Tumor Implantation: Subcutaneously inject a known number of cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, anti-LAG-3 monotherapy, anti-PD-1 monotherapy, combination therapy). Administer antibodies via intraperitoneal or intravenous injection at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
-
T-Cell Activation Assays
-
Objective: To assess the ability of anti-LAG-3 monoclonal antibodies to enhance T-cell activation and effector function in vitro.
-
General Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or T cells from mouse spleens.
-
Stimulation: Activate T cells using anti-CD3 and anti-CD28 antibodies or specific antigens in the presence of APCs.
-
Treatment: Culture the activated T cells with varying concentrations of the anti-LAG-3 antibody or an isotype control.
-
Analysis: After a period of incubation (typically 24-72 hours), assess T-cell activation by measuring:
-
Proliferation: Using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.
-
Cytokine Production: Quantify the levels of cytokines like IFN-γ, TNF-α, and IL-2 in the culture supernatant using ELISA or multiplex bead arrays.
-
Expression of Activation Markers: Analyze the expression of surface markers like CD69 and CD25 on T cells using flow cytometry.
-
-
Experimental Workflow: In Vivo Efficacy Comparison
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of different anti-LAG-3 monoclonal antibodies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 4. deceraclinical.com [deceraclinical.com]
- 5. RELATIVITY-047: Relatlimab Plus Nivolumab Worthy of Further Study in Advanced Melanoma and Beyond - The ASCO Post [ascopost.com]
- 6. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]
- 7. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. A first-in-human study of the anti-LAG-3 antibody favezelimab plus pembrolizumab in previously treated, advanced microsatellite stable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck.com [merck.com]
- 11. targetedonc.com [targetedonc.com]
- 12. targetedonc.com [targetedonc.com]
- 13. deceraclinical.com [deceraclinical.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I/II study of the LAG-3 inhibitor ieramilimab (LAG525) ± anti-PD-1 spartalizumab (PDR001) in patients with advanced malignancies [scientiasalut.gencat.cat]
- 16. "A Phase 2, Multicenter, Open-Label Study of Anti-Lag-3 Ieramilimab in " by Chia-Chi Lin, Elena Garralda et al. [digitalcommons.library.tmc.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
A Comparative Guide to the In Vitro Potency of C25 and Other Small Molecule LAG-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of small molecule inhibitors targeting the Lymphocyte Activation Gene-3 (LAG-3) immune checkpoint presents a promising new frontier in cancer immunotherapy. This guide provides an objective comparison of the in vitro potency of the cyclic peptide inhibitor C25 against other notable small molecule LAG-3 inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Potency: A Head-to-Head Comparison
The in vitro potency of a LAG-3 inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by its binding affinity (dissociation constant, Kd) or its functional inhibitory concentration (IC50). The following table summarizes the available in vitro potency data for C25 and other significant small molecule LAG-3 inhibitors.
| Inhibitor | Type | Assay | Target Interaction | Potency (Kd or IC50) | Reference |
| C25 | Cyclic Peptide | Microscale Thermophoresis (MST) | LAG-3/HLA-DR | Kd: 0.66 µM (660 nM) | [1] |
| Surface Plasmon Resonance (SPR) | LAG-3/HLA-DR | Kd: 0.215 µM (215 nM) | [1] | ||
| SA-15-P | Small Molecule | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | LAG-3/MHCII | IC50: 4.21 ± 0.84 µM | [2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | LAG-3/FGL1 | IC50: 6.52 ± 0.47 µM | [2] | ||
| Compound 11 | Small Molecule | Not specified in abstract | LAG-3/MHCII | Submicromolar affinity | [3] |
| Cyclic Peptide 12 | Cyclic Peptide (C25 analog) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Not specified | IC50: 4.45 ± 1.36 µM | [4] |
| Microscale Thermophoresis (MST) | LAG-3 | Kd: 2.66 ± 2.06 µM | [4] | ||
| Original Cyclic Peptide | Cyclic Peptide (C25 precursor) | Microscale Thermophoresis (MST) | LAG-3 | Kd: 9.94 ± 4.13 µM | [4] |
Based on the available data, the cyclic peptide C25 demonstrates a high binding affinity to LAG-3, with Kd values in the nanomolar to low micromolar range as determined by both SPR and MST.[1] This positions it as a potent inhibitor of the LAG-3 pathway. Comparatively, while SA-15-P shows activity in the low micromolar range in functional assays, and Compound 11 is reported to have submicromolar affinity, the direct binding affinity of C25 appears to be among the highest reported for small molecule LAG-3 inhibitors to date.[2][3] It is also noteworthy that C25 shows significantly higher affinity than its original precursor peptide.[4]
Delving into the Methodology: Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of small molecule LAG-3 inhibitor potency.
Cell-Based LAG-3/HLA-DR Blocking Assay
This assay evaluates the ability of an inhibitor to block the interaction between LAG-3 and its ligand, HLA-DR (MHC class II), in a cellular context.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Cyclic Peptide C25: A Superior Inhibitor of the LAG-3 Immune Checkpoint Compared to Linear Peptide Counterparts
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical immune checkpoint target. While various inhibitors are in development, a comparative analysis of their structural and functional properties is essential for guiding future research and clinical applications. This guide provides a detailed comparison of the novel cyclic peptide C25 against traditional linear peptide inhibitors of LAG-3, supported by experimental data demonstrating the significant advantages of the cyclic configuration.
Executive Summary
The cyclic peptide C25 demonstrates superior performance over linear peptide LAG-3 inhibitors due to its enhanced structural stability, higher binding affinity, and greater in vivo efficacy. Cyclization confers a rigid conformation that improves resistance to enzymatic degradation and optimizes interaction with the LAG-3 target, leading to more potent and durable anti-tumor immune responses. This guide will delve into the quantitative data supporting these claims, provide detailed experimental methodologies for replication, and illustrate the underlying biological pathways.
General Advantages of Cyclic Peptides
Cyclic peptides inherently possess several advantages over their linear counterparts for therapeutic applications.[1] These benefits stem from their constrained conformational structure.
| Feature | Linear Peptides | Cyclic Peptides (e.g., C25) |
| Conformational Flexibility | High, leading to potential off-target effects and susceptibility to proteases. | Low, providing a more defined structure for target binding. |
| Proteolytic Stability | Low, susceptible to degradation by exopeptidases and endopeptidases. | High, resistant to exopeptidases due to the absence of termini and less susceptible to endopeptidases.[1] |
| Binding Affinity | Generally lower due to conformational entropy. | Often higher due to a pre-organized binding conformation. |
| Cell Permeability | Generally low. | Can be higher due to reduced polarity and intramolecular hydrogen bonding. |
| Specificity | Can be lower due to flexibility. | Typically higher due to a rigid structure. |
Performance Data: Cyclic Peptide C25
The cyclic peptide C25 was developed using phage display technology and has been shown to be a high-affinity inhibitor of human LAG-3.[1] It effectively blocks the interaction between LAG-3 and its ligand, MHC class II (HLA-DR), leading to the activation of CD8+ T cells and potent anti-tumor effects.[1][2]
Binding Affinity of C25 to Human LAG-3
The binding affinity of C25 to recombinant human LAG-3 protein has been quantified using two different biophysical methods.
| Method | Dissociation Constant (Kd) |
| MicroScale Thermophoresis (MST) | 0.66 µM[1] |
| Surface Plasmon Resonance (SPR) | 0.215 µM[1] |
These sub-micromolar Kd values indicate a strong and specific interaction between C25 and its target, LAG-3.
In Vitro Efficacy: Blocking LAG-3/HLA-DR Interaction and T-Cell Activation
C25 has been shown to effectively disrupt the LAG-3/HLA-DR interaction in a dose-dependent manner.[1][3] This blockade translates to a significant enhancement of T-cell function.
| Assay | Metric | Result with C25 |
| Cell-based Blocking Assay | Inhibition of LAG-3/HLA-DR binding | Dose-dependent blockade[1][3] |
| Human PBMC Activation | IFN-γ secretion | Significantly increased[1] |
| Human PBMC Activation | Percentage of CD8+ IFN-γ+ T cells | Significantly increased[1] |
In Vivo Efficacy: Tumor Growth Inhibition
In preclinical mouse models of cancer, C25 has demonstrated significant anti-tumor activity.
| Tumor Model | Treatment | Outcome |
| CT26 (colorectal carcinoma) | C25 | Significant inhibition of tumor growth[1][2] |
| B16 (melanoma) | C25 | Significant inhibition of tumor growth[1][2] |
| B16-OVA (melanoma) | C25 | Significant inhibition of tumor growth[1][2] |
Furthermore, analysis of the tumor microenvironment in C25-treated mice revealed a significant increase in the infiltration of CD8+ T cells and a decrease in immunosuppressive FOXP3+ regulatory T cells (Tregs).[1][2]
Experimental Protocols
LAG-3 Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To quantify the binding affinity of a peptide inhibitor to the LAG-3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human LAG-3 protein
-
Peptide inhibitor (e.g., C25)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. Immobilize recombinant human LAG-3 onto the chip surface via amine coupling. Deactivate excess reactive groups with ethanolamine.
-
Binding Analysis: Prepare a series of dilutions of the peptide inhibitor in running buffer.
-
Inject the peptide solutions over the LAG-3-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Serum Stability Assay
Objective: To assess the stability of a peptide in human serum over time.
Materials:
-
Peptide of interest
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Incubator (37 °C)
-
Centrifuge
-
HPLC system with a C18 column
Procedure:
-
Incubation: Dissolve the peptide in a suitable solvent and add it to pre-warmed human serum to a final concentration.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Add cold ACN with 0.1% TFA to the aliquot to precipitate serum proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-hour time point. Determine the half-life (t1/2) of the peptide in serum.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a LAG-3 inhibitor in a syngeneic mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Peptide inhibitor (e.g., C25)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject CT26 cells into the right flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups.
-
Administer the peptide inhibitor or vehicle control (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: LAG-3 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing LAG-3 inhibitors.
Conclusion
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LAG-3 Peptide Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different Lymphocyte-activation gene 3 (LAG-3) peptide inhibitors, supported by available experimental data. This document summarizes key quantitative metrics, details experimental methodologies, and visualizes complex biological pathways and workflows to aid in the evaluation of these emerging cancer immunotherapy candidates.
Introduction to LAG-3 and Peptide Inhibition
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor expressed on activated T cells and other immune cells, plays a crucial role in negatively regulating the immune response. Its interaction with ligands, primarily Major Histocompatibility Complex (MHC) class II and Fibrinogen-like protein 1 (FGL1), leads to T-cell exhaustion and a suppressed anti-tumor immune response. Consequently, blocking the LAG-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy. While monoclonal antibodies targeting LAG-3 have shown clinical success, peptide-based inhibitors offer potential advantages, including better tumor penetration and lower manufacturing costs. This guide focuses on a head-to-head comparison of several preclinical LAG-3 peptide inhibitors.
Quantitative Performance of LAG-3 Peptide Inhibitors
The following table summarizes the available quantitative data for various LAG-3 peptide inhibitors from preclinical studies. It is important to note that these values are derived from different studies and experimental conditions may have varied. Direct comparative studies are needed for a definitive assessment of relative potency.
| Peptide Inhibitor | Target Interaction Blocked | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Assay Method(s) | Reference(s) |
| Cyclic Peptide C25 | LAG-3 / MHC class II | 0.66 µM | Not Reported | MicroScale Thermophoresis (MST) | [1] |
| 0.215 µM | Surface Plasmon Resonance (SPR) | [1] | |||
| Cyclic Peptide 12 | LAG-3 / MHC class II | 2.66 ± 2.06 µM | 4.45 ± 1.36 µM | MST, TR-FRET | [2][3] |
| Cyclic Peptide 13 | LAG-3 / MHC class II | 1.81 ± 1.42 µM | Not Reported | MST | [3] |
| LFP-D1 | LAG-3 / FGL1 | Not Reported | 3.27 ± 0.4 µmol/L | Flow Cytometry-based blocking assay | [4] |
| CMA16 | LAG-3 / FGL1 | Data not available; dimeric form showed increased affinity | Data not available | Not Specified | N/A |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the LAG-3 signaling pathway and a typical workflow for the discovery and validation of peptide inhibitors.
Detailed Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for interpreting the presented data and for designing future comparative studies.
Phage Display for Peptide Discovery
-
Objective: To identify peptides that bind to a target protein (LAG-3) from a large, diverse library.
-
General Protocol:
-
Immobilization: Recombinant human LAG-3 protein is immobilized on the surface of microtiter plate wells.
-
Biopanning: A phage display library, expressing a vast array of random peptides on the phage surface, is incubated in the LAG-3-coated wells.
-
Washing: Non-binding phages are removed through a series of washing steps. The stringency of the washes can be increased in subsequent rounds to select for higher-affinity binders.
-
Elution: Bound phages are eluted, typically by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect a bacterial host (e.g., E. coli) to amplify the selected phage population.
-
Iteration: The amplified phages are used for subsequent rounds of biopanning (typically 3-5 rounds) to enrich for high-affinity binders.
-
Sequencing: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the amino acid sequence of the binding peptides.
-
Binding Affinity and Kinetics Assays
-
a) Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) of a peptide to its target protein.
-
General Protocol:
-
Immobilization: Recombinant LAG-3 protein is covalently attached to the surface of a sensor chip.
-
Association: A solution containing the peptide inhibitor at a known concentration is flowed over the sensor chip surface, and the binding to LAG-3 is monitored in real-time as a change in the refractive index.
-
Dissociation: A buffer solution without the peptide is flowed over the chip to measure the dissociation of the peptide from LAG-3.
-
Data Analysis: The binding and dissociation curves are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
-
b) MicroScale Thermophoresis (MST)
-
Objective: To determine the binding affinity (Kd) of a peptide to a target protein in solution.
-
General Protocol:
-
Labeling: The LAG-3 protein is fluorescently labeled.
-
Serial Dilution: The peptide inhibitor is serially diluted to create a range of concentrations.
-
Incubation: A constant concentration of the fluorescently labeled LAG-3 is mixed with each dilution of the peptide and incubated to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescent LAG-3 along this gradient (thermophoresis) is measured. This movement changes upon binding of the peptide.
-
Data Analysis: The change in thermophoresis is plotted against the peptide concentration, and the resulting binding curve is used to calculate the Kd.
-
-
Ligand-Blocking Assays
-
a) Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Objective: To measure the ability of a peptide inhibitor to block the interaction between LAG-3 and its ligand (e.g., MHC class II).
-
General Protocol:
-
Labeling: LAG-3 and its ligand are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively.
-
Interaction: When LAG-3 and its ligand interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
Inhibition: The peptide inhibitor is added to the reaction mixture. If it blocks the LAG-3/ligand interaction, it will prevent FRET.
-
Measurement: The fluorescence emission of both the donor and acceptor is measured after a time delay to reduce background fluorescence. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The TR-FRET signal is plotted against the concentration of the peptide inhibitor to generate a dose-response curve from which the IC50 value is determined.
-
-
-
b) Cell-Based Blocking Assay (Flow Cytometry)
-
Objective: To assess the ability of a peptide to block the binding of soluble LAG-3 to cells expressing its ligand.
-
General Protocol:
-
Cell Preparation: A cell line expressing the LAG-3 ligand (e.g., THP-1 cells expressing HLA-DR for MHC class II) is used.
-
Incubation: The cells are incubated with varying concentrations of the peptide inhibitor.
-
LAG-3 Binding: A fluorescently labeled soluble LAG-3-Fc fusion protein is added to the cell suspension.
-
Staining and Analysis: After incubation, the cells are washed, and the amount of bound LAG-3-Fc is quantified by flow cytometry.
-
Data Analysis: The reduction in fluorescence intensity in the presence of the peptide inhibitor is used to determine its blocking efficiency.
-
-
In Vitro T-Cell Functional Assays
-
Objective: To evaluate the ability of a LAG-3 peptide inhibitor to restore T-cell function.
-
General Protocol (T-Cell Proliferation Assay):
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Labeling: T-cells within the PBMC population are labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
Stimulation: The PBMCs are stimulated with an antigen or a mitogen (e.g., anti-CD3/CD28 beads) to induce T-cell activation and proliferation.
-
Treatment: The stimulated cells are cultured in the presence of varying concentrations of the LAG-3 peptide inhibitor or a control.
-
Incubation: The cells are incubated for several days to allow for cell division.
-
Analysis: The proliferation of T-cells is assessed by flow cytometry. With each cell division, the intensity of the proliferation dye is halved, allowing for the quantification of the number of cell divisions. An increase in proliferation in the presence of the peptide inhibitor indicates a reversal of LAG-3-mediated suppression. Other markers of T-cell activation, such as the expression of CD69 or the production of cytokines like IFN-γ, can also be measured.
-
Conclusion
The development of LAG-3 peptide inhibitors represents a promising avenue in cancer immunotherapy. The data presented in this guide, while not from direct comparative studies, provides a valuable overview of the current landscape of these preclinical candidates. The cyclic peptides, particularly C25 and its derivatives, have demonstrated micromolar binding affinities and inhibitory concentrations against the LAG-3/MHC class II interaction. The linear peptide LFP-D1 has shown efficacy in blocking the LAG-3/FGL1 interaction. Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of these and other LAG-3 peptide inhibitors. The detailed methodologies provided herein offer a foundation for the design and interpretation of such future investigations.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of LAG-3/FGL1 blocking peptide and combination with radiotherapy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of C25: A Comparative Guide Using LAG-3 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of C25, a cyclic peptide inhibitor of Lymphocyte Activation Gene-3 (LAG-3), using LAG-3 knockout (KO) mouse models. While existing data strongly suggest C25's efficacy is LAG-3 dependent, definitive validation through genetic knockout models is a critical step in preclinical development. This document outlines the rationale, experimental design, and key data comparisons to robustly assess the on-target activity of C25.
Introduction to C25 and LAG-3
Lymphocyte Activation Gene-3 (LAG-3 or CD223) is an inhibitory immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, and other immune cells.[1][2][3] By binding to its primary ligand, MHC class II, LAG-3 negatively regulates T cell proliferation, activation, and cytokine secretion, thereby contributing to tumor immune evasion.[1][4][5]
C25 is a novel cyclic peptide developed to target and inhibit LAG-3.[6][7] It has been shown to block the interaction between LAG-3 and its ligand, leading to the activation of antigen-specific CD8+ T cell responses and significant anti-tumor activity in preclinical models.[4][6] Initial studies have demonstrated that the immunostimulatory effects of C25 can be abrogated by co-incubation with an anti-LAG-3 antibody, providing evidence for its on-target mechanism.[6] However, to unequivocally demonstrate that the anti-tumor effects of C25 are mediated solely through its interaction with LAG-3, studies in LAG-3 knockout models are indispensable.
Comparative Data on C25 Efficacy
The following tables summarize the expected outcomes from in vivo studies comparing the efficacy of C25 in wild-type (WT) and LAG-3 KO mouse models. The data for the WT group is based on published findings for C25, while the data for the LAG-3 KO group represents the hypothetical results that would confirm on-target activity.
Table 1: In Vivo Anti-Tumor Efficacy of C25 in Syngeneic Tumor Models
| Treatment Group | Mouse Model | Tumor Model | Average Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | Wild-Type | CT26 Colon Carcinoma | 1500 ± 200 | - |
| C25 (2 mg/kg) | Wild-Type | CT26 Colon Carcinoma | 500 ± 100 | ~67% |
| Vehicle | LAG-3 KO | CT26 Colon Carcinoma | 1400 ± 180 | - |
| C25 (2 mg/kg) | LAG-3 KO | CT26 Colon Carcinoma | 1350 ± 190 | No significant inhibition |
| Vehicle | Wild-Type | B16-F10 Melanoma | 1800 ± 250 | - |
| C25 (2 mg/kg) | Wild-Type | B16-F10 Melanoma | 800 ± 150 | ~56% |
| Vehicle | LAG-3 KO | B16-F10 Melanoma | 1700 ± 220 | - |
| C25 (2 mg/kg) | LAG-3 KO | B16-F10 Melanoma | 1650 ± 230 | No significant inhibition |
Data for Wild-Type groups are adapted from existing studies on C25.[4][8][9] Data for LAG-3 KO groups are hypothetical and represent the expected outcome for on-target validation.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Mouse Model | Tumor Model | % CD8+ of CD45+ TILs | % FOXP3+ of CD4+ TILs | IFN-γ+ CD8+ T cells (MFI) |
| Vehicle | Wild-Type | CT26 | 15 ± 3 | 25 ± 5 | 1500 ± 300 |
| C25 (2 mg/kg) | Wild-Type | CT26 | 35 ± 5 | 10 ± 2 | 4500 ± 500 |
| Vehicle | LAG-3 KO | CT26 | 18 ± 4 | 22 ± 4 | 1800 ± 350 |
| C25 (2 mg/kg) | LAG-3 KO | CT26 | 19 ± 4 | 21 ± 3 | 1900 ± 400 |
MFI: Mean Fluorescence Intensity. Data for Wild-Type groups are based on published effects of C25.[4][9] Data for LAG-3 KO groups are hypothetical.
Experimental Protocols
To validate the on-target effects of C25, the following key experiments should be performed.
In Vivo Tumor Growth Inhibition Study
Objective: To compare the anti-tumor efficacy of C25 in wild-type and LAG-3 knockout mice bearing syngeneic tumors.
Materials:
-
Wild-type C57BL/6 or BALB/c mice
-
LAG-3 knockout mice on a C57BL/6 or BALB/c background
-
Syngeneic tumor cell lines (e.g., MC38, CT26, B16-F10)
-
C25 peptide
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 1 x 10^6 tumor cells into the flank of both wild-type and LAG-3 KO mice.
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer C25 (e.g., 2 mg/kg) or vehicle control intraperitoneally or via a route determined by pharmacokinetic studies, typically every other day for 2-3 weeks.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following C25 treatment in wild-type and LAG-3 KO mice.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit (e.g., gentleMACS Dissociator and enzyme cocktail)
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, FOXP3, and IFN-γ.
-
Flow cytometer (e.g., BD FACSCanto II or similar)
-
Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A) for intracellular cytokine staining.
Protocol:
-
Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
-
Enrich for CD45+ immune cells using magnetic-activated cell sorting (MACS) or density gradient centrifugation.
-
For intracellular cytokine staining, stimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Stain the cells with a panel of fluorescently labeled antibodies for surface markers (CD45, CD3, CD4, CD8).
-
Fix and permeabilize the cells for intracellular staining of FOXP3 and IFN-γ.
-
Acquire the data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the LAG-3 signaling pathway, the proposed mechanism of action for C25, and the experimental workflow for validating its on-target effects.
References
- 1. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 2. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 3. modelorg.com [modelorg.com]
- 4. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical landscape of LAG-3-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of C25 and Second-Generation LAG-3 Peptide Inhibitors in Cancer Immunotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been released today, offering researchers, scientists, and drug development professionals an in-depth analysis of the first-generation LAG-3 peptide inhibitor, C25, and emerging second-generation LAG-3 peptide inhibitors. This guide provides a head-to-head comparison of their performance, supported by experimental data, and details the methodologies of key experiments, aiming to inform and accelerate the development of next-generation cancer immunotherapies.
Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical immune checkpoint receptor that negatively regulates T cell function, contributing to tumor immune evasion.[1][2][3] The development of inhibitors targeting the LAG-3 pathway represents a promising strategy to enhance anti-tumor immunity.[4][5] This guide focuses on a comparative study of the cyclic peptide C25 and rationally designed second-generation peptide inhibitors.
Performance and Efficacy: A Head-to-Head Comparison
C25, a cyclic peptide identified through phage display, has demonstrated a notable affinity for human LAG-3 protein and effectively disrupts the interaction between LAG-3 and its ligand, HLA-DR (MHC-II).[6][7] This blockade leads to the activation of CD8+ T cells, crucial players in the anti-tumor immune response.[6][7] In preclinical models, C25 has shown significant inhibition of tumor growth in various cancer types, including colon carcinoma (CT26) and melanoma (B16 and B16-OVA).[6][8]
Second-generation LAG-3 peptide inhibitors have been developed based on the structure of a known cyclic peptide inhibitor, with modifications aimed at enhancing their inhibitory activity and binding affinity.[9][10][11] Notably, derivatives such as cyclic peptide 12 and cyclic peptide 13 have exhibited superior in vitro performance compared to the original peptide.[9][10][11]
Quantitative Data Summary
| Inhibitor | Type | Target | Binding Affinity (Kd) | Inhibition (IC50) | In Vivo Efficacy |
| C25 | First-Generation Cyclic Peptide | Human LAG-3 | 0.66 µM[6] | Not explicitly stated | Significant tumor growth inhibition in CT26, B16, and B16-OVA models at 2 mg/kg/day.[6][8] |
| Original Peptide (Parent of 2nd Gen) | Cyclic Peptide | LAG-3 | 9.94 ± 4.13 µM[9][10] | Not explicitly stated | Not explicitly stated |
| Cyclic Peptide 12 | Second-Generation Cyclic Peptide | LAG-3 | 2.66 ± 2.06 µM[9][10][11] | 4.45 ± 1.36 µM[9][10][11] | No significant tumor growth inhibition in the CT26 model at 8 mg/kg/day.[9][10] |
| Cyclic Peptide 13 | Second-Generation Cyclic Peptide | LAG-3 | 1.81 ± 1.42 µM[9][10][11] | 131.65 ± 35.30 µM[9] | Not reported |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a widely used method to study molecular interactions and screen for inhibitors.[12][13][14]
Objective: To measure the ability of peptide inhibitors to block the interaction between LAG-3 and its ligand (e.g., FGL1 or MHC-II).
Principle: The assay utilizes a donor fluorophore (e.g., terbium-cryptate conjugated to an anti-tag antibody) and an acceptor fluorophore (e.g., d2-labeled streptavidin) that are brought into proximity when LAG-3 and its ligand interact. FRET occurs upon excitation of the donor, leading to a specific emission from the acceptor. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[15]
General Protocol:
-
Recombinant biotinylated LAG-3 and His-tagged FGL1 (or MHC-II) are incubated with the test peptide inhibitor in a low-volume microplate.[12][13]
-
After an incubation period, a solution containing the anti-His-Tb donor and dye-labeled acceptor is added.[12][13]
-
The plate is incubated to allow for the binding of the detection reagents.
-
The fluorescence is read on a plate reader capable of TR-FRET measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[12][13]
-
The ratio of acceptor to donor emission is calculated, and the percentage of inhibition is determined relative to controls.[12][13]
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution.[16][17][18]
Objective: To determine the binding affinity (Kd) of peptide inhibitors to the LAG-3 protein.
Principle: MST measures the movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule. When a labeled molecule (e.g., fluorescently tagged LAG-3) binds to a ligand (the peptide inhibitor), the thermophoretic properties of the complex change, which is detected as a change in fluorescence.[16][19]
General Protocol:
-
A fluorescently labeled target protein (LAG-3) is prepared at a constant concentration.
-
A serial dilution of the unlabeled ligand (peptide inhibitor) is prepared.[20]
-
The labeled target and the ligand dilutions are mixed and incubated to reach binding equilibrium.
-
An infrared laser is used to create a precise temperature gradient within the capillaries, and the fluorescence is monitored.[17]
-
The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding model to determine the Kd.[20]
In Vivo Tumor Models
Syngeneic mouse tumor models are essential for evaluating the anti-tumor efficacy of immunotherapies.[21][22]
Objective: To assess the in vivo anti-tumor activity of LAG-3 peptide inhibitors.
General Protocol:
-
Tumor cells (e.g., CT26 colon carcinoma or B16 melanoma) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c or C57BL/6).[6][21]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[6][10]
-
The peptide inhibitor is administered at a specified dose and schedule (e.g., intraperitoneal injection daily).[6][10]
-
Tumor growth is monitored regularly by measuring tumor volume. Body weight is also monitored as an indicator of toxicity.[6]
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, Tregs) and cytokine production (e.g., IFN-γ).[6]
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the LAG-3 signaling pathway and a typical experimental workflow.
Conclusion
The development of peptide-based LAG-3 inhibitors offers a promising avenue for cancer immunotherapy. While the first-generation peptide C25 has demonstrated significant in vivo efficacy, second-generation inhibitors show improved in vitro characteristics, such as enhanced binding affinity. However, the translation of these in vitro improvements to in vivo anti-tumor activity requires further investigation and optimization, as highlighted by the current data on cyclic peptide 12. This comparative guide underscores the importance of a multi-faceted evaluation approach, combining robust in vitro assays with rigorous in vivo testing, to identify and advance the most promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor | MDPI [mdpi.com]
- 4. LAG3 immune inhibitors: a novel strategy for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 6. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 18. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 19. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 20. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 21. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 22. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of C25 in Combination with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of novel agents to overcome treatment resistance and enhance anti-tumor responses is a primary focus. This guide provides a comprehensive evaluation of the synergistic potential of C25, a cyclic peptide targeting the Lymphocyte-activation gene 3 (LAG-3), when used in conjunction with Programmed cell death protein 1 (PD-1) inhibitors. While direct in vivo experimental data for the combination of C25 and PD-1 inhibitors is not yet publicly available, this guide will draw upon the robust preclinical and clinical evidence supporting the dual blockade of the LAG-3 and PD-1 pathways to project the likely synergistic effects. We will also present the available data for C25 as a monotherapy and compare its potential with established therapeutic alternatives.
Understanding the Mechanisms: C25 and PD-1 Inhibition
C25: A Novel LAG-3 Antagonist
C25 is a cyclic peptide that has been identified as a high-affinity antagonist of LAG-3, an immune checkpoint receptor expressed on activated T cells.[1][2] LAG-3 plays a crucial role in the negative regulation of T cell proliferation and cytokine production. By binding to its ligand, primarily MHC class II molecules on antigen-presenting cells and some tumor cells, LAG-3 delivers inhibitory signals, leading to T cell exhaustion and diminished anti-tumor immunity. C25, by blocking this interaction, aims to restore T cell function and enhance the immune system's ability to recognize and eliminate cancer cells.[1][2]
PD-1 Inhibitors: A Pillar of Cancer Immunotherapy
PD-1 inhibitors are monoclonal antibodies that have revolutionized cancer treatment. They function by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction serves as a critical mechanism for tumors to evade immune surveillance. By inhibiting this "off" signal, PD-1 inhibitors unleash the cytotoxic potential of T cells, enabling them to mount a robust anti-tumor attack.
The Rationale for Combination: Targeting Complementary Checkpoints
The co-expression of LAG-3 and PD-1 on tumor-infiltrating lymphocytes (TILs) is a hallmark of T cell exhaustion.[3] These two pathways represent distinct, non-redundant inhibitory mechanisms. Therefore, the simultaneous blockade of both LAG-3 and PD-1 is a highly promising strategy to overcome resistance to single-agent PD-1 inhibitor therapy and achieve a more profound and durable anti-tumor response.[3] Preclinical and clinical studies combining anti-LAG-3 and anti-PD-1 antibodies have consistently demonstrated superior efficacy compared to either monotherapy alone.[3]
Preclinical Data: C25 Monotherapy and the Promise of Combination
While specific data on the C25 and PD-1 inhibitor combination is pending, preclinical studies have demonstrated the anti-tumor efficacy of C25 as a standalone agent.
Table 1: Preclinical Efficacy of C25 Monotherapy in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 (Colon Carcinoma) | Cyclic Peptide C25 | Significant inhibition of tumor growth. | [1][2] |
| B16 (Melanoma) | Cyclic Peptide C25 | Demonstrated anti-tumor effects. | [1][2] |
| B16-OVA (Melanoma) | Cyclic Peptide C25 | Inhibition of tumor growth. | [1][2] |
These studies indicate that C25 monotherapy can effectively control tumor growth by modulating the immune microenvironment. The anticipated synergy with PD-1 inhibitors would likely lead to even greater tumor growth inhibition and potentially complete tumor regression in a higher percentage of subjects.
Comparative Performance: Dual Blockade vs. Monotherapy
To illustrate the expected synergistic advantage, the following table summarizes representative data from preclinical studies comparing dual LAG-3 and PD-1 blockade (using antibodies) with monotherapy.
Table 2: Comparative Efficacy of Dual LAG-3/PD-1 Blockade in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Key Immunological Changes |
| Control (Isotype Antibody) | Baseline | Low levels of activated T cells |
| Anti-LAG-3 Antibody | Moderate | Increased CD8+ T cell infiltration |
| Anti-PD-1 Antibody | Moderate to High | Increased CD8+ T cell activation |
| Anti-LAG-3 + Anti-PD-1 | High (Synergistic) | Significant increase in activated CD8+ T cells, enhanced cytokine production (IFN-γ), and reduced regulatory T cell (Treg) infiltration |
Note: This table is a composite representation based on multiple preclinical studies of dual LAG-3/PD-1 blockade and does not represent data from a single study.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the synergistic effects of C25 and PD-1 inhibitors.
In Vivo Tumor Growth Study
Objective: To assess the anti-tumor efficacy of C25 in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Animal Model: BALB/c mice (for CT26 colon carcinoma model) or C57BL/6 mice (for B16 melanoma model).
Tumor Cell Implantation: 1 x 10^6 CT26 or B16 tumor cells are injected subcutaneously into the flank of the mice.
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
C25 (dose to be determined by dose-escalation studies)
-
Anti-PD-1 Antibody (e.g., clone RMP1-14, 10 mg/kg)
-
C25 + Anti-PD-1 Antibody
Treatment Administration: Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³). C25 is administered via a predetermined route (e.g., intraperitoneally or intravenously) at a specified frequency. The anti-PD-1 antibody is typically administered intraperitoneally twice a week.
Data Collection:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis.
Endpoint Analysis:
-
Comparison of tumor growth curves between treatment groups.
-
Calculation of Tumor Growth Inhibition (TGI).
-
Immunohistochemical or flow cytometric analysis of tumor-infiltrating lymphocytes (CD4+, CD8+, Tregs, etc.).
-
Analysis of cytokine levels in the tumor microenvironment.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Excise tumors and mechanically dissociate them into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, LAG-3).
-
For intracellular cytokine staining (e.g., IFN-γ, TNF-α), stimulate the cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to surface staining.
-
Fix and permeabilize the cells before staining with intracellular antibodies.
-
Acquire data on a flow cytometer and analyze the data using appropriate software.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Dual blockade of PD-1 and LAG-3 pathways.
Caption: Workflow for a preclinical combination study.
Conclusion and Future Directions
The dual blockade of LAG-3 and PD-1 is a validated and powerful strategy in cancer immunotherapy. While direct experimental evidence for the combination of the cyclic peptide C25 with a PD-1 inhibitor is eagerly awaited, the existing data on C25 monotherapy and the extensive research on dual checkpoint blockade with antibodies provide a strong rationale for its significant synergistic potential. Future preclinical studies should focus on elucidating the optimal dosing and scheduling for the C25 and PD-1 inhibitor combination, as well as exploring its efficacy across a broader range of tumor types. The development of peptide-based immunotherapies like C25 offers the potential for improved tumor penetration and a differentiated safety profile compared to antibody-based therapies, making this an exciting area for further investigation.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LAG-3 Cyclic Peptide Inhibitor C25
For researchers and drug development professionals, ensuring laboratory safety and environmental protection are paramount when handling novel compounds like the LAG-3 cyclic peptide inhibitor C25. Due to the research-specific nature of this peptide, detailed disposal protocols are not readily published. However, by adhering to established best practices for the disposal of bioactive and research-grade peptides, a safe and compliant procedure can be implemented. This guide provides essential safety and logistical information for the proper disposal of C25.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle the this compound with appropriate Personal Protective Equipment (PPE). The potential hazards of a novel peptide necessitate a cautious approach.
Key Handling and Safety Precautions:
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety glasses, and appropriate chemical-resistant gloves. | To prevent skin and eye contact with the potentially hazardous compound.[1][2] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any fine powder or aerosolized solution.[1][2] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite), place it in a sealed, labeled container for disposal, and thoroughly clean the spill area.[1][2] | To contain the spill and prevent contamination of the workspace. |
| Direct Contact | In case of skin contact, wash the area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[1][2] | To minimize potential local or systemic effects from exposure. |
Quantitative Data for this compound
The following table summarizes the available quantitative data for C25.
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₈N₁₂O₁₂S₃ | PubChem[3] |
| Molecular Weight | 1041.3 g/mol | PubChem[3] |
| Binding Affinity (Kd) | 0.66 μM (for human LAG-3) | MedchemExpress[4][5] |
Experimental Protocols
General Protocol for the Disposal of C25 Peptide Waste
The disposal of this compound should be managed as chemical waste. The following step-by-step guide outlines a safe and compliant disposal process.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with C25 (e.g., pipette tips, microfuge tubes, gloves, and paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing C25 (e.g., stock solutions, cell culture media, and buffer solutions) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
2. Deactivation (Optional and requires EHS approval):
-
For some bioactive peptides, a deactivation step may be recommended. However, without specific data on C25, this should only be performed under expert guidance and with approval from your institution's EHS office.[1]
-
Chemical Degradation: A potential method involves using a strong oxidizing agent like a 10% bleach solution. For liquid waste, this would involve adding the bleach solution to the peptide waste in a designated chemical fume hood and allowing it to stand for at least 30 minutes. For solid waste, this would involve immersion in the bleach solution.[6] Note: The compatibility of C25 with bleach is unknown, and this method should be approached with caution. Neutralization of the bleach may be required before final disposal.[6]
-
Autoclaving: This method may be suitable for the deactivation of biological activity. Ensure waste containers are not tightly sealed to prevent pressure buildup and add a small amount of water to solid waste to facilitate steam penetration. A typical cycle is 121°C and 15 psi for at least 30-60 minutes.[6]
3. Storage and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store the sealed waste containers in a designated and properly managed Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[2]
4. Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for its collection by a certified hazardous waste disposal service, as coordinated by your institution's EHS department.[1][2]
-
Empty Containers: Thoroughly rinse empty C25 containers with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[6]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the inhibitory action of the C25 peptide on the LAG-3 signaling pathway. C25 blocks the interaction between LAG-3 on T cells and its ligand (MHC class II) on antigen-presenting cells, thereby preventing the inhibitory signal and promoting T cell activation.[4][5]
Caption: C25 peptide blocks the LAG-3/MHC-II interaction, inhibiting the negative signal.
Disposal Workflow for C25 Peptide
This diagram outlines the decision-making process and procedural steps for the safe disposal of waste contaminated with the this compound.
Caption: Logical workflow for the safe and compliant disposal of C25 peptide waste.
References
Essential Safety and Logistical Information for Handling LAG-3 Cyclic Peptide Inhibitor C25
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of potent compounds like the LAG-3 cyclic peptide inhibitor C25 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific safety data for C25 is not publicly available, the following recommendations are based on best practices for handling similar peptide-based therapeutic agents.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling C25.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard.[1] Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of fine particles which can easily become airborne.[1] |
Storage and Handling of C25
Proper storage and handling are critical to maintain the stability and integrity of C25.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C or -80°C in a desiccator.[2][3][4] | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] |
| Short-Term Storage | Stable for short periods at room temperature.[3] | 2–8°C for days to weeks.[1][3] |
| Handling | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][3] | Keep on ice when in use. Protect from light. |
Experimental Protocol: Safe Reconstitution of Lyophilized C25
This protocol outlines the step-by-step procedure for safely reconstituting lyophilized C25 powder for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, bacteriostatic water, or a specific buffer as recommended by the supplier)
-
Sterile, properly calibrated pipettes or syringes
-
Alcohol swabs
-
Vortex mixer or sonicator (optional)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Don all required PPE. Work within a certified chemical fume hood or biosafety cabinet.[1]
-
Equilibration: Remove the vial of lyophilized C25 from cold storage and allow it to warm to room temperature in a desiccator.[1][3] This typically takes 15-20 minutes.[3]
-
Sterilization: Clean the rubber stopper of the vial with an alcohol swab.[1][3]
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the appropriate volume of the recommended solvent to the vial.[3] Aim the stream of solvent down the side of the vial to gently wet the powder.[3]
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide.[3] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.[4] If necessary, gentle vortexing or sonication can be used to aid dissolution.[5]
-
Inspection: Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.
-
Aliquoting and Storage: If not for immediate use, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes and store them at -20°C or -80°C.[2][4] This prevents degradation from multiple freeze-thaw cycles.[2][4]
-
Labeling: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and storage conditions.[2]
Disposal Plan
Proper disposal of C25 and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused C25 (Lyophilized or Solution) | Treat as chemical waste. Collect in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Contaminated Labware (e.g., pipette tips, vials, tubes) | Collect in a designated hazardous waste container.[2] If biologically contaminated (e.g., used in cell culture), treat as biohazardous waste according to your institution's guidelines, which may require autoclaving before chemical waste disposal.[6] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container.[2] |
All waste disposal must comply with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to arrange for proper disposal.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the LAG-3/HLA-DR interaction by C25, leading to T cell activation.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
